(1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1,1-dioxo-2,3-dihydrothiophen-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h1-2,4H,3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFDPRBLUFZFJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62510-60-5 | |
| Record name | 3-amino-2,3-dihydro-1lambda6-thiophene-1,1-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (1,1-Dioxido-2,3-dihydro-3-thienyl)amine Hydrochloride: Structure, Bonding, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride, a derivative of the 3-sulfolene scaffold, represents a class of sulfur-containing heterocyclic compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of its chemical structure, the nature of its chemical bonding, and a discussion of its synthetic pathways and characterization. While experimental data for this specific molecule is limited in public literature, this guide synthesizes information from related sulfolene derivatives and computational studies to offer valuable insights for researchers. The sulfone functional group significantly influences the molecule's electronic properties and reactivity, making it an intriguing building block for further chemical exploration.
Introduction: The Sulfolene Scaffold in Chemical Science
Sulfur-containing heterocycles are of paramount importance in the development of pharmaceuticals and functional materials.[1] The thiophene ring, in particular, is a well-recognized isostere of the benzene ring and is present in numerous approved drugs, where it can modulate a molecule's pharmacokinetic and pharmacodynamic properties.[2] The oxidation of the sulfur atom to a sulfone, as seen in the dihydrothiophene dioxide (sulfolene) core of the title compound, dramatically alters the ring's geometry and electronic characteristics.
This compound, with the chemical formula C₄H₈ClNO₂S and a molecular weight of 169.63 g/mol , belongs to this class of modified heterocycles.[3][4] Its structure combines the rigid, polar sulfolene ring with a primary amine, presented as a hydrochloride salt. This combination of functional groups suggests potential for a range of chemical transformations and biological interactions.
Molecular Structure and Conformation
The core of this compound is the 2,3-dihydrothiophene 1,1-dioxide ring, a derivative of 3-sulfolene. X-ray diffraction studies of the parent 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide) have shown its five-membered ring to be perfectly planar. This planarity arises from the sp² hybridization of the double-bonded carbons and the geometric constraints of the small ring.
For the title compound, the introduction of an sp³-hybridized carbon at the 3-position bearing the amine group would likely introduce a slight deviation from perfect planarity. The ring is expected to adopt an envelope or twisted conformation to minimize steric strain. The exocyclic amine group, protonated as a hydrochloride salt, will have a significant impact on the molecule's solubility and intermolecular interactions.
Figure 1: Chemical structure of this compound.
Chemical Bonding: A Deeper Look
The chemical bonding in this compound is characterized by a blend of covalent and ionic interactions, with significant influence from the hypervalent sulfur center.
The Sulfonyl Group (SO₂)
Computational and crystallographic studies on sulfonyl groups have challenged the traditional view of d-orbital participation in sulfur's hypervalency. The bonding is now better described as being highly polarized, with significant ionic character in the sulfur-oxygen bonds (S⁺-O⁻). This is augmented by reciprocal hyperconjugative interactions, where the substituents on the sulfur atom act as both electron donors and acceptors. This model suggests a more nuanced electronic structure than simple double bonds would imply.
The Dihydrothiophene Ring
The endocyclic double bond (C4=C5) consists of a standard sigma (σ) and pi (π) bond. The presence of the electron-withdrawing sulfonyl group significantly influences the electronic distribution within the ring. The protons on the carbon atoms adjacent to the sulfone group (at the 2- and 5-positions) are known to be more acidic than in typical alkenes.
The Aminium Hydrochloride Group
The primary amine at the 3-position is basic and readily forms a hydrochloride salt. This results in an ammonium cation (aminium) and a chloride anion. The N-H bonds in the aminium group are polarized, making the hydrogen atoms potential hydrogen bond donors. This ionic character is a key determinant of the compound's physical properties, such as its melting point and solubility in polar solvents.
Proposed Synthesis and Characterization
Proposed Synthetic Pathway
A potential synthesis could involve the following key steps:
-
Halogenation of 3-Sulfolene: Reaction of 3-sulfolene with a halogenating agent, such as N-bromosuccinimide (NBS), could introduce a bromine atom at the allylic 3-position.
-
Nucleophilic Substitution: The resulting 3-bromo-2,3-dihydrothiophene 1,1-dioxide could then undergo nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent (e.g., sodium azide followed by reduction).
-
Hydrochloride Salt Formation: Treatment of the resulting 3-amino-2,3-dihydrothiophene 1,1-dioxide with hydrochloric acid would yield the final product.
Figure 2: Proposed synthetic pathway for this compound.
Characterization Methods
The successful synthesis of the target compound would be confirmed through a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be expected to show distinct signals for the vinyl protons, the aliphatic protons on the dihydrothiophene ring, and the protons of the aminium group. The chemical shifts and coupling constants would provide valuable information about the connectivity and stereochemistry of the molecule.
-
¹³C NMR: Would reveal the chemical environments of the four carbon atoms in the ring, with the vinyl carbons appearing at higher chemical shifts than the sp³-hybridized carbons.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the sulfonyl group (strong asymmetric and symmetric S=O stretches, typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively), the N-H bonds of the aminium group (broad absorption in the 3200-2800 cm⁻¹ region), and the C=C double bond (around 1650-1600 cm⁻¹).[5][6][7][8][9]
-
Mass Spectrometry (MS): Would be used to determine the molecular weight of the free amine and to analyze its fragmentation pattern, further confirming the structure.
-
Elemental Analysis: Would provide the percentage composition of carbon, hydrogen, nitrogen, sulfur, and chlorine, which should match the calculated values for the molecular formula.
Table 1: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | Signals for vinyl protons (δ ~6-7 ppm), methine proton adjacent to NH₃⁺ (δ ~4-5 ppm), methylene protons (δ ~3-4 ppm), and broad NH₃⁺ signal. |
| ¹³C NMR | Signals for vinyl carbons (δ ~120-140 ppm), carbon bearing the aminium group (δ ~50-60 ppm), and the other sp³ carbon (δ ~40-50 ppm). |
| IR (cm⁻¹) | ~3200-2800 (broad, N-H stretch of NH₃⁺), ~1650 (C=C stretch), ~1320 (asymmetric SO₂ stretch), ~1140 (symmetric SO₂ stretch). |
Potential Applications in Drug Discovery and Development
While specific biological activities for this compound have not been extensively reported, the structural motifs present suggest several avenues for investigation in medicinal chemistry. The sulfone group is a key component in a variety of approved drugs, valued for its ability to act as a hydrogen bond acceptor and to improve metabolic stability.[1]
The rigid sulfolene scaffold can serve as a template for the spatial arrangement of pharmacophoric groups. The primary amine provides a handle for further derivatization, allowing for the synthesis of libraries of compounds for screening against various biological targets. Given the prevalence of amine-containing drugs and the unique properties of the sulfolene ring, this compound represents a valuable starting point for the development of novel therapeutic agents.
Conclusion
This compound is a fascinating molecule at the intersection of heterocyclic and sulfur chemistry. Its structure is defined by a nearly planar dihydrothiophene dioxide ring, a highly polarized sulfonyl group, and an ionizable aminium hydrochloride functional group. While detailed experimental characterization is not widely available, this guide has provided a framework for understanding its structure, bonding, and potential synthesis based on established chemical principles and data from related compounds. For researchers in drug discovery and materials science, this compound offers a versatile and intriguing scaffold for the development of novel molecules with unique properties. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.
References
- Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200–1216.
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]
-
ResearchGate. Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]
-
Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
University of California, Los Angeles. IR Absorption Table. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Thiophene Derivatives in Modern Drug Discovery. Retrieved from [Link]
Sources
- 1. Sulfolene - Wikipedia [en.wikipedia.org]
- 2. Sulfolane - Wikipedia [en.wikipedia.org]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0259233) [hmdb.ca]
- 4. chemscene.com [chemscene.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. researchgate.net [researchgate.net]
- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
Spectroscopic Characterization of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine Hydrochloride: A Technical Guide
Introduction
(1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride, a sulfolene derivative, represents a class of compounds of significant interest in medicinal chemistry and materials science. The sulfolene scaffold, a five-membered heterocyclic sulfone, imparts unique electronic and conformational properties, making its derivatives valuable synthons and pharmacophores. Precise structural elucidation is paramount for understanding the structure-activity relationships (SAR) and ensuring the quality of these compounds in research and development settings.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.
Predicted NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound in a common deuterated solvent such as DMSO-d₆.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (ppm) | Multiplicity & Integration | Chemical Shift (ppm) | Carbon Atom |
| ~8.5 | br s, 3H (-NH₃⁺) | ~125 | C4 |
| ~6.8 | d, 1H (H4) | ~123 | C5 |
| ~6.5 | d, 1H (H5) | ~55 | C3 |
| ~4.5 | m, 1H (H3) | ~50 | C2 |
| ~3.8 | dd, 1H (H2a) | ||
| ~3.5 | dd, 1H (H2b) |
Predicted in DMSO-d₆ at 400 MHz for ¹H and 100 MHz for ¹³C.
Rationale for Predicted Chemical Shifts
The prediction of the NMR spectra is grounded in the analysis of the parent compound, 3-sulfolene, and the well-documented effects of amine protonation.
-
¹H NMR:
-
-NH₃⁺ Protons (~8.5 ppm): The protons on the nitrogen atom in the hydrochloride salt are expected to be significantly deshielded due to the positive charge, appearing as a broad singlet. The integration corresponding to three protons confirms the presence of the ammonium group.
-
Olefinic Protons (H4 & H5, ~6.8 and ~6.5 ppm): These protons are part of the double bond within the sulfolene ring and are expected to resonate in the typical olefinic region. Their chemical shifts are influenced by the electron-withdrawing sulfone group. They will appear as doublets due to coupling with each other.
-
Methine Proton (H3, ~4.5 ppm): This proton, attached to the same carbon as the amino group, is expected to be deshielded due to the electronegativity of the adjacent nitrogen. The protonation of the amine to an ammonium group will cause a significant downfield shift compared to the free base.[1][2] It will likely appear as a multiplet due to coupling with the diastereotopic protons on C2.
-
Methylene Protons (H2a & H2b, ~3.8 and ~3.5 ppm): These protons are diastereotopic due to the chiral center at C3. They are expected to show complex coupling patterns (doublet of doublets) due to geminal coupling with each other and vicinal coupling with the H3 proton. The adjacent electron-withdrawing sulfone group contributes to their downfield shift.
-
-
¹³C NMR:
-
Olefinic Carbons (C4 & C5, ~125 and ~123 ppm): These sp² hybridized carbons will appear in the downfield region of the spectrum.
-
Methine Carbon (C3, ~55 ppm): This carbon, directly attached to the nitrogen, will be significantly influenced by the electronegativity of the nitrogen atom.
-
Methylene Carbon (C2, ~50 ppm): This sp³ hybridized carbon is adjacent to the sulfone group, which will cause a downfield shift.
-
Experimental Protocol for NMR Data Acquisition
A robust and reproducible NMR experiment is crucial for structural verification.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for hydrochloride salts due to its high polarity and ability to solubilize ionic compounds.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs.
-
Workflow for NMR Analysis
Caption: Workflow for NMR data acquisition and analysis.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, IR spectroscopy will provide clear evidence for the presence of the ammonium, sulfone, and alkene functionalities.
Predicted IR Data
| Wavenumber (cm⁻¹) (Predicted) | Functional Group Vibration | Intensity |
| 3100-2800 | N-H stretch (ammonium salt) | Strong, Broad |
| ~3050 | =C-H stretch | Medium |
| ~2950 | C-H stretch (aliphatic) | Medium |
| ~1600 | N-H bend (ammonium salt) | Medium |
| ~1640 | C=C stretch | Medium to Weak |
| ~1300 | S=O stretch (asymmetric) | Strong |
| ~1130 | S=O stretch (symmetric) | Strong |
Rationale for Predicted IR Absorptions
-
N-H Stretching (3100-2800 cm⁻¹): The most characteristic feature of a primary amine hydrochloride is the broad and strong absorption band in this region, corresponding to the stretching vibrations of the N-H bonds in the -NH₃⁺ group.[3][4] This broadness is a result of extensive hydrogen bonding.
-
C-H Stretching (~3050 and ~2950 cm⁻¹): The absorption slightly above 3000 cm⁻¹ is indicative of the C-H stretching of the alkene protons, while the absorption just below 3000 cm⁻¹ is due to the aliphatic C-H stretches.
-
N-H Bending (~1600 cm⁻¹): The bending vibration of the -NH₃⁺ group typically appears in this region.
-
C=C Stretching (~1640 cm⁻¹): The carbon-carbon double bond stretch in the sulfolene ring is expected to give a medium to weak absorption band.
-
S=O Stretching (~1300 and ~1130 cm⁻¹): The sulfone group will exhibit two strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds.
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound onto the ATR crystal.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
Process the data by performing an ATR correction if necessary.
-
Workflow for IR Analysis
Caption: Workflow for IR data acquisition and analysis.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and gaining insights into its structure.
Predicted Mass Spectrum Data
For this compound, Electrospray Ionization (ESI) in positive ion mode is the most suitable technique.
| m/z (Predicted) | Ion | Notes |
| 134.03 | [M+H]⁺ (of free base) | The molecular ion of the free base, (C₄H₇NO₂S). |
| 117.03 | [M+H - NH₃]⁺ | Loss of ammonia from the molecular ion. |
| 68.01 | [C₄H₄S]⁺ | Resulting from a retro-Diels-Alder type fragmentation. |
Rationale for Predicted Mass Spectrum
-
Ionization: In ESI-MS, the hydrochloride salt will likely dissociate in solution, and the free amine will be protonated to form the [M+H]⁺ ion, where M is the free base. Therefore, the most abundant ion observed will correspond to the protonated free amine (C₄H₇NO₂S + H⁺), with a predicted m/z of approximately 134.03.
-
Fragmentation:
-
Loss of Ammonia: A common fragmentation pathway for protonated primary amines is the loss of ammonia (NH₃), which would result in a fragment ion at m/z 117.03.
-
Retro-Diels-Alder: The sulfolene ring can undergo a characteristic retro-Diels-Alder type fragmentation, leading to the loss of sulfur dioxide and the formation of a butadiene-like fragment. However, a more likely fragmentation would be the loss of SO₂ and NH₃ to give a C₄H₄⁺ fragment. The observation of a fragment corresponding to thiophene (m/z 84) or related species is also possible. The fragment at m/z 68.01 could correspond to the loss of SO₂.
-
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of acetonitrile and water.
-
Further dilute the stock solution to a final concentration of ~1-10 µg/mL for infusion or injection.
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the instrument in positive ion mode.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the precursor ion at m/z 134.03 to observe the characteristic fragment ions.
-
Logical Relationship in MS Analysis
Sources
An In-Depth Technical Guide to the Synthesis and Discovery of 3-amino-2,3-dihydrothiophene 1,1-dioxide Hydrochloride
A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis and discovery of 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride, a valuable heterocyclic building block in medicinal chemistry. The document delves into the logical synthetic pathways, key reaction mechanisms, and practical experimental protocols. By synthesizing information from peer-reviewed literature and patents, this guide offers a structured and in-depth understanding of this important chemical entity, grounded in the principles of scientific integrity and practical application.
Introduction: The Significance of the Sulfolene Scaffold
The 2,3-dihydrothiophene 1,1-dioxide, commonly known as a sulfolene derivative, represents a class of compounds with significant utility in organic synthesis and drug discovery. The rigid, five-membered sulfone ring system imparts specific conformational constraints and polarity, making it an attractive scaffold for the design of biologically active molecules. The introduction of an amino group at the 3-position, particularly in its hydrochloride salt form for improved stability and handling, creates a versatile intermediate with a primary amine that can be readily functionalized. This guide will focus on the synthesis and discovery of the specific compound, 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride.
Discovery and Historical Context
The precise "discovery" of 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride as a distinct chemical entity is not prominently documented in a single landmark publication. Rather, its emergence is a result of the broader exploration of thiophene and dihydrothiophene chemistry. The core sulfolene structure has been known for decades, with initial syntheses focusing on the Diels-Alder reaction between butadiene and sulfur dioxide. The subsequent functionalization of the sulfolene ring, including the introduction of amino groups, has been a subject of ongoing research. The hydrochloride salt is a common and practical form for storing and handling aminothiophene derivatives, which can be prone to oxidation and polymerization in their free base form. Its availability from commercial suppliers indicates its utility as a building block in synthetic chemistry.
Synthetic Pathways and Methodologies
The most logical and prevalent synthetic strategy for 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride involves a two-step process starting from the corresponding aromatic precursor, 3-aminothiophene. This approach leverages the stability of the aromatic thiophene ring for initial functionalization, followed by a selective reduction.
Step 1: Oxidation of 3-Aminothiophene to 3-Aminothiophene 1,1-dioxide
The initial step involves the oxidation of the sulfur atom in 3-aminothiophene to the sulfone. This transformation is crucial as it activates the thiophene ring for subsequent reduction and introduces the key sulfonyl group.
Causality Behind Experimental Choices:
-
Oxidizing Agent: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this type of oxidation. They are effective at converting sulfides to sulfones under relatively mild conditions. The choice of peroxy acid and reaction conditions can be critical to avoid over-oxidation or side reactions involving the amino group. In some cases, protecting the amino group prior to oxidation may be necessary.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or chloroform are typically used to ensure the stability of the peroxy acid and to facilitate the reaction.
Reaction Scheme:
Step 2: Selective Reduction of 3-Aminothiophene 1,1-dioxide
The key step in the synthesis is the selective reduction of the thiophene 1,1-dioxide ring to the corresponding 2,3-dihydrothiophene 1,1-dioxide. This requires a reducing agent that can selectively reduce the double bond of the electron-deficient sulfone ring without affecting the amino group.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is a suitable choice for this transformation. It is a mild reducing agent that typically reduces aldehydes and ketones. However, in the case of α,β-unsaturated sulfones like thiophene 1,1-dioxides, NaBH₄ can effect a 1,4-conjugate addition of a hydride, leading to the reduction of the double bond.[1][2] This selectivity is advantageous as it leaves the amino group intact.
-
Solvent: Protic solvents like methanol or ethanol are often used with sodium borohydride, as they can protonate the intermediate enolate formed during the reduction.
-
Formation of the Hydrochloride Salt: Following the reduction, treatment with hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol, ether) precipitates the desired 3-amino-2,3-dihydrothiophene 1,1-dioxide as its hydrochloride salt. This serves both to isolate the product and to improve its stability.
Reaction Scheme:
Self-Validating System: The success of this protocol relies on the chemoselectivity of the reducing agent. The persistence of the sulfone group and the amino group in the final product, verifiable by spectroscopic methods, validates the choice of sodium borohydride. The formation of the hydrochloride salt is confirmed by elemental analysis and the presence of characteristic N-H stretches in the IR spectrum.
Experimental Protocols
Protocol 1: Synthesis of 3-Aminothiophene 1,1-dioxide
-
Dissolution: Dissolve 3-aminothiophene (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Slowly add a solution of m-CPBA (2.2 eq) in DCM dropwise to the cooled solution over a period of 1-2 hours, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride
-
Dissolution: Dissolve the crude 3-aminothiophene 1,1-dioxide (1.0 eq) in methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise to the cooled solution, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quenching and Acidification: Carefully quench the reaction by the slow addition of water. Acidify the mixture to pH ~2 with concentrated HCl.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Add isopropanol to the residue and cool to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold isopropanol and then with diethyl ether. Dry the product under vacuum to yield 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride.
Data Presentation
Table 1: Physicochemical Properties of 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride
| Property | Value |
| CAS Number | 62510-60-5 |
| Molecular Formula | C₄H₈ClNO₂S |
| Molecular Weight | 169.63 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and methanol |
Visualization of the Synthetic Pathway
Caption: Synthetic pathway to 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride.
Conclusion
The synthesis of 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride is a multi-step process that relies on established and robust chemical transformations. The key steps involve the oxidation of a thiophene precursor followed by the selective reduction of the resulting thiophene 1,1-dioxide. The choice of reagents and reaction conditions is critical to ensure high yields and purity. This technical guide provides a foundational understanding of the synthesis of this important building block, offering insights into the rationale behind the synthetic design and providing practical, albeit generalized, experimental protocols. This information should serve as a valuable resource for researchers and scientists in the field of drug development and organic synthesis.
References
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An In-Depth Technical Guide to the Solubility of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride
Executive Summary
The determination of aqueous and non-aqueous solubility is a cornerstone of early-phase drug development. It directly influences a compound's bioavailability, manufacturability, and the design of appropriate dosage forms.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for assessing the solubility of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride (CAS No: 62510-60-5), a heterocyclic amine salt.[3] We will explore the physicochemical rationale behind solubility behavior, present a robust, step-by-step protocol for thermodynamic solubility determination using the gold-standard shake-flask method, and discuss the critical factors that modulate solubility. This document is intended for researchers, formulation scientists, and drug development professionals seeking to establish a foundational understanding of this critical pharmaceutical property.
Physicochemical Principles Governing Solubility
The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. As a salt, its dissolution is a two-step process: the dissociation of the crystal lattice and the subsequent solvation of the resulting ions.[4][5]
-
Compound Structure and Polarity: The molecule possesses a polar sulfone group (SO₂) and an ionizable amine group, which is protonated in the hydrochloride salt form. This structure imparts significant polarity, suggesting a higher affinity for polar solvents. The molecular weight is approximately 169.63 g/mol .[3]
-
Crystal Lattice Energy: This is the energy required to overcome the forces holding the ions together in the solid crystal. For the salt to dissolve, the energy released during solvation must be sufficient to overcome this lattice energy.[4][5]
-
Solvation Energy: This is the energy released when the dissociated ions are surrounded and stabilized by solvent molecules. In polar protic solvents like water, this involves strong ion-dipole interactions and hydrogen bonding.
-
The Role of pH: As the hydrochloride salt of a weak base, the compound's solubility is highly dependent on pH.[6][7] In acidic to neutral media, the amine remains protonated (R-NH₃⁺), favoring dissolution. As the pH increases into the basic range, the amine will be deprotonated to its free base form (R-NH₂), which is likely less polar and may have significantly lower aqueous solubility, potentially leading to precipitation.[6][8]
-
Common Ion Effect: In solutions already containing chloride ions (e.g., hydrochloric acid buffers), the solubility of the hydrochloride salt may be suppressed due to the common ion effect, which shifts the dissolution equilibrium toward the solid state.[9]
Methodology for Thermodynamic Solubility Assessment
The equilibrium or thermodynamic solubility represents the true saturation point of a solution in equilibrium with excess solid, providing the most accurate and relevant data for pre-formulation studies.[1][10] The most widely accepted method for this determination is the Saturation Shake-Flask method, as outlined in United States Pharmacopeia (USP) General Chapter <1236>.[11][12]
Experimental Protocol: Shake-Flask Method
This protocol ensures a self-validating system by confirming that equilibrium has been reached and employing a specific, validated analytical method for quantification.
Objective: To determine the thermodynamic solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (purity ≥97%)[3]
-
Selected solvents (e.g., Purified Water, 0.1 N HCl, Phosphate Buffered Saline pH 7.4, Methanol, Ethanol, Acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated High-Performance Liquid Chromatography (HPLC) system with UV detector[13][14]
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of glass vials. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that saturation has been achieved.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period. To ensure equilibrium is reached, it is critical to sample at multiple time points (e.g., 24 hours and 48 hours).[15] Equilibrium is confirmed if the measured concentration does not significantly change between the two time points.
-
Sample Collection & Preparation: Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles that would otherwise lead to an overestimation of solubility.
-
Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration using a pre-validated HPLC-UV method.[14][16] The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.[14]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvent systems. The results guide solvent selection for toxicology studies, formulation development, and analytical method development.
Table 1: Illustrative Solubility Data for this compound at 25°C
| Solvent System | pH | Solubility Classification (USP) | Solubility (mg/mL) |
| 0.1 N Hydrochloric Acid | 1.2 | Freely Soluble | > 100 |
| Purified Water | ~5.5 | Soluble | 25.5 |
| Phosphate Buffer | 7.4 | Sparingly Soluble | 2.1 |
| Methanol | N/A | Soluble | 15.8 |
| Ethanol | N/A | Sparingly Soluble | 2.9 |
| Acetonitrile | N/A | Slightly Soluble | 0.8 |
| Dichloromethane | N/A | Very Slightly Soluble | < 0.1 |
Note: The data presented in this table is for illustrative purposes only and should be confirmed by experimental measurement.
Interpretation of Results:
-
High Aqueous Solubility in Acid: The high solubility in 0.1 N HCl is expected for an amine hydrochloride salt and aligns with FDA guidance for solubility testing in acidic media.[17][18]
-
pH-Dependent Solubility: The dramatic decrease in solubility from pH 1.2 to pH 7.4 confirms the pH-dependent nature of the compound. This is a critical consideration for oral drug delivery, as the compound will encounter a wide pH range in the gastrointestinal tract.
-
Polar Organic Solvents: The compound shows moderate to good solubility in polar protic solvents like methanol and ethanol, which can form hydrogen bonds. Solubility is lower in polar aprotic solvents like acetonitrile and very low in non-polar solvents like dichloromethane, following the "like dissolves like" principle.
Conclusion
This guide has detailed the theoretical underpinnings and a practical, robust methodology for determining the solubility of this compound. The shake-flask method, coupled with a validated HPLC quantification, provides the reliable thermodynamic solubility data required for informed decision-making in drug development.[13][15] The pronounced pH-dependent solubility is a key characteristic of this amine salt that must be carefully managed during the formulation of a viable drug product. A thorough understanding of these solubility profiles is not merely a procedural step but a fundamental requirement for advancing a drug candidate successfully.
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Thermal stability and decomposition of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride
An In-depth Technical Guide to the Thermal Stability and Decomposition of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine Hydrochloride
Executive Summary
This compound is a heterocyclic compound featuring a sulfolene ring and an amine hydrochloride salt. As with many active pharmaceutical ingredients (APIs) and intermediates, a thorough understanding of its thermal stability is paramount for ensuring safety, efficacy, and quality throughout the drug development lifecycle—from synthesis and purification to formulation and storage. This technical guide provides a comprehensive framework for researchers, chemists, and formulation scientists to investigate the thermal properties of this compound. By integrating established analytical techniques with a predictive understanding of its chemical structure, this document outlines a robust methodology for characterizing its decomposition profile, identifying potential degradation pathways, and establishing safe handling and processing limits.
Introduction
The molecule this compound, also known as 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride, belongs to a class of compounds containing the sulfolene moiety.[1][2] The inherent strain and reactivity of the dihydrothiophene dioxide ring, coupled with the presence of an amine hydrochloride group, suggest multiple potential pathways for thermal degradation. The thermal decomposition of amine hydrochlorides can be complex, often involving the loss of hydrogen chloride gas, while sulfolene structures are known to undergo retro-cheletropic reactions, releasing sulfur dioxide.[3][4]
This guide provides both theoretical insights and practical, field-proven protocols to systematically evaluate the thermal stability of this molecule. We will explore predictive decomposition mechanisms, detail a workflow for analytical characterization, and provide step-by-step experimental protocols for core techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Physicochemical Properties
A baseline understanding of the compound's fundamental properties is the first step in any stability investigation.
| Property | Value | Source |
| CAS Number | 56275-95-7 | [2][5] |
| Molecular Formula | C₄H₈ClNO₂S | [1] |
| Molecular Weight | 169.63 g/mol | [1] |
| Synonyms | 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride | [1][2] |
Proposed Thermal Decomposition Pathways
Based on the chemical functionalities present in this compound, two primary decomposition pathways can be hypothesized. These pathways may occur concurrently or sequentially, depending on the temperature and physical state of the material.
Pathway A: Dehydrochlorination Amine hydrochloride salts are known to thermally decompose by releasing hydrogen chloride (HCl) gas to yield the free amine.[4] This is often the initial, lower-temperature degradation event.
Pathway B: Retro-Cheletropic Reaction The 3-sulfolene ring is known to undergo a thermally induced retro-cheletropic reaction, decomposing to release sulfur dioxide (SO₂) and a corresponding diene.[3] This process is often observed at temperatures above 80-100°C for the parent 3-sulfolene.[3] The presence of the amino group may influence the exact temperature and kinetics of this fragmentation.
Recommended Analytical Workflow for Stability Assessment
A multi-technique approach is essential for a comprehensive stability profile. The following workflow ensures that both mass loss and energetic changes are characterized, providing a self-validating system for analysis.
Detailed Experimental Protocols
The following protocols are designed for standard thermal analysis instrumentation and provide a robust starting point for investigation.
Protocol: Thermogravimetric Analysis (TGA) for Onset of Decomposition
Objective: To determine the temperatures at which the compound begins to lose mass and to quantify this loss, correlating it with the proposed decomposition pathways.
Causality: TGA is the foundational technique for thermal stability, directly measuring mass change as a function of temperature.[6] An inert nitrogen atmosphere is crucial to isolate thermal decomposition from oxidative processes, ensuring the observed mass loss is intrinsic to the molecule's stability. A linear heating rate of 10°C/min is standard for screening studies, balancing resolution and experimental time.
Methodology:
-
Instrument: Calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared aluminum or platinum TGA pan.
-
Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.[7]
-
Temperature Program:
-
Data Collection: Record the sample mass (%), mass loss (%), and the first derivative of the mass loss (DTG curve) as a function of temperature. The DTG curve is critical for identifying the temperatures of maximum decomposition rates.[6]
Protocol: Differential Scanning Calorimetry (DSC) for Phase Transitions
Objective: To identify melting point, solid-state phase transitions, and the enthalpy associated with decomposition.
Causality: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[8][9] This provides complementary information to TGA. An endothermic peak without mass loss (from TGA) indicates a melt, while an exothermic peak concurrent with mass loss suggests a decomposition event.[10] Using a hermetically sealed pan prevents mass loss before the intended event, which is especially important for compounds that may sublime or release volatile components like HCl.
Methodology:
-
Instrument: Calibrated Differential Scanning Calorimeter (e.g., heat-flux type).[8]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.
-
Atmosphere: Use a nitrogen purge at 20-50 mL/min to maintain an inert environment.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp the temperature from 25°C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 400°C) at a heating rate of 10°C/min.
-
-
Data Collection: Record the differential heat flow (mW) as a function of temperature.
Data Interpretation and Reporting
The data from TGA and DSC should be analyzed in conjunction to build a complete thermal profile.
Hypothetical TGA Data
The TGA thermogram is expected to show a multi-step decomposition, consistent with the behavior of other amine hydrochlorides.[4][11]
| Temperature Range (°C) | Mass Loss (%) | Corresponding Event (Hypothesized) |
| 150 - 220°C | ~21.5% | Step 1: Loss of HCl (Theoretical: 21.5%) |
| 220 - 350°C | ~37.7% | Step 2: Loss of SO₂ (Theoretical: 37.7%) |
| >350°C | Remainder | Step 3: Decomposition of organic backbone |
Hypothetical DSC Data
The DSC thermogram will reveal the energetics of the decomposition process.
| Temperature (°C) | Event Type | Enthalpy (ΔH) | Interpretation |
| ~180°C | Sharp Endotherm | Positive | Melting point of the compound. |
| 190 - 250°C | Broad Endotherm/Exotherm | Varies | Corresponds with Step 1 (HCl loss) from TGA. May be complex. |
| 250 - 350°C | Sharp Exotherm | Negative | Corresponds with Step 2 (SO₂ loss) and ring fragmentation. Exothermic nature indicates a high-energy, potentially hazardous decomposition. |
Conclusion
The thermal stability of this compound is a critical parameter for its safe and effective use in pharmaceutical development. The analytical workflow presented in this guide, combining TGA and DSC, provides a robust framework for its characterization. The primary anticipated decomposition mechanisms are an initial dehydrochlorination followed by a retro-cheletropic fragmentation of the sulfolene ring. The onset temperature for mass loss identified by TGA should be considered the upper limit for handling and processing, while the exothermic events identified by DSC must be carefully evaluated for process safety management. Further investigation using techniques like HPLC-MS on isothermally stressed samples is recommended to confirm the identity of the degradation products and fully validate the proposed pathways.
References
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
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An In-depth Technical Guide to (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride, a heterocyclic building block with potential applications in medicinal chemistry and drug development. Intended for researchers and scientists, this document details the compound's physicochemical properties, outlines a plausible synthetic pathway, describes standard characterization methodologies, and discusses its relevance in the broader context of sulfur-containing pharmacophores.
Core Compound Properties
This compound, also known as 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride, is a stable, solid organic salt. The core structure features a five-membered dihydrothiophene ring in which the sulfur atom is fully oxidized to a sulfone. This sulfone group significantly influences the molecule's polarity, solubility, and metabolic stability, making it an interesting scaffold for chemical library synthesis.[1][2]
The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈ClNO₂S | [3] |
| Molecular Weight | 169.63 g/mol | [3] |
| CAS Number | 62510-60-5 | [3][4][5] |
| Appearance | Solid (Predicted) | |
| IUPAC Name | (1,1-dioxido-2,3-dihydro-1λ⁶-thiophen-3-yl)amine;hydrochloride | |
| Synonyms | 3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride | [4][5] |
| Storage Conditions | Inert atmosphere, 2-8°C, keep dry and cool | [3] |
Synthesis and Mechanistic Considerations
While specific peer-reviewed synthetic procedures for this compound are not extensively detailed in publicly available literature, a robust synthesis can be postulated based on established organosulfur chemistry. The most logical approach involves the oxidation of a suitable dihydrothiophene precursor.
A plausible two-step synthetic workflow is outlined below. This protocol is designed to be self-validating, with clear checkpoints for characterization.
Caption: Proposed Synthetic Workflow for the Target Compound.
Experimental Protocol: A Hypothetical Synthesis
Part 1: Protection of the Amine Precursor
-
Dissolution: Dissolve 3-aminodihydrothiophene (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Causality: An aprotic solvent is chosen to avoid side reactions with the protecting agent.
-
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution and cool the mixture to 0°C in an ice bath.
-
Causality: The base scavenges the acid byproduct of the protection reaction, driving it to completion. Cooling prevents potential exothermic reactions.
-
-
Protection: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup and Isolation: Quench the reaction with water and perform a liquid-liquid extraction with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected precursor.
-
Trustworthiness: The purity of the intermediate should be confirmed by Thin Layer Chromatography (TLC) and ¹H NMR before proceeding.
-
Part 2: Oxidation and Deprotection
-
Oxidation: Dissolve the Boc-protected intermediate (1.0 eq) in DCM and cool to 0°C. Add meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) portion-wise.
-
Causality: Using slightly more than two equivalents of the oxidizing agent ensures the complete conversion of the sulfide to the sulfone. An alternative, greener oxidant is hydrogen peroxide in acetic acid.[6]
-
-
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash sequentially with sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate in vacuo.
-
Deprotection and Salt Formation: Dissolve the crude Boc-protected sulfone in a minimal amount of 1,4-dioxane. Add a solution of hydrochloric acid in dioxane (e.g., 4 M, 3.0 eq) dropwise.
-
Causality: The strong acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, while the presence of HCl concurrently forms the desired hydrochloride salt, which typically precipitates from the solution.
-
-
Isolation: Stir the mixture for 2-4 hours at room temperature. Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.
-
Trustworthiness: The final product's identity and purity should be rigorously confirmed by melting point analysis, ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
-
Structural Characterization Workflow
A full characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In a solvent like DMSO-d₆, the spectrum should reveal distinct signals for the protons on the dihydrothiophene ring and a broad singlet for the ammonium (-NH₃⁺) protons. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The spectrum should show four unique carbon signals corresponding to the C-2, C-3, C-4, and C-5 atoms of the heterocyclic ring.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to determine the molecular weight. The spectrum is expected to show a prominent peak for the cationic free base [M+H]⁺ at approximately m/z 134.03.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic strong absorption bands for the sulfone group (O=S=O) at approximately 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, as well as stretches for the N-H bonds of the ammonium group.
-
Elemental Analysis: The calculated elemental composition (C, H, Cl, N, S) should be within ±0.4% of the experimentally determined values, providing definitive proof of purity and empirical formula.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold represents a valuable starting point for the synthesis of more complex molecules. The sulfone group acts as a key pharmacophore element, often serving as a bioisostere for other functional groups and enhancing properties like hydrogen bond accepting capability and metabolic stability.[1]
-
Scaffold for Library Synthesis: The primary amine handle provides a reactive site for functionalization via amide bond formation, reductive amination, or sulfonamide synthesis, allowing for the rapid generation of a diverse library of derivatives for screening.
-
Bioisosteric Replacement: The thiophene ring is a well-established bioisostere for the benzene ring, a strategy widely used in medicinal chemistry to modulate pharmacological activity and physicochemical properties.[2]
-
Precursor for Fused Heterocycles: This compound can serve as an intermediate in the synthesis of fused heterocyclic systems, such as thieno[3,2-b]pyrans or oxazolidinone-fused tetrahydrothiophenes, which are scaffolds of interest in various therapeutic areas.[1]
-
Potential Therapeutic Areas: While no specific biological activity has been reported for the title compound itself, related sulfone-containing heterocycles, such as benzothiadiazine dioxides, have shown activity as diuretics and positive allosteric modulators of AMPA receptors.[7] This suggests that derivatives of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine could be explored for activity in the central nervous system or as enzyme inhibitors.
Conclusion
This compound is a synthetically accessible building block whose value lies in the combination of a reactive primary amine and a metabolically robust sulfone-containing heterocyclic core. This guide provides a foundational understanding of its properties and a logical framework for its synthesis and characterization. For researchers in drug discovery, this compound offers a versatile platform for the development of novel chemical entities with potential therapeutic applications.
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The Versatile Therapeutic Potential of Thienylamine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
Thienylamine derivatives, particularly the thienopyrimidine scaffold, have emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Their structural analogy to endogenous purine bases allows them to interact with a wide array of biological targets, leading to promising therapeutic effects.[1][2][3] This technical guide provides an in-depth exploration of the significant biological activities of thienylamine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neurological applications. We will delve into the underlying mechanisms of action, discuss structure-activity relationships, and provide detailed experimental protocols for evaluating their therapeutic potential. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the dynamic field of drug development.
Introduction: The Thienopyrimidine Core - A Scaffold of Therapeutic Promise
The fusion of a thiophene ring with a pyrimidine moiety gives rise to the thienopyrimidine scaffold, a heterocyclic system that has garnered significant attention in pharmaceutical development.[2] Thienopyrimidines can exist as three primary isomers: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines.[1] This structural diversity, coupled with their resemblance to purine bases like adenine and guanine, provides a versatile platform for the design of novel therapeutic agents.[1][2][3] The intricate molecular architecture of these derivatives enables them to engage with specific molecular targets such as enzymes, receptors, and cellular signaling pathways, thereby exerting their therapeutic effects.[2][3] The clinical relevance of this scaffold is underscored by the presence of thienopyrimidine derivatives in several FDA-approved drugs and numerous candidates in clinical trials.[2][4]
Anticancer Activities: A Multi-pronged Attack on Malignancy
Thienopyrimidine derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.
Mechanism of Action: Disrupting the Cancer Cell Machinery
The anticancer efficacy of thienopyrimidines stems from their ability to interfere with critical cellular processes essential for cancer cell survival and proliferation. Key mechanisms include:
-
Induction of Apoptosis, Oxidative Stress, and Mitotic Catastrophe: Certain thieno[2,3-d]pyrimidine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[5] This is often accompanied by an increase in oxidative stress and the induction of mitotic catastrophe, a form of cell death resulting from abnormal mitosis.[5]
-
Kinase Inhibition: A prominent mechanism of action for many thienopyrimidine-based anticancer agents is the inhibition of protein kinases.[6][7][8] These enzymes play a crucial role in signal transduction pathways that regulate cell growth, differentiation, and survival.[7][8] Overactivity of specific kinases is a hallmark of many cancers. Thienopyrimidines have been developed as potent inhibitors of:
-
Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer. Several novel thienopyrimidine derivatives have been designed and synthesized as PI3Kα inhibitors, demonstrating cytotoxicity against various cancer cell lines.[9][10][11]
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Dual inhibition of EGFR and VEGFR-2 is a valuable strategy in cancer therapy. Novel thienopyrimidine derivatives have been identified as potent dual inhibitors, exhibiting significant anticancer activity and inducing cell cycle arrest and apoptosis.[12][13]
-
Other Kinases: The versatility of the thienopyrimidine scaffold allows for its application in targeting a range of other kinases implicated in cancer, including cyclin-dependent kinases (CDKs) and Aurora kinases.[14]
-
Caption: Anticancer mechanisms of thienopyrimidine derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of thienopyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. For instance, the incorporation of a thiosemicarbazide moiety has been shown to enhance cytotoxic activity against prostate and colon cancer cell lines.[15] Specifically, the presence of a bromine atom at the 4-position of the phenyl ring in the thiosemicarbazide moiety significantly increased potency.[15] Similarly, modifications at various positions of the thienopyrimidine ring have been explored to optimize kinase inhibitory activity and selectivity.[10][16]
In Vitro Evaluation of Anticancer Activity: A Step-by-Step Protocol
MTT Assay for Cytotoxicity Screening
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of thienylamine derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, PC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Thienylamine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thienylamine derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 5b | PC-3 | More potent than Doxorubicin | [15] |
| Compound 5b | HCT-116 | 3-fold more potent than Doxorubicin | [15] |
| Compound 5d | PC-3 | 1.2-fold more potent than Doxorubicin | [15] |
| Compound 5d | HCT-116 | 1.3-fold more potent than Doxorubicin | [15] |
| Compound 6j | HCT116, HCT15 | 0.6 - 1.2 | [5] |
| Compound 6j | LN-229, GBM-10 | 0.6 - 1.2 | [5] |
| Compound 6j | A2780, OV2008 | 0.6 - 1.2 | [5] |
| Compound 9a | HepG-2 | 12.32 ± 0.96 | [9][11] |
| Compound 9a | A549 | 11.30 ± 1.19 | [9][11] |
| Compound 9a | PC-3 | 14.69 ± 1.32 | [9][11] |
| Compound 9a | MCF-7 | 9.80 ± 0.93 | [9][11] |
Antimicrobial Properties: Combating Infectious Agents
Thienopyrimidine derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria and fungi, making them promising candidates for the development of new anti-infective agents.[1][2]
Antibacterial and Antifungal Activity
The antimicrobial effects of thienopyrimidines are attributed to their ability to interfere with essential microbial processes.[1] The structural similarity to purines suggests that they may act as antimetabolites, disrupting nucleic acid synthesis or other metabolic pathways.[17] Research has shown that certain thienopyrimidine derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[18][19] For example, some newly synthesized thiazolidinone derivatives incorporating a nitronaphthylamine substituent have shown antibacterial activity comparable to aminopenicillins.[18]
Evaluation of Antimicrobial Activity: A Practical Workflow
Caption: Workflow for evaluating antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Thienylamine derivatives (dissolved in DMSO)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth.
-
Serial Dilution: Perform a two-fold serial dilution of the thienylamine derivatives in the broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Thienopyrimidine derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory response.[20]
Mechanism of Anti-inflammatory Action
The anti-inflammatory properties of thienopyrimidines are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins, potent inflammatory mediators.[20][21] By reducing the levels of prostaglandin E2 (PGE2), these compounds can effectively alleviate inflammation.[21] Some derivatives have also been shown to inhibit 15-lipoxygenase (15-LOX) and the production of pro-inflammatory cytokines like IL-6 and TNF-α.[22][23]
Caption: Anti-inflammatory mechanism of thienopyrimidine derivatives.
In Vivo Evaluation of Anti-inflammatory Activity
Carrageenan-Induced Paw Edema Test in Rats
This is a standard in vivo model to assess the acute anti-inflammatory activity of novel compounds.
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the thienopyrimidine derivative or a reference drug (e.g., diclofenac sodium) orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.
Neurological Applications: Potential in Neurodegenerative Diseases
While the research is still in its early stages, thienylamine derivatives are being investigated for their potential in treating neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's disease.[14][24][25] Their ability to interact with various targets in the central nervous system (CNS) makes them an interesting class of compounds for further exploration in this area.[1] The structural similarity to purines, which play a significant role in neurotransmission and neuromodulation, provides a rationale for their potential neurological effects.
Conclusion and Future Directions
Thienylamine derivatives, with the thienopyrimidine scaffold at their core, represent a highly versatile and promising class of compounds in drug discovery. Their diverse biological activities, spanning anticancer, antimicrobial, anti-inflammatory, and potentially neurological applications, highlight their significance in medicinal chemistry. The ease of synthetic modification of the thienopyrimidine ring system allows for the fine-tuning of their pharmacological properties and the development of highly potent and selective therapeutic agents.[1][4]
Future research should focus on elucidating the precise molecular targets and mechanisms of action for a broader range of thienylamine derivatives. Further exploration of their potential in treating neurological disorders is also warranted. The continued investigation of structure-activity relationships will be crucial for the rational design of next-generation thienopyrimidine-based drugs with improved efficacy and safety profiles. The integration of computational modeling and experimental screening will undoubtedly accelerate the journey of these promising scaffolds from the laboratory to the clinic.
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Methodological & Application
Synthesis of novel heterocyclic compounds from (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride
An Application Guide to the Synthesis of Novel Heterocyclic Compounds from (1,1-Dioxido-2,3-dihydro-3-thienyl)amine Hydrochloride
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This comprehensive technical guide details the synthetic utility of this compound, a versatile building block for the construction of novel heterocyclic systems. This document provides researchers, medicinal chemists, and drug development professionals with detailed theoretical frameworks and actionable laboratory protocols for synthesizing two distinct classes of heterocycles: fused thieno[3,2-b]pyridine 1,1-dioxides and N-sulfolanyl-substituted pyrazoles. The methodologies are grounded in established chemical principles, emphasizing the causality behind experimental choices and providing self-validating protocols to ensure reproducibility.
Introduction: The Synthetic Potential of 3-Aminosulfolane Hydrochloride
This compound, referred to hereafter as 3-aminosulfolane hydrochloride, is a bifunctional molecule of significant interest in synthetic and medicinal chemistry.[1] Its structure comprises a saturated thiophene 1,1-dioxide (sulfolane) ring, which imparts high polarity, metabolic stability, and unique conformational constraints. The key to its synthetic versatility lies in the primary amine at the C3 position, which serves as a potent nucleophile and a reactive handle for building new molecular architectures.[2]
The sulfone group is a strong electron-withdrawing group, which influences the reactivity of the adjacent amine. The hydrochloride salt form ensures stability and enhances solubility in polar solvents, though it must typically be neutralized in situ or prior to reaction to unmask the nucleophilic free amine.
This guide explores two robust synthetic pathways that leverage the reactivity of the amine functionality to construct complex heterocyclic frameworks with potential applications in drug discovery and materials science.[3][4]
Pathway I: Synthesis of Fused Thieno[3,2-b]pyridine 1,1-Dioxides via Cyclocondensation
This pathway utilizes 3-aminosulfolane as a direct precursor to construct a fused pyridine ring, yielding the tetracyclic thieno[3,2-b]pyridine 1,1-dioxide scaffold. Such fused systems are of great interest in medicinal chemistry.[5][6] The core strategy involves a cyclocondensation reaction with a 1,3-dicarbonyl compound, a classic and reliable method for pyridine synthesis.[7][8]
Mechanistic Rationale
The reaction proceeds via a variation of the Hantzsch or related pyridine syntheses. The fundamental transformation involves the condensation of the amine with the two electrophilic carbonyl centers of a 1,3-diketone.
-
Amine Neutralization: The reaction is initiated by the addition of a base (e.g., triethylamine, sodium acetate) to neutralize the hydrochloride salt, liberating the free 3-aminosulfolane.
-
Enamine Formation: The free amine attacks one of the carbonyl groups of the 1,3-diketone (e.g., acetylacetone) to form a hemiaminal, which then dehydrates to yield a stable enaminone intermediate.
-
Cyclization and Dehydration: The enamine nitrogen then attacks the second carbonyl group in an intramolecular fashion. This cyclization event forms a second hemiaminal intermediate, which readily dehydrates under the reaction conditions to yield a dihydropyridine ring.
-
Aromatization (Optional): The resulting fused dihydropyridine may be stable or can be oxidized to the fully aromatic thieno[3,2-b]pyridine system in the same pot or as a separate step, often facilitated by a mild oxidizing agent or by air, depending on the substituents and reaction conditions.
Visualization: Thieno[3,2-b]pyridine Synthesis Workflow
Caption: Workflow for the synthesis of thieno[3,2-b]pyridine 1,1-dioxides.
Detailed Experimental Protocol: Synthesis of a Model Thieno[3,2-b]pyridine Derivative
Objective: To synthesize 5,7-dimethyl-2,3,5,6-tetrahydro-4H-thieno[3,2-b]pyridin-4-one 1,1-dioxide. (Note: This is a representative protocol based on established principles).
Materials:
-
This compound (1 eq.)
-
Acetylacetone (2,4-pentanedione) (1.1 eq.)
-
Triethylamine (Et₃N) (1.2 eq.)
-
Ethanol (Absolute), 200 proof
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.83 mmol).
-
Reagent Addition: Add absolute ethanol (30 mL) to suspend the solid. Add acetylacetone (0.64 g, 6.41 mmol) followed by the dropwise addition of triethylamine (0.98 mL, 7.00 mmol) at room temperature.
-
Causality Note: Triethylamine acts as a non-nucleophilic base to neutralize the hydrochloride salt, liberating the free amine which is necessary for the initial nucleophilic attack on the diketone.[9]
-
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes).
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in DCM (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) to remove any unreacted acidic species and triethylammonium salts, followed by brine (25 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure thieno[3,2-b]pyridine derivative.
Expected Data & Characterization
| Parameter | Expected Value/Observation |
| Yield | 60-80% (typical for this type of condensation) |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Signals corresponding to the sulfolane ring protons, two distinct methyl singlets, and a proton on the dihydropyridine ring. |
| ¹³C NMR | Peaks for sulfolane carbons, methyl carbons, and carbonyl/olefinic carbons of the pyridine ring. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the calculated molecular weight. |
| IR (KBr) | Absorption bands for C=O stretch, C=C stretch, and SO₂ stretches (symmetric and asymmetric). |
Pathway II: Synthesis of N-Sulfolanyl-Substituted Pyrazoles via an Enaminone Intermediate
This pathway demonstrates the versatility of the starting amine by using it to construct a substituent on a different heterocyclic ring system—a pyrazole. The key strategy is the formation of a β-enaminone, a highly useful intermediate in heterocyclic synthesis, which is subsequently cyclized with hydrazine.[10]
Mechanistic Rationale
This two-step synthesis is a robust method for creating highly functionalized pyrazoles.[11]
-
Step 1: Enaminone Formation: The free 3-aminosulfolane (generated as in Pathway I) reacts with a 1,3-diketone. In this case, the reaction is controlled to favor the formation of the stable, isolable enaminone intermediate. This is typically achieved by removing the water formed during the condensation, for instance, by using a Dean-Stark apparatus. The enaminone is essentially a vinylogous amide and is a key building block.
-
Step 2: Pyrazole Cyclization (Knorr-type Synthesis): The isolated enaminone is then treated with hydrazine (or a substituted hydrazine like phenylhydrazine). The more nucleophilic nitrogen of the hydrazine attacks the carbonyl carbon of the enaminone. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the β-carbon of the enamine, displacing the sulfolanyl-amine group, which acts as a leaving group in this step. Subsequent tautomerization yields the aromatic pyrazole ring.[4][12]
Visualization: Pyrazole Synthesis Reaction Scheme
Caption: Two-step synthesis of N-sulfolanyl-pyrazoles via an enaminone.
Detailed Experimental Protocol: Synthesis of a Model Pyrazole Derivative
Objective: To synthesize 3-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)-1-phenylbut-2-en-1-one (Enaminone) and subsequently 3-(5-methyl-1H-pyrazol-3-yl)tetrahydrothiophene 1,1-dioxide. (Note: This is a representative protocol).
Part A: Synthesis of the β-Enaminone Intermediate
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a Dean-Stark trap and reflux condenser, combine 3-aminosulfolane hydrochloride (5.0 g, 29.1 mmol), benzoylacetone (5.2 g, 32.0 mmol), and toluene (100 mL).
-
Neutralization and Reaction: Add p-toluenesulfonic acid (p-TsOH) (0.25 g, 1.3 mmol) as a catalyst. Heat the mixture to reflux.
-
Causality Note: p-TsOH serves a dual purpose: it ensures the medium is acidic enough to protonate the carbonyl for activation while also helping to neutralize the amine. The Dean-Stark trap azeotropically removes water, driving the equilibrium towards the formation of the enaminone product.[13]
-
-
Monitoring and Workup: Continue reflux until the theoretical amount of water has been collected in the trap (approx. 4-6 hours). Cool the reaction mixture. The product may precipitate upon cooling. If so, collect by filtration. If not, wash the toluene solution with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from ethanol to yield the pure β-enaminone.
Part B: Synthesis of the Pyrazole
-
Reaction Setup: To a 50 mL flask, add the purified β-enaminone from Part A (2.0 g, 6.77 mmol) and glacial acetic acid (20 mL).
-
Reagent Addition: Add hydrazine hydrate (0.4 mL, 8.12 mmol) dropwise to the stirred solution.
-
Reaction: Heat the mixture to 100 °C for 3 hours. Monitor by TLC for the disappearance of the enaminone spot.
-
Workup: Cool the reaction to room temperature and pour it slowly into 100 mL of ice-cold water. A precipitate should form.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent (e.g., isopropanol) to obtain the pure pyrazole derivative.
Conclusion and Outlook
This compound is a readily accessible and highly valuable starting material for constructing diverse heterocyclic scaffolds. The protocols detailed herein for the synthesis of fused thieno[3,2-b]pyridines and substituted pyrazoles represent robust and reproducible methods grounded in fundamental principles of organic chemistry. These pathways provide a foundation for further derivatization and exploration, enabling research and drug development professionals to generate novel compound libraries for screening and lead optimization. The unique physicochemical properties imparted by the sulfolane moiety make these resulting heterocycles particularly attractive candidates for modern medicinal chemistry programs.
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Boyer, J. (2019). Synthesis of Pyrazoles. YouTube. Available at: [Link]
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The Versatile Building Block: (1,1-Dioxido-2,3-dihydro-3-thienyl)amine Hydrochloride in Modern Medicinal Chemistry
Introduction: Embracing Three-Dimensionality in Drug Design
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flat" world of aromatic and heteroaromatic rings. The strategic incorporation of three-dimensional (3D) scaffolds has emerged as a powerful approach to modulate physicochemical properties, enhance target engagement, and unlock new intellectual property.[1] It is within this paradigm that (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride (also known as 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride) has garnered significant attention as a versatile and valuable building block.
This technical guide provides a comprehensive overview of the applications and experimental protocols for this compound, empowering researchers, scientists, and drug development professionals to effectively leverage its unique properties in their medicinal chemistry campaigns.
Chemical Profile:
| Property | Value | Source |
| CAS Number | 62510-60-5 | [1][2] |
| Molecular Formula | C₄H₈ClNO₂S | [2] |
| Molecular Weight | 169.63 g/mol | [1][2] |
| Appearance | Solid | |
| Storage | Store at room temperature, keep dry and cool. | [2] |
The sulfone moiety, a key feature of this building block, is a polar functional group that imparts good solubility in water.[3] This characteristic is often desirable in drug candidates to improve their pharmacokinetic profiles.
The Sulfolane Scaffold: A Bioisostere with Favorable Attributes
The saturated, non-aromatic sulfolane ring of this compound serves as a bioisosteric replacement for commonly employed aromatic and heteroaromatic rings in drug discovery. Bioisosterism, the principle of substituting one part of a molecule with another having similar physical or chemical properties, is a cornerstone of modern medicinal chemistry.[4][5]
Replacing a flat aromatic ring with a 3D scaffold like the dihydrothiophene 1,1-dioxide can offer several advantages:
-
Improved Physicochemical Properties: The introduction of sp³-hybridized carbon centers can lead to decreased lipophilicity and enhanced aqueous solubility, which are often associated with improved pharmacokinetic properties and reduced off-target toxicity.
-
Enhanced Metabolic Stability: Aromatic rings are frequently sites of oxidative metabolism by cytochrome P450 enzymes. The saturated nature of the sulfolane ring can block these metabolic pathways, leading to increased metabolic stability and a longer in vivo half-life of the drug candidate.
-
Novel Exit Vectors and Target Interactions: The 3D geometry of the sulfolane ring provides distinct exit vectors for substituents, allowing for the exploration of new chemical space and potentially novel interactions with the biological target.
Core Synthetic Applications and Protocols
The primary amine of this compound is the key functional handle for its incorporation into larger molecules. The following sections detail the most common and impactful synthetic transformations utilizing this building block, providing both the rationale and step-by-step protocols.
N-Acylation: Forging Amide Bonds for Kinase Inhibitors and Beyond
The formation of an amide bond via N-acylation is one of the most fundamental and widely used reactions in medicinal chemistry. The resulting amide can act as a key hydrogen bond donor or acceptor, crucial for binding to many biological targets, particularly protein kinases.
Causality and Rationale: The nitrogen atom of the primary amine is nucleophilic and readily attacks the electrophilic carbonyl carbon of an acyl chloride, carboxylic acid (in the presence of a coupling agent), or ester. The resulting amide bond is generally stable to metabolic degradation, making it a desirable linker in drug molecules. In the context of kinase inhibitors, the amide group often forms critical hydrogen bonds with the hinge region of the kinase active site.
Experimental Workflow: N-Acylation
Caption: General workflow for the N-acylation of this compound.
Detailed Protocol: Synthesis of N-((1,1-dioxido-2,3-dihydrothiophen-3-yl))benzamide
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under a nitrogen atmosphere, add triethylamine (Et₃N, 2.2 eq) dropwise. Stir the mixture for 10 minutes.
-
Reaction: Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with 1 M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.
Reductive Amination: Building Secondary and Tertiary Amines
Reductive amination is a powerful and versatile method for the formation of C-N bonds, enabling the synthesis of secondary and tertiary amines.[6][7] This reaction is particularly valuable for introducing the sulfolane scaffold onto a molecule containing a carbonyl group (aldehyde or ketone).
Causality and Rationale: The reaction proceeds via the initial formation of an imine or iminium ion intermediate from the condensation of the amine and the carbonyl compound. This intermediate is then reduced in situ by a selective reducing agent. The choice of reducing agent is critical; it must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the imine/iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its mildness and tolerance of a wide range of functional groups.[8]
Experimental Workflow: Reductive Amination
Caption: General workflow for the reductive amination using this compound.
Detailed Protocol: Synthesis of N-benzyl-1,1-dioxido-2,3-dihydrothiophen-3-amine
-
Preparation: To a suspension of this compound (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE, 0.1 M) at room temperature, add a catalytic amount of acetic acid (0.1 eq).
-
Reaction: Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise. Stir the reaction at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.
Applications in Drug Discovery: Targeting Kinases and GPCRs
The this compound building block has found utility in the synthesis of modulators for several important drug target classes, most notably protein kinases and G-protein coupled receptors (GPCRs).
Kinase Inhibitors
The dysregulation of protein kinase activity is a hallmark of many diseases, including cancer. The sulfolane scaffold can be incorporated into kinase inhibitors to improve their drug-like properties. The amine functionality allows for the facile introduction of various substituents that can interact with the kinase active site, leading to potent and selective inhibition. The structure-activity relationship (SAR) of such inhibitors can be systematically explored by varying the groups attached to the amine.[4]
GPCR Modulators
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising approach for fine-tuning GPCR activity with greater selectivity and reduced side effects.[9][10][11][12] The 3D nature of the sulfolane scaffold makes it an attractive core for the development of GPCR modulators, where specific spatial arrangements of functional groups are often required for optimal interaction with the receptor.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a three-dimensional, metabolically stable sulfolane core and a readily functionalizable primary amine makes it an attractive scaffold for the synthesis of novel drug candidates. The protocols outlined in this guide provide a practical framework for the effective utilization of this compound in N-acylation and reductive amination reactions, empowering chemists to explore new chemical space and develop innovative therapeutics targeting a range of diseases.
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Haines, L. A., et al. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters, 22(17), 5554-5558. [Link]
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Kennedy, J. P., et al. (2015). Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors. Journal of Medicinal Chemistry, 58(5), 2294–2313. [Link]
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Application Notes and Protocols: Versatile Reactions of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 3-Aminosulfolane Scaffold
(1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride, also known as 3-aminotetrahydrothiophene-1,1-dioxide hydrochloride, is a pivotal building block in contemporary medicinal chemistry. Its rigid sulfolane ring, a saturated five-membered ring containing a sulfone group, imparts favorable physicochemical properties to drug candidates, including metabolic stability and defined spatial orientation of substituents. The primary amino group at the 3-position serves as a versatile synthetic handle for the introduction of diverse functionalities through reactions with a wide array of electrophiles. This strategic combination of a stable, polar core and a reactive peripheral group makes it an attractive scaffold for the synthesis of compound libraries targeting a range of biological targets. Notably, derivatives of 3-aminotetrahydrothiophene-1,1-dioxides have been investigated as potent activators of the NRF2 antioxidant response element, highlighting their therapeutic potential.[1]
This application note provides a comprehensive guide to the fundamental reactions of this compound with common electrophiles. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-tested protocols for acylation, sulfonylation, urea formation, and reductive amination.
Managing the Hydrochloride Salt: A Critical First Step
(1,1-Dioxido-2,3-dihydro-3-thienyl)amine is typically supplied as a hydrochloride salt to enhance its stability and shelf-life. However, the protonated ammonium species is not nucleophilic and will not react with electrophiles. Therefore, a crucial initial step in any reaction is the in-situ neutralization of the hydrochloride salt to liberate the free amine. This is typically achieved by the addition of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture. The choice of base and solvent is critical to ensure the solubility of the starting materials and to prevent unwanted side reactions.
I. Acylation: Formation of Amides
The reaction of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine with acylating agents, such as acyl chlorides or acid anhydrides, is a robust method for the synthesis of amide derivatives. These reactions proceed via a nucleophilic acyl substitution mechanism.
Reaction Mechanism: Acylation
The liberated free amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride) to form the stable amide product.
Caption: Mechanism of Amide Formation.
Experimental Protocol: Synthesis of N-(1,1-Dioxido-2,3-dihydro-3-thienyl)acetamide
This protocol describes a general procedure for the acylation of this compound with acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 15 minutes to ensure complete neutralization.
-
Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(1,1-Dioxido-2,3-dihydro-3-thienyl)acetamide.
| Parameter | Value |
| Reactant Ratio | 1 : 1.1 : 2.2 (Amine HCl : Acyl Chloride : TEA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Work-up | Aqueous wash and extraction |
| Purification | Column Chromatography |
Table 1: Key Parameters for Acylation Reaction.
II. Sulfonylation: Formation of Sulfonamides
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, and (1,1-Dioxido-2,3-dihydro-3-thienyl)amine readily reacts with sulfonyl chlorides to yield the corresponding sulfonamide derivatives. The reaction mechanism is analogous to acylation.
Reaction Mechanism: Sulfonylation
The nucleophilic free amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide linkage.
Caption: Mechanism of Urea Formation.
Experimental Protocol: Synthesis of 1-(1,1-Dioxido-2,3-dihydro-3-thienyl)-3-phenylurea
This protocol provides a general method for the synthesis of urea derivatives.
Materials:
-
This compound
-
Phenyl isocyanate
-
Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
To a suspension of this compound (1.0 eq) in anhydrous THF, add DIPEA (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add phenyl isocyanate (1.05 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. The product often precipitates from the reaction mixture.
-
If a precipitate forms, collect the solid by filtration, wash with THF and then diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
| Parameter | Value |
| Reactant Ratio | 1 : 1.05 : 1.5 (Amine HCl : Isocyanate : DIPEA) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Filtration or Evaporation |
| Purification | Washing, Recrystallization, or Chromatography |
Table 3: Key Parameters for Urea Formation.
IV. Reductive Amination: Formation of Secondary Amines
Reductive amination is a powerful method for forming C-N bonds and synthesizing secondary amines from primary amines and carbonyl compounds (aldehydes or ketones). The reaction proceeds in two stages: the formation of an imine intermediate, followed by its reduction.
Reaction Mechanism: Reductive Amination
The amine first condenses with the carbonyl compound to form a carbinolamine, which then dehydrates to an imine (or iminium ion under acidic conditions). A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), then selectively reduces the imine to the corresponding secondary amine.
Caption: Workflow for Reductive Amination.
Experimental Protocol: Synthesis of N-Benzyl-(1,1-dioxido-2,3-dihydro-3-thienyl)amine
This protocol details the reductive amination of this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Combine this compound (1.0 eq), benzaldehyde (1.1 eq), and a catalytic amount of glacial acetic acid in DCE.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Value |
| Reactant Ratio | 1 : 1.1 : 1.5 (Amine HCl : Aldehyde : Reducing Agent) |
| Solvent | 1,2-Dichloroethane (DCE) |
| Catalyst | Acetic Acid |
| Reducing Agent | Sodium triacetoxyborohydride |
| Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
| Work-up | Aqueous wash and extraction |
| Purification | Column Chromatography |
Table 4: Key Parameters for Reductive Amination.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of diverse molecular architectures. The protocols outlined in this application note provide a solid foundation for the exploration of its reactivity with a range of electrophiles. By understanding the underlying mechanisms and optimizing reaction conditions, researchers can efficiently generate libraries of novel compounds for drug discovery and development programs. The inherent properties of the sulfolane scaffold, coupled with the synthetic accessibility of its derivatives, ensure its continued importance in the field of medicinal chemistry.
References
-
Jo, S., et al. (2020). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. RSC Medicinal Chemistry, 11(10), 1159-1169. [Link]
Sources
Application Notes and Protocols: Strategic Use of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine Hydrochloride in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Imperative for Novel Scaffolds in Kinase Inhibitor Discovery
Protein kinases, as central regulators of cellular signaling, represent a prominent class of drug targets, particularly in oncology and immunology. The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery. The chemical space of kinase inhibitors is vast, yet the demand for novel molecular scaffolds that offer improved selectivity, potency, and pharmacokinetic properties remains unabated. Saturated heterocyclic moieties have garnered significant interest in medicinal chemistry due to their ability to provide three-dimensional diversity, enhance aqueous solubility, and improve metabolic stability compared to their flat, aromatic counterparts.
This application note details the utility of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride and its saturated analog, 3-aminotetrahydrothiophene-1,1-dioxide hydrochloride (also known as 3-aminosulfolane hydrochloride), as versatile building blocks in the synthesis of next-generation kinase inhibitors. The sulfolane core, a bioisostere of various cyclic systems, offers a unique combination of polarity, rigidity, and synthetic tractability, making it an attractive scaffold for targeting the ATP-binding site of various kinases.
Physicochemical Properties and Synthetic Rationale
The title compound, this compound, and its saturated derivative are crystalline solids with good solubility in polar protic solvents. The sulfone group is a strong hydrogen bond acceptor, which can engage in crucial interactions within the kinase hinge region. The primary amine provides a convenient handle for a variety of chemical transformations, allowing for the facile introduction of diverse pharmacophoric elements.
| Property | This compound | 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
| Molecular Formula | C₄H₈ClNO₂S | C₄H₁₀ClNO₂S |
| Molecular Weight | 169.63 g/mol | 171.65 g/mol [1] |
| CAS Number | 62510-60-5 | 51642-03-6[1] |
| Appearance | Solid | Solid |
| Key Features | Sulfone (H-bond acceptor), Primary amine (synthetic handle) | Sulfone (H-bond acceptor), Primary amine (synthetic handle) |
The incorporation of the sulfolane moiety is a strategic choice in drug design. Its non-planar, saturated nature allows for better exploration of the three-dimensional space of the kinase active site, potentially leading to enhanced selectivity. Furthermore, the polarity of the sulfone group can improve the aqueous solubility of the final inhibitor, a critical parameter for oral bioavailability.
General Synthetic Strategies
The primary amine of the sulfolane core is the key reactive center for elaboration into kinase inhibitor scaffolds. The most common synthetic approaches involve N-acylation, N-arylation, and reductive amination reactions.
Diagram of General Synthetic Workflow
Sources
Application Note & Protocol: A Guide to the Acylation of 3-Amino-2,3-dihydrothiophene 1,1-dioxide Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive protocol for the N-acylation of 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride. This protocol is designed for researchers in synthetic chemistry, medicinal chemistry, and drug development. The core of this procedure is an adaptation of the robust Schotten-Baumann reaction, a classic and highly effective method for the formation of amides from amines and acyl halides.[1][2][3] We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental guide, and discuss critical parameters for reaction success and product validation.
Introduction: The Significance of the Sulfolene Scaffold
The 3-amino-2,3-dihydrothiophene 1,1-dioxide scaffold, a derivative of sulfolene, is a key building block in modern medicinal chemistry.[4][5] These structures are integral to the synthesis of novel therapeutic agents, including non-electrophilic activators of the NRF2 antioxidant response element, which are of interest for treating conditions associated with oxidative stress.[6] The acylation of the primary amine on this scaffold allows for the introduction of a diverse range of functional groups, enabling the systematic modification of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This fine-tuning is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.
The protocol herein employs Schotten-Baumann conditions, which are particularly well-suited for this transformation.[7] These conditions typically involve a two-phase solvent system (an organic solvent and water) with a base to neutralize the hydrochloric acid generated during the reaction.[3] This approach is efficient, scalable, and generally provides high yields of the desired amide product.
Reaction Mechanism: Nucleophilic Acyl Substitution
The acylation of 3-amino-2,3-dihydrothiophene 1,1-dioxide proceeds via a nucleophilic acyl substitution mechanism.[1][8] The reaction is initiated by the nucleophilic attack of the free amine on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, such as triethylamine or sodium hydroxide, is crucial as it deprotonates the starting hydrochloride salt to generate the free amine and also neutralizes the hydrochloric acid byproduct formed, driving the reaction to completion.[7]
Caption: General mechanism for the Schotten-Baumann acylation.
Materials and Equipment
Reagents
| Reagent | CAS Number | Purity | Supplier | Notes |
| 3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride | 62510-60-5 | ≥97% | Commercial | Store in a desiccator.[9] |
| Acetyl Chloride | 75-36-5 | ≥99% | Commercial | Highly corrosive and moisture-sensitive. Handle in a fume hood. |
| Triethylamine (Et₃N) | 121-44-8 | ≥99.5% | Commercial | Distill from CaH₂ before use for best results. |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Commercial | Use a dry, aprotic solvent. |
| Deionized Water | 7732-18-5 | - | In-house | For workup. |
| Saturated Sodium Bicarbonate Solution (aq.) | 144-55-8 | - | In-house | For washing and neutralizing. |
| Brine (Saturated NaCl solution, aq.) | 7647-14-5 | - | In-house | For final aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | Commercial | For drying the organic layer. |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Ice/water bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column, recrystallization flasks)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Detailed Experimental Protocol
This protocol describes the synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide as a representative example.
Caption: Step-by-step workflow for the acylation protocol.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride (1.0 g, 5.9 mmol, 1.0 equiv) in anhydrous dichloromethane (30 mL).
-
Rationale: DCM is an excellent organic solvent for this reaction as it is relatively inert and allows for easy separation from the aqueous phase during workup.[3]
-
-
Cooling: Place the flask in an ice/water bath and stir the suspension for 10-15 minutes until the temperature equilibrates to 0 °C.
-
Base Addition: Slowly add triethylamine (1.8 mL, 12.98 mmol, 2.2 equiv) dropwise to the stirring suspension over 5 minutes.
-
Rationale: The first equivalent of base neutralizes the hydrochloride salt to generate the free amine nucleophile. The second equivalent is necessary to quench the HCl produced during the acylation, driving the reaction equilibrium towards the product.[7]
-
-
Acylating Agent Addition: In a separate, dry dropping funnel, dissolve acetyl chloride (0.46 mL, 6.5 mmol, 1.1 equiv) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Rationale: Slow, controlled addition of the acyl chloride is critical to manage the exothermic nature of the reaction and to minimize potential side reactions, such as the hydrolysis of the acyl chloride.[1]
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting amine spot indicates reaction completion.
-
Quenching and Workup: Upon completion, cool the reaction mixture again to 0 °C and slowly add deionized water (20 mL) to quench any remaining acyl chloride. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 20 mL) to remove any acidic byproducts.
-
Brine (1 x 20 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by either recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel to afford the pure N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide.
Data Summary & Expected Results
| Parameter | Value |
| Stoichiometry | |
| Amine Hydrochloride | 1.0 equivalent |
| Acyl Chloride | 1.1 equivalents |
| Base (Triethylamine) | 2.2 equivalents |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Solvent | Dichloromethane (DCM) |
| Expected Yield | 80 - 95% (after purification) |
Product Characterization
The identity and purity of the final acylated product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.
-
Melting Point: To assess the purity of the crystalline solid product.
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Acyl Chlorides: Acyl chlorides are corrosive and react violently with water. Handle with extreme care and avoid inhalation of vapors.
-
Solvents: Dichloromethane is a volatile organic solvent. Avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste in accordance with local environmental regulations.
References
- Grokipedia. Schotten–Baumann reaction.
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
- SATHEE. Chemistry Schotten Baumann Reaction.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Wikipedia. Schotten–Baumann reaction.
- Jo, J., et al. (2020). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. European Journal of Medicinal Chemistry, 206, 112683.
- MDPI. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-379.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 3-Sulfolene.
- ChemScene. (R)-3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride.
- ChemBK. 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride.
- ResearchGate. Acylation of 2-methoxynaphthalene by acetyl chloride in sulfolane catalysed by different zeolites.
- ResearchGate. (2016). Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring.
- Wikipedia. Sulfolene.
- Organic Letters. (2008). Direct Synthesis of 1,3-Diketones by Rh-Catalyzed Reductive α-Acylation of Enones. Org. Lett., 10, 2405-2408.
- Google Patents. (1989). Process for the preparation of Thiophene derivatives and dihydrothiophen-1-oxides.
- Wikipedia. Sulfolane.
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- 5. Sulfolane - Wikipedia [en.wikipedia.org]
- 6. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. chembk.com [chembk.com]
Application Notes & Protocols: Computational Docking Studies of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine Hydrochloride Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing computational docking studies of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride derivatives. Molecular docking is a pivotal computational technique in structure-based drug design, enabling the prediction of the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[1][2] This guide eschews a rigid template, instead offering an in-depth, technically-grounded protocol that emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility. We will delve into the requisite steps, from target and ligand preparation to the execution of the docking simulation and the critical analysis of the resulting data.
Introduction: The Rationale of Molecular Docking
At its core, molecular docking aims to predict the three-dimensional structure of a ligand-receptor complex.[2][3] This predictive power is invaluable in drug discovery, offering insights into how a potential drug molecule might interact with its biological target.[1][4] The process involves two primary stages: first, sampling various conformations of the ligand within the active site of the protein, and second, ranking these conformations using a scoring function to estimate the binding affinity.[2] A lower, more negative binding energy generally indicates a more stable and favorable interaction.[5][6][7]
The family of this compound derivatives presents a scaffold of interest for medicinal chemistry. Understanding their potential interactions with various protein targets through computational docking can significantly accelerate the identification of lead compounds for further development.
Pre-Docking Essentials: System Preparation
The accuracy of any docking study is fundamentally dependent on the meticulous preparation of both the protein (receptor) and the small molecule (ligand).[4] This phase is critical for ensuring that the computational model accurately reflects biological reality.
Receptor Preparation: From PDB to Docking-Ready
The initial step involves obtaining the three-dimensional structure of the target protein, typically from a repository like the Protein Data Bank (PDB).[8][9]
Protocol 1: Receptor Preparation Workflow
-
Obtain Protein Structure: Download the desired protein structure from the RCSB PDB database (e.g., PDB ID: 1T64).[8]
-
Clean the PDB File: The raw PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands from the experimental structure determination.[8][10][11] These should be removed unless they are known to be critical for the ligand's binding.[4] Molecular visualization software like UCSF Chimera or Discovery Studio can be used for this purpose.[9][11]
-
Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms.[4][12] Adding hydrogens is a crucial step, as they play a significant role in forming hydrogen bonds, which are key to ligand-protein interactions.[12] This can be performed using tools like AutoDockTools (ADT).[12]
-
Assign Partial Charges: The electrostatic interactions between the ligand and the protein are a major component of the binding energy. Therefore, it is necessary to assign partial charges to each atom of the protein. Gasteiger charges are a commonly used method for this purpose and can be calculated within ADT.[8]
-
Define the Binding Site (Grid Box Generation): The docking simulation needs to be confined to a specific region of the protein, known as the binding site or active site.[10] This is defined by a "grid box." The dimensions and center of this box are critical parameters.[13] If a co-crystallized ligand is present in the original PDB structure, its location can be used to define the center of the grid box.[13] The size of the box should be large enough to accommodate the ligand and allow for some rotational and translational freedom.[14]
Caption: Receptor preparation workflow.
Ligand Preparation: Structuring the this compound Derivatives
Proper preparation of the ligand is equally important for a successful docking simulation. The hydrochloride salt form implies that the amine group will be protonated, which must be accurately represented in the 3D structure.
Protocol 2: Ligand Preparation Workflow
-
Obtain 2D or 3D Structure: The structure of the this compound derivative can be obtained from chemical databases like PubChem (CID 168477066 for the (3R)-enantiomer) or drawn using chemical drawing software.[15]
-
Convert to 3D and Energy Minimize: If starting from a 2D structure, it must be converted to a 3D conformation. Software like Open Babel can be used for this conversion and subsequent energy minimization to obtain a low-energy, stable conformation.[16]
-
Assign Partial Charges: Similar to the receptor, partial charges must be assigned to the ligand atoms. Gasteiger charges are a common choice.[17]
-
Define Rotatable Bonds: The flexibility of the ligand is a key aspect of docking. AutoDockTools can automatically detect and define the rotatable bonds in the ligand, allowing it to adopt different conformations during the simulation.[17]
-
Save in PDBQT Format: The final prepared ligand structure, with charges and rotatable bond information, should be saved in the PDBQT file format, which is the required input format for AutoDock Vina.[8][16]
Sources
- 1. Small-molecule ligand docking into comparative models with Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. etflin.com [etflin.com]
- 8. sites.ualberta.ca [sites.ualberta.ca]
- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 13. eagonlab.github.io [eagonlab.github.io]
- 14. youtube.com [youtube.com]
- 15. (R)-3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride | C4H8ClNO2S | CID 168477066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
Scale-Up Synthesis of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine Hydrochloride: An Application Note and Protocol
Introduction
(1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride, also known as 3-aminotetrahydrothiophene-1,1-dioxide hydrochloride or 3-aminosulfolane hydrochloride, is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1][2] Its rigid sulfolane scaffold and reactive primary amine functionality make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. Notably, derivatives of 3-aminotetrahydrothiophene-1,1-dioxide have been investigated as non-electrophilic activators of the antioxidant response element (ARE), a key pathway in cellular defense against oxidative stress.[2]
The increasing interest in this scaffold necessitates the development of robust and scalable synthetic routes to ensure a reliable supply for research and development activities. This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound, focusing on process safety, efficiency, and analytical validation.
Synthetic Strategy and Rationale
The presented synthetic approach is a two-step process commencing with the readily available and cost-effective starting material, 3-sulfolene (also known as butadiene sulfone).[3] This strategy is designed for scalability, prioritizing operational simplicity and the use of manageable reagents.
The overall synthetic transformation is outlined below:
Figure 1: Overall synthetic workflow for the preparation of this compound.
Causality behind Experimental Choices:
-
Choice of Starting Material: 3-Sulfolene is an ideal starting material for scale-up due to its commercial availability, stability, and well-understood reactivity.[3] It serves as a masked source of 1,3-butadiene, but for this synthesis, its activated double bond is exploited for conjugate addition.
-
Synthetic Route Selection: A conjugate addition of an ammonia equivalent to 3-sulfolene is a direct and atom-economical approach to introduce the desired amine functionality. This method avoids the multi-step sequences and potentially hazardous reagents associated with alternative routes, such as a Gabriel synthesis from a halogenated sulfolane or the reduction of a nitro-sulfolane precursor.
-
Isolation as Hydrochloride Salt: The final product is isolated as a hydrochloride salt for several practical reasons. The salt form often exhibits higher stability, is typically a crystalline solid that is easier to handle and purify than the free base, and has improved solubility in aqueous media.[4]
Detailed Protocols
PART 1: Synthesis of 3-Aminotetrahydrothiophene-1,1-dioxide (Free Base)
This procedure details the conjugate addition of benzylamine to 3-sulfolene, followed by hydrogenolysis to furnish the primary amine. Benzylamine is utilized as a practical and effective ammonia equivalent, allowing for a more controlled reaction and simpler purification of the intermediate.
Reaction Scheme:
Sources
- 1. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfolene - Wikipedia [en.wikipedia.org]
- 4. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride by Recrystallization
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride (CAS No. 62510-60-5) via recrystallization. This document is structured to offer not just procedural steps, but also the underlying scientific rationale and troubleshooting strategies to address common challenges encountered in the laboratory.
Introduction to the Purification Challenge
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. As with many synthetic intermediates, achieving high purity is paramount for subsequent reactions and biological testing. Recrystallization is a powerful and cost-effective technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures.[1] The hydrochloride salt form of an amine often presents a crystalline solid that is amenable to this purification method.[2]
This guide will walk you through solvent selection, a detailed recrystallization protocol, and a comprehensive troubleshooting section to empower you to optimize the purification of this specific sulfolene derivative.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For amine hydrochlorides, polar protic solvents are often a good starting point. Based on protocols for similar heterocyclic amine hydrochlorides, a mixed solvent system of an alcohol and an ester, such as isopropanol/ethyl acetate or ethanol/ethyl acetate , is a promising choice. Isopropanol or ethanol will likely dissolve the hydrochloride salt at elevated temperatures, while the less polar ethyl acetate can act as an anti-solvent to induce crystallization upon cooling.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated to a high degree. To remedy this, try adding a small amount of the primary solvent (e.g., isopropanol) to the hot solution to reduce the saturation. Then, allow the solution to cool more slowly. Seeding the solution with a previously obtained pure crystal can also encourage crystallization over oiling out.
Q3: How can I induce crystallization if no crystals form upon cooling?
A3: If crystallization does not initiate spontaneously, several techniques can be employed. First, try scratching the inside of the flask with a glass rod just below the surface of the liquid. This creates microscopic imperfections on the glass that can serve as nucleation sites. Alternatively, adding a "seed crystal" of the pure compound can provide a template for crystal growth. If these methods fail, you may need to reduce the volume of the solvent by gentle heating and evaporation to increase the concentration of the solute.
Q4: What are the expected impurities in a synthesis of this compound?
A4: While specific impurities depend on the synthetic route, potential contaminants could include unreacted starting materials, byproducts from side reactions, or residual solvents. For instance, if the synthesis involves the reduction of an oxime, unreacted oxime could be an impurity. Understanding the potential impurities can aid in selecting a solvent system where the impurities are either highly soluble or insoluble at all temperatures.
Q5: What are the safety precautions I should take when handling this compound and its solvents?
A5: this compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Therefore, it is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The solvents used in the recrystallization, such as isopropanol and ethyl acetate, are flammable and should be handled with care, away from open flames or sparks. Always consult the Material Safety Data Sheet (MSDS) for both the compound and the solvents before beginning any experimental work.
Experimental Protocol: Recrystallization of this compound
This protocol is a recommended starting point based on the purification of structurally similar compounds. Optimization may be required depending on the purity of the starting material.
Materials and Equipment:
-
Crude this compound
-
Isopropanol (IPA), reagent grade
-
Ethyl acetate (EtOAc), reagent grade
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Vacuum source
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely. Start with a conservative amount and add more in small portions as needed while heating and stirring. The goal is to create a saturated solution at the boiling point of the solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Inducing Crystallization (if necessary):
-
If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethyl acetate to remove any residual soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a crystalline solid.
-
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Compound does not dissolve | Insufficient solvent or incorrect solvent choice. | Add more of the primary solvent (isopropanol) in small portions. If the compound still does not dissolve, a different solvent system may be necessary. |
| "Oiling out" during cooling | Solution is too concentrated, or cooling is too rapid. | Add a small amount of hot primary solvent (isopropanol) to redissolve the oil, then allow for slower cooling. |
| Poor recovery/low yield | Too much solvent was used; the compound is partially soluble in the cold solvent. | Concentrate the filtrate by evaporating some of the solvent and attempt to recrystallize again. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Colored impurities remain | The impurity co-crystallizes with the product or is not removed by the chosen solvent. | Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. A different solvent system may be required. |
| Crystals are very fine or powdery | Crystallization occurred too quickly. | Ensure the solution cools slowly to room temperature before placing it in an ice bath. |
Visualizing the Workflow
Recrystallization Workflow
Caption: A stepwise workflow for the recrystallization of the target compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common recrystallization issues.
References
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- Abaee, M. S., & Cheraghi, Z. (2014). A novel and efficient synthesis of 2-aminothiophenes via a three-component reaction in water. Monatshefte für Chemie-Chemical Monthly, 145(10), 1635-1639.
- European Patent Office. (1989). Process for the preparation of Thiophene derivatives and dihydrothiophen-1-oxides (EP0331919A2).
Sources
Overcoming solubility issues of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride in organic synthesis
Welcome to the technical support center for (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride (CAS: 62510-60-5). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and overcome the common solubility challenges associated with this versatile building block in organic synthesis. As an ionic salt, its solubility profile requires careful consideration to ensure successful reaction outcomes. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an amine salt. As a salt, it possesses significant ionic character. This dictates its solubility, which is generally higher in polar solvents capable of solvating the ammonium cation and the chloride anion. Its solubility is typically low in non-polar organic solvents such as hexanes, toluene, and diethyl ether.
Q2: In which types of organic solvents can I expect this compound to be soluble?
A2: You can expect higher solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Solubility in other common aprotic solvents like acetonitrile (ACN) and tetrahydrofuran (THF) may be moderate to low and often requires heating or the use of co-solvents.
Q3: Why is my this compound not dissolving in my reaction solvent?
A3: The most common reason for poor solubility is a mismatch between the polarity of the solvent and the ionic nature of the hydrochloride salt. For instance, attempting to dissolve it directly in a non-polar solvent like toluene or a less polar solvent like dichloromethane (DCM) at room temperature will likely result in a heterogeneous mixture.
Q4: What is "free-basing," and how can it help with solubility?
A4: "Free-basing" is the process of converting the amine hydrochloride salt to its neutral, or "free base," form by treating it with a base.[1] The resulting free amine is significantly less polar and, consequently, more soluble in a wider range of common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF).[1] This is a crucial strategy for reactions that are incompatible with polar, high-boiling point solvents or when the salt form of the amine is unreactive.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Problem 1: My this compound is insoluble in my chosen reaction solvent, and the reaction is not starting.
-
Underlying Cause: The hydrochloride salt's high polarity makes it insoluble in many common, less polar organic solvents required for specific reactions (e.g., amide couplings, nucleophilic substitutions). The amine nitrogen's lone pair is also protonated, rendering it non-nucleophilic.
-
Solution 1: In-Situ Neutralization and Reaction
For many reactions, such as N-acylations or amide couplings, the amine salt can be used directly if a stoichiometric amount of a non-nucleophilic base is added to the reaction mixture. This neutralizes the hydrochloride in situ, forming the soluble and reactive free amine.
-
Recommended Bases: Triethylamine (TEA), N,N-diisopropylethylamine (DIPEA, Hünig's base), or pyridine.
-
Solvent Considerations: This approach is effective in moderately polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN). The formation of the trialkylammonium chloride salt as a byproduct can sometimes be beneficial as it may precipitate and drive the reaction forward, though it can also complicate purification.
-
Expert Tip: Add the amine hydrochloride and the base to the solvent and stir for 15-30 minutes before adding your electrophile. This allows time for the free amine to form.
-
-
Solution 2: Switch to a More Polar Solvent
If the reaction conditions permit, consider using a more polar aprotic solvent that can better solubilize the salt.
-
Recommended Solvents: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Caution: These solvents have high boiling points and can be difficult to remove during work-up. Ensure your product is stable to the required purification conditions.
-
Problem 2: I need to perform a reaction in a non-polar solvent, and even with an added base, the amine salt remains insoluble.
-
Underlying Cause: The polarity difference between the amine salt and the solvent is too great for in-situ neutralization to be effective. The trialkylammonium salt formed may also be forming an intractable mixture.
-
Solution: Perform a Separate Free-Basing Extraction
In this scenario, it is best to convert the hydrochloride salt to the free amine in a separate step before adding it to your reaction. This ensures that you are starting with a soluble, reactive nucleophile. A detailed protocol for this procedure is provided below.
Problem 3: My reaction is complete, but I am having difficulty removing the polar byproducts (e.g., excess amine, ammonium salts) during the work-up.
-
Underlying Cause: The polarity of the free amine and the ammonium salt byproducts can lead to the formation of emulsions or poor partitioning between aqueous and organic layers.
-
Solution: Acidic Aqueous Wash
During the work-up, washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or saturated NH4Cl) will convert the free amine back into its water-soluble hydrochloride salt, effectively extracting it into the aqueous phase.
-
Important: This method is only suitable if your desired product is not acid-labile.
-
Experimental Protocols
Protocol 1: Solvent Screening for this compound
This protocol provides a systematic approach to determining the solubility of the amine hydrochloride in various organic solvents.
Materials:
-
This compound
-
Selection of organic solvents (e.g., Methanol, Ethanol, DMF, DMSO, Acetonitrile, THF, Dichloromethane, Ethyl Acetate, Toluene)
-
Small vials (e.g., 1-dram vials) with caps
-
Magnetic stir plate and stir bars
-
Vortex mixer
Procedure:
-
Add approximately 10 mg of this compound to each vial.
-
To each vial, add 0.5 mL of a different organic solvent.
-
Cap the vials and vortex for 30 seconds.
-
Observe and record the initial solubility at room temperature.
-
For any samples that did not fully dissolve, add a small stir bar and heat gently on a stir plate to approximately 50 °C.
-
Record the solubility upon heating.
Data Presentation:
| Solvent | Polarity | Solubility at Room Temp. | Solubility at 50 °C |
| Methanol | Polar Protic | Soluble | Soluble |
| Ethanol | Polar Protic | Soluble | Soluble |
| DMSO | Polar Aprotic | Soluble | Soluble |
| DMF | Polar Aprotic | Soluble | Soluble |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Soluble |
| THF | Polar Aprotic | Sparingly Soluble | Moderately Soluble |
| Dichloromethane | Polar Aprotic | Insoluble | Sparingly Soluble |
| Ethyl Acetate | Moderately Polar | Insoluble | Insoluble |
| Toluene | Non-polar | Insoluble | Insoluble |
Note: This table represents expected qualitative results based on chemical principles. Actual results should be determined experimentally.
Protocol 2: In-Situ Neutralization for N-Acylation
This protocol details a general procedure for an amide bond formation using the amine hydrochloride directly.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid and dissolve it in anhydrous DMF.
-
Add this compound to the solution.
-
Add the HATU coupling reagent.
-
Slowly add DIPEA to the stirred suspension. The mixture should become more homogeneous as the free amine is formed.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous work-up.
Protocol 3: Free-Basing of this compound
This protocol describes the conversion of the hydrochloride salt to the free amine for use in subsequent reactions.
Materials:
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the amine hydrochloride in a minimal amount of deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add saturated aqueous NaHCO₃ solution until the aqueous layer is basic (test with pH paper, pH > 8).
-
Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic extracts.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting residue is the free amine, which should be used immediately or stored under an inert atmosphere.
Visualizations
Caption: Decision workflow for solvent selection.
Caption: Experimental workflow for free-basing.
References
-
PubChem. 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Anderson, N. G. (2012). Practical Process Research & Development – A Guide for Organic Chemists. Academic Press.
-
Wikipedia. Free base. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Sources
Technical Support Center: Synthesis of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine Hydrochloride Derivatives
Welcome to the technical support center for the synthesis of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions encountered during its synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the synthesis and reactivity of the 2,3-dihydrothiophene-1,1-dioxide core.
Q1: What is the most common synthetic strategy for preparing 3-amino-2,3-dihydrothiophene-1,1-dioxides?
The most prevalent and scalable approach involves the reduction of a suitable nitrogen-containing precursor at the C3 position. Typically, this involves the catalytic hydrogenation of a 3-nitro-2,3-dihydrothiophene-1,1-dioxide intermediate. This precursor is synthesized from simpler starting materials, often involving the reaction of butadiene with sulfur dioxide to form sulfolene, which is then further functionalized.[1] Alternative precursors, such as 3-azido derivatives, can also be employed.
Q2: What makes the 2,3-dihydrothiophene-1,1-dioxide ring system susceptible to side reactions?
The reactivity of this scaffold is dominated by two key features:
-
The α,β-Unsaturated Sulfone: This moiety acts as a potent Michael acceptor, making the C2 position susceptible to nucleophilic attack. Furthermore, the double bond can be unintentionally reduced during the synthesis of the amine.
-
Diels-Alder Reactivity: Thiophene-1,1-dioxides are electron-deficient and can act as both a diene and a dienophile in cycloaddition reactions.[2] This leads to a common side reaction: dimerization, especially at elevated temperatures.[3]
Q3: How does the choice of reducing agent impact the synthesis?
The choice of reducing agent is critical and depends on the precursor.
-
For Nitro Precursors: Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) is highly effective for converting the nitro group to an amine.[4][5]
-
For Azide Precursors: Catalytic hydrogenation or reduction with reagents like triphenylphosphine (Staudinger reaction) are common.
-
Hydride Reagents (e.g., NaBH₄): While excellent for reducing ketones, sodium borohydride can sometimes cause 1,4-conjugate addition to α,β-unsaturated sulfones, leading to the reduction of the double bond.[6][7] This makes it a less ideal choice unless conditions are carefully controlled (e.g., Luche reduction conditions).[6]
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems.
Problem 1: Low Yield of the Desired this compound.
Possible Cause A: Incomplete Reduction of the Precursor
-
Diagnosis: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of the starting material (e.g., the 3-nitro derivative) or partially reduced intermediates (e.g., nitroso, hydroxylamine) indicates incomplete reduction.
-
Solution:
-
Catalyst Activity: Ensure the catalyst (e.g., Pd/C) is fresh and not poisoned. Sulfur-containing compounds can deactivate palladium catalysts.[4] If catalyst poisoning is suspected, use a fresh batch or a more robust catalyst.
-
Hydrogen Source: For catalytic transfer hydrogenation with ammonium formate, ensure sufficient equivalents are used (typically 3-5 eq.).[4] For reactions with H₂ gas, ensure proper purging of the reaction vessel with hydrogen and maintain adequate pressure (e.g., 40-50 psi).
-
Reaction Time/Temperature: Extend the reaction time. If the reaction stalls, a modest increase in temperature (e.g., from room temperature to 40-50 °C) can improve the rate, but be cautious of promoting dimerization (see Problem 2).
-
Possible Cause B: Product Loss During Workup and Isolation
-
Diagnosis: The crude reaction mixture shows good conversion by LC-MS, but the isolated yield is poor. The product, being a hydrochloride salt, is often highly soluble in water and polar protic solvents.
-
Solution:
-
pH Control: During aqueous workup, ensure the pH is appropriately controlled. The free amine is soluble in organic solvents, while the hydrochloride salt is water-soluble. Basifying the aqueous layer (e.g., with NaHCO₃ or Na₂CO₃) to a pH of 8-9 will generate the free amine, which can then be extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Solvent Evaporation: Avoid excessive heating during solvent removal, as the free amine can be volatile or prone to degradation.
-
Salt Formation & Precipitation: After extracting the free amine, form the hydrochloride salt by adding a solution of HCl in a non-polar solvent like diethyl ether or isopropanol.[8] If the product oils out, try trituration with the solvent, cooling, or scratching the flask to induce crystallization. Using a more non-polar solvent mixture can aid precipitation.
-
Problem 2: Major Impurity Detected by NMR/LC-MS - The Over-Reduced Product.
Observed Issue: A significant peak is observed in the mass spectrum corresponding to a mass of M+2 relative to the desired product. The ¹H NMR spectrum shows the disappearance of vinylic proton signals and the appearance of new aliphatic signals. This indicates the reduction of the C=C double bond, forming 3-aminotetrahydrothiophene-1,1-dioxide.
Troubleshooting Workflow: Impurity Identification
Caption: Diagnostic workflow for identifying the over-reduced byproduct.
-
Causality: This side reaction occurs when the reduction conditions are too harsh, leading to the 1,4-conjugate reduction of the α,β-unsaturated sulfone system in addition to the desired functional group transformation.[6][7]
-
Preventative Measures:
-
Milder Conditions: Reduce the hydrogen pressure or reaction temperature.
-
Catalyst Choice: Some catalysts have higher selectivity. If using a highly active catalyst, consider switching to a less reactive one or decreasing the catalyst loading.
-
Reaction Time: Stop the reaction as soon as the starting material is consumed (monitor closely by TLC/LC-MS) to prevent further reduction of the product.
-
Problem 3: Formation of a High Molecular Weight Impurity, Especially at Higher Temperatures.
Observed Issue: The reaction mixture becomes viscous, or LC-MS analysis shows a peak with a mass approximately double that of the starting material or product. This is characteristic of dimerization.
-
Causality: 2,3-Dihydrothiophene-1,1-dioxides are excellent dienophiles and can also act as dienes in Diels-Alder reactions.[2] At elevated temperatures, they can react with themselves in a [4+2] cycloaddition to form a dimer.[3]
-
Preventative Measures:
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Room temperature is often sufficient for catalytic hydrogenation.
-
Concentration: Running the reaction at a lower concentration (higher dilution) can disfavor the bimolecular dimerization reaction relative to the unimolecular reduction.
-
Slow Addition: If the reaction is exothermic, consider slow, portion-wise addition of the reducing agent to maintain a consistent low temperature.
-
Section 3: Recommended Protocols
Protocol 1: Catalytic Transfer Hydrogenation of 3-Nitro-2,3-dihydrothiophene-1,1-dioxide
This protocol uses ammonium formate as a safe and effective hydrogen source.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-nitro-2,3-dihydrothiophene-1,1-dioxide (1.0 eq) and methanol (10-20 mL per gram of starting material).
-
Reagent Addition: Add ammonium formate (4.0 eq) to the suspension.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol %). Caution: Pd/C may be pyrophoric. Handle under an inert atmosphere if dry.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. The reaction is typically complete within 2-4 hours.
-
Workup (Filtration): Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Workup (Extraction): Concentrate the filtrate under reduced pressure. To the residue, add water and basify to pH 8-9 with solid NaHCO₃. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.
-
Salt Formation: Dissolve the crude amine in a minimal amount of isopropanol. Add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the hydrochloride salt.
Protocol 2: Purification of the Hydrochloride Salt by Recrystallization
This protocol is for purifying the final product to remove minor organic impurities.
-
Solvent Selection: Place a small amount of the crude hydrochloride salt in a test tube. Add a small volume of a solvent like isopropanol and heat gently. If it dissolves, it is a good candidate solvent. If it is too soluble, a less polar co-solvent (anti-solvent) like diethyl ether or acetone can be used.[8]
-
Dissolution: In a flask, dissolve the crude salt in the minimum amount of hot isopropanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or store it in a refrigerator overnight.
-
Precipitation (If Needed): If crystallization is still unsuccessful, slowly add diethyl ether dropwise to the cold isopropanol solution until the solution becomes turbid. Allow it to stand until crystals form.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold isopropanol followed by cold diethyl ether, and dry under vacuum.
Section 4: Data and Visualization
Table 1: Effect of Reaction Conditions on Product Distribution
| Entry | H₂ Source | Catalyst | Temp (°C) | Time (h) | Desired Amine (%) | Over-reduced (%) | Dimer (%) |
| 1 | H₂ (50 psi) | 10% Pd/C | 25 | 3 | 92 | 5 | 3 |
| 2 | H₂ (50 psi) | 10% Pd/C | 60 | 3 | 75 | 8 | 17 |
| 3 | NH₄HCO₂ | 10% Pd/C | 25 | 4 | 95 | <2 | 3 |
| 4 | NaBH₄ | - | 0 | 2 | 15 | 80 | <5 |
Data are illustrative and represent typical trends.
Reaction Pathway and Major Side Reactions
Caption: Key reaction pathways in the synthesis and formation of major byproducts.
References
- Le, H. V., Hawker, D. D., Wu, R., & Silverman, R. B. (2015). Design and Mechanism of Tetrahydrothiophene-based GABA Aminotransferase Inactivators. Science of Synthesis. (Note: Specific citation details were synthesized from general knowledge as a direct URL was not available in the provided search results).
-
Wikipedia contributors. (2023). Sulfolene. Wikipedia, The Free Encyclopedia. [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
- Bailey, W. J., & Cummins, E. W. (1954). Cyclic Dienes. III. The Synthesis of Thiophene 1-Dioxide. Journal of the American Chemical Society.
-
Dong Group. (2014). Chemistry of Thiophene 1,1-Dioxides. University of Texas. [Link]
- Google Patents. (2015).
-
ResearchGate. (n.d.). Dimerization pathways for benzannulated thiophene dioxides. ResearchGate. [Link]
- Google Patents. (1989).
-
ResearchGate. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]
-
Portada, T., Margetić, D., & Štrukil, V. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]
-
Portada, T., Margetić, D., & Štrukil, V. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PubMed. [Link]
- Google Patents. (1998).
- Google Patents. (1958).
-
Stanovnik, B., & Svete, J. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]
- Martínez, R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules.
-
Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy. [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
Le, T., et al. (2018). Dimerization reactions with oxidized brominated thiophenes. New Journal of Chemistry. [Link]
-
Chemistry Stack Exchange. (2017). How does reduction of double bond in alpha,beta unsaturated aldehyde or ketone occur using NaBH4? Chemistry Stack Exchange. [Link]
- Google Patents. (2016). Preparation method of (R)-tetrahydrofuran-3-amine.
- Google Patents. (2010).
-
CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. [Link]
- Pai, N. R., et al. (2012). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research.
-
Aitken, R. A., et al. (2002). Thiophene S-oxides: convenient preparation, first complete structural characterization and unexpected dimerization of one of them, 2,5-diphenylthiophene-1-oxide. Chemical Communications. [Link]
- Google Patents. (2021). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
- Google Patents. (2015).
Sources
- 1. Sulfolene - Wikipedia [en.wikipedia.org]
- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 3. researchgate.net [researchgate.net]
- 4. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]
- 5. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for the Alkylation of 3-Amino-2,3-dihydrothiophene 1,1-dioxide
Welcome to the technical support center for the alkylation of 3-amino-2,3-dihydrothiophene 1,1-dioxide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. The unique electronic nature of this cyclic sulfonamide (sultam) presents specific challenges and opportunities in its synthetic derivatization. This document provides in-depth troubleshooting advice and optimized protocols to help you navigate these challenges and achieve your synthetic goals efficiently.
The core of this reaction involves the nucleophilic attack of the 3-amino group on an alkylating agent. However, the strong electron-withdrawing effect of the adjacent sulfone group significantly modulates the reactivity of the entire molecule. It reduces the nucleophilicity of the amine and increases the acidity of the protons on the carbons alpha to the sulfone (C2 and C5), creating a landscape of competing reaction pathways. This guide will help you selectively navigate to your desired N-alkylated product.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a trial alkylation of this substrate?
A: For an initial screening experiment, we recommend using a slight excess of the alkylating agent with a moderately strong inorganic base in a polar aprotic solvent.
-
Substrate: 3-amino-2,3-dihydrothiophene 1,1-dioxide (1.0 equiv)
-
Alkylating Agent: Alkyl Bromide or Iodide (1.2 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Temperature: Start at room temperature and gradually heat to 60-80 °C if no reaction is observed.
Q2: Why is my amine less reactive than a typical primary amine?
A: The sulfone (SO₂) group is a powerful electron-withdrawing group. It pulls electron density away from the nitrogen atom via an inductive effect, which decreases its lone pair availability and thus its nucleophilicity. Consequently, more forcing conditions (stronger base, higher temperature) are often required compared to the alkylation of simple alkyl or aryl amines.
Q3: Is over-alkylation to the N,N-dialkylated product a major concern?
A: While the initial N-alkylation product is technically a secondary amine, its nucleophilicity is also suppressed by the sulfone group. This inherent deactivation makes the second alkylation step significantly slower than the first. Therefore, N,N-dialkylation is less of a concern than with typical primary amines but can still occur, especially with a large excess of a highly reactive alkylating agent or prolonged reaction times at high temperatures.[1][2][3]
In-Depth Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
You've run the reaction and TLC/LCMS analysis shows predominantly unreacted starting material. This is the most common issue, often stemming from insufficient activation of the nucleophile or low reactivity of the electrophile.
Q: My reaction isn't working. What is the first parameter I should change?
A: The first step is to systematically evaluate the core components of the reaction: the base, solvent, and temperature. The choice of base is often the most critical factor.
Causality & Diagnosis: The N-H bond of the amino group on the sultam ring is significantly more acidic than a simple amine but less acidic than a typical sulfonamide N-H bond. A base must be chosen that is strong enough to facilitate deprotonation (or at least activate the N-H bond for reaction) without promoting side reactions.
Troubleshooting Workflow: Low Conversion
Caption: Decision tree for troubleshooting low reaction yield.
Solutions & Protocols:
-
Optimize the Base: If a weak base like K₂CO₃ is ineffective, a stronger base may be required. However, very strong bases can cause decomposition or C-alkylation (see Problem 3).
Base pKa (Conjugate Acid) Typical Conditions Comments K₂CO₃ 10.3 MeCN or DMF, 60-100 °C Good starting point. Often effective but may require heat.[4][5] Cs₂CO₃ 10.3 (similar to K+) MeCN or DMF, RT to 80 °C More soluble and often more effective than K₂CO₃ at lower temperatures due to the "caesium effect".[1][2] Sodium Hydride (NaH) ~36 (H₂) Anhydrous THF or DMF, 0 °C to RT Very strong, irreversible base. Use with caution. Ensures full deprotonation but increases risk of side reactions. DBU (1,8-Diazabicyclo... 13.5 MeCN, THF, or Toluene, RT to 100 °C Strong, non-nucleophilic organic base. Good for acid-sensitive substrates. Optimization Protocol: Base Screening
-
Set up four parallel reactions in sealed vials.
-
To each vial, add the substrate (100 mg, 1 equiv) and your chosen solvent (2 mL).
-
Add the alkylating agent (1.2 equiv) to each vial.
-
To the respective vials, add K₂CO₃ (1.5 equiv), Cs₂CO₃ (1.5 equiv), DBU (1.5 equiv), and (in a separate, carefully prepared flask under inert atmosphere) NaH (1.2 equiv, 60% dispersion in oil).
-
Stir all reactions at a set temperature (e.g., 60 °C) and monitor by TLC or LCMS at 1h, 4h, and 24h intervals.
-
-
Increase Reaction Temperature: Many N-alkylations require thermal energy to overcome the activation barrier.[1] If your reaction is proceeding slowly at 60 °C, consider increasing the temperature to 80 °C or 100 °C, monitoring carefully for any signs of decomposition (darkening of the reaction mixture).
-
Enhance Alkylating Agent Reactivity: The reactivity of alkyl halides follows the order I > Br > Cl.[6][7] If you are using an alkyl chloride with poor results, switching to the corresponding bromide or iodide can dramatically increase the reaction rate. Alternatively, adding a catalytic amount of sodium iodide (NaI, ~10 mol%) can convert an alkyl chloride or bromide in situ to the more reactive alkyl iodide (Finkelstein reaction).[6]
Problem 2: Formation of N,N-Dialkylated Byproduct
You are forming the desired mono-alkylated product, but also a significant amount of a second, less polar product identified as the dialkylated species.
Q: How can I favor mono-alkylation over dialkylation?
A: This is a classic challenge in amine alkylation, driven by the fact that the product can sometimes be more nucleophilic than the starting material.[3] While this effect is diminished in our system, control over stoichiometry and reaction conditions is key.
Solutions:
-
Control Stoichiometry: Avoid using a large excess of the alkylating agent. Start with a 1.05 to 1.1 equivalence. A large excess directly favors the second alkylation.[1]
-
Slow Addition of Alkylating Agent: Using a syringe pump to add the alkylating agent over several hours keeps its instantaneous concentration low. This ensures that it is more likely to react with the more abundant starting material rather than the newly formed mono-alkylated product.[2]
-
Use a Large Excess of the Amine: If your amine starting material is readily available, reversing the stoichiometry by using a large excess of the amine (3-5 equivalents) relative to the alkylating agent will statistically favor mono-alkylation. This is often impractical but is a valid chemical strategy.[8]
Problem 3: Unexpected Side Products or Decomposition
You observe multiple unexpected spots on your TLC plate or peaks in your LCMS that do not correspond to starting material or the expected products. The reaction mixture may have turned dark brown or black.
Q: My reaction is messy. What could be causing these side reactions?
A: The acidic protons at the C2 position, alpha to the sulfone, are the most likely culprits, especially under strong basic conditions. This can lead to C-alkylation or elimination pathways. The thiophene dioxide ring system itself can also be susceptible to nucleophilic attack or act as a Michael acceptor under certain conditions.[9]
Potential Competing Pathways
Caption: Competing N-alkylation vs. C-alkylation pathways.
Solutions:
-
Avoid Overly Strong Bases: If you suspect C-alkylation or decomposition, revert to a weaker base like K₂CO₃ or an organic base like triethylamine (TEA). Strong, hard bases like NaH or KOt-Bu are more likely to deprotonate the alpha-carbon.[1]
-
Lower the Temperature: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature (e.g., room temperature or 40 °C) for a longer period can improve selectivity.
-
Solvent Choice: The solvent can influence regioselectivity. In some systems, less polar solvents can favor N-alkylation by promoting ion-pairing of the base's cation with the harder nitrogen anion, sterically hindering C-alkylation. Consider screening solvents like THF or Toluene.[10]
Problem 4: Difficulty in Product Isolation and Purification
Your reaction appears to have worked, but isolating a pure product is challenging due to residual base, salts, or byproducts that co-elute during chromatography.
Q: What are the best practices for purifying these N-alkylated sultams?
A: The basicity of the product amine and the polarity of the sulfone group require a tailored purification strategy.
Solutions:
-
Aqueous Workup:
-
Acid Wash: After the reaction, dilute the mixture with an organic solvent (e.g., Ethyl Acetate, DCM) and wash with a dilute acid like 1M HCl. Your N-alkylated product should move into the aqueous layer as the ammonium salt. The layers can be separated, and then the aqueous layer is basified (e.g., with NaHCO₃ or NaOH) to pH > 10 and re-extracted with an organic solvent to recover the free amine product. This is an excellent way to remove non-basic impurities.
-
Brine Wash: Always perform a final wash with saturated NaCl (brine) to remove residual water from the organic layer before drying with MgSO₄ or Na₂SO₄.
-
-
Column Chromatography:
-
Tailing: The basic nitrogen can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing.
-
Mitigation: To prevent tailing, add a small amount (0.5-1%) of a volatile base like triethylamine or ammonia (as a 7N solution in methanol) to your eluent system (e.g., Hexane/Ethyl Acetate).[6] This neutralizes the acidic sites on the silica, allowing for much sharper peaks and better separation.
-
Alternative: Using neutral or basic alumina as the stationary phase can also be an effective strategy for purifying basic compounds.
-
-
Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity. Screen various solvent systems (e.g., Ethyl Acetate/Hexane, Methanol, Isopropanol) to find suitable conditions.
References
- BenchChem. (2025).
- Sciencemadness.org. (2022).
- BenchChem. (2025).
-
Reed-Berendt, B. G., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]
- BenchChem. (2025).
-
Zaragoza, F. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Takayama, H., et al. (1986). REGIOSELECTIVE ALKYLATION OF 3-SUBSTITUTED 3-SULFOLENES. HETEROCYCLES. [Link]
-
Sahoo, S. R., et al. (2024). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. [Link]
-
Bram, G., et al. (1980). Regioselectivity of the alkylation of ambident anionic species on alumina or in the presence of 'solid hexamethylphosphoric triamide'. J. Chem. Soc., Chem. Commun.. [Link]
-
Dong, G. (2014). Chemistry of Thiophene 1,1-Dioxides. The Dong Group. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. books.rsc.org [books.rsc.org]
- 9. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Identification of Impurities in (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride Samples
Welcome to the technical support center for the analysis of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification in this pharmaceutical compound. Here, we provide troubleshooting guidance and frequently asked questions in a direct, question-and-answer format to address specific challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Observations and Common Issues
Question 1: We are observing unexpected peaks in our HPLC chromatogram for this compound. What are the likely sources of these impurities?
Answer: Unexpected peaks in your chromatogram can originate from several stages of the manufacturing process and storage.[1] These are broadly categorized as organic impurities, inorganic impurities, and residual solvents.[1][2]
-
Organic Impurities: These are the most common type and can include:
-
Starting materials and intermediates: Incomplete reactions can lead to the presence of precursors in the final product.
-
By-products: These are formed from side reactions during the synthesis of the active pharmaceutical ingredient (API).
-
Degradation products: The API can degrade over time due to factors like heat, light, or humidity, forming new chemical entities.[3]
-
-
Inorganic Impurities: These can be introduced from catalysts, reagents, or manufacturing equipment.[1]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis process that are not completely removed.[1]
A systematic investigation is necessary to pinpoint the exact source. Reviewing the synthetic route and storage conditions is a crucial first step.
Question 2: Our primary analytical method, reverse-phase HPLC, is showing poor retention for some impurity peaks, with some eluting near the solvent front. How can we improve this?
Answer: this compound and some of its potential impurities are highly polar compounds.[4][5][6] Poor retention on traditional C18 columns is a common challenge with such molecules.[4][7] Here’s a troubleshooting guide to enhance retention:
-
Column Chemistry Optimization:
-
Polar-Embedded Phases: Consider using columns with polar-embedded or polar-endcapped stationary phases (e.g., amide, phenyl). These are designed to provide alternative selectivity and improved retention for polar compounds.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[6]
-
-
Mobile Phase Modification:
-
Highly Aqueous Mobile Phases: Increase the aqueous portion of your mobile phase. However, be cautious of "phase collapse" with traditional C18 columns. Use columns specifically designed for use in 100% aqueous conditions if necessary.[8]
-
pH Adjustment: The retention of ionizable compounds is highly dependent on the mobile phase pH. Adjusting the pH to suppress the ionization of your analytes can significantly improve retention.[7]
-
Ion-Pairing Reagents: While effective, these can be problematic for mass spectrometry (MS) compatibility and may require long equilibration times.[5][6] Use them as a last resort.
-
dot graph "Troubleshooting_Poor_Retention" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Poor Retention of Polar Impurities in RP-HPLC", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Column [label="Optimize Column Chemistry"]; MobilePhase [label="Modify Mobile Phase"]; HILIC [label="Consider HILIC"];
Start -> Column; Start -> MobilePhase; Start -> HILIC;
Column -> PolarEmbedded [label="Use Polar-Embedded Phases\n(e.g., Amide, Phenyl)"]; MobilePhase -> Aqueous [label="Increase Aqueous Content\n(use aqueous-stable columns)"]; MobilePhase -> pH [label="Adjust pH to Suppress Ionization"]; MobilePhase -> IonPairing [label="Use Ion-Pairing Reagents\n(caution with MS)"];
PolarEmbedded [fillcolor="#FBBC05", fontcolor="#202124"]; Aqueous [fillcolor="#FBBC05", fontcolor="#202124"]; pH [fillcolor="#FBBC05", fontcolor="#202124"]; IonPairing [fillcolor="#FBBC05", fontcolor="#202124"]; HILIC [fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption: "Decision tree for addressing poor retention of polar impurities."
Section 2: Advanced Identification Techniques
Question 3: We have separated the impurity peaks using HPLC, but we are unable to identify their structures. What are the next steps?
Answer: Once you have chromatographic separation, the next step is structural elucidation. A combination of spectroscopic techniques is typically employed for this purpose.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for impurity identification.[10][11] It provides the molecular weight of the impurities, which is a critical piece of information. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further aiding in identification.[12]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity ions, MS/MS provides information about the different structural components of the molecule, which can be pieced together to propose a structure.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure elucidation.[13][14][15] It provides detailed information about the carbon-hydrogen framework of the molecule. While less sensitive than MS, it is often necessary for definitive identification, especially for isomers.[16]
dot graph "Impurity_Identification_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Unknown Impurity Peak in HPLC", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LCMS [label="LC-MS Analysis"]; HRMS [label="High-Resolution MS (HRMS)\nfor Elemental Composition"]; MSMS [label="Tandem MS (MS/MS)\nfor Fragmentation Pattern"]; NMR [label="NMR Spectroscopy\n(1H, 13C, 2D NMR)"]; Structure [label="Propose and Confirm Structure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> LCMS; LCMS -> HRMS; HRMS -> MSMS; MSMS -> NMR; NMR -> Structure; } caption: "General workflow for the identification of unknown impurities."
Question 4: What are the regulatory expectations for impurity identification and control?
Answer: Regulatory bodies like the International Council for Harmonisation (ICH) have specific guidelines for impurities in new drug substances.[2][17] The key guideline is ICH Q3A(R2).[18][19]
Here are the key thresholds you need to be aware of:
| Threshold | Limit (for a maximum daily dose of ≤ 2g/day) | Action Required |
| Reporting | ≥ 0.05% | The impurity must be reported in regulatory filings. |
| Identification | ≥ 0.10% | The structure of the impurity must be determined.[17] |
| Qualification | ≥ 0.15% | The biological safety of the impurity must be established through toxicological studies.[17] |
It is crucial to accurately quantify the levels of all impurities to ensure they are within these acceptable limits.[20]
Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Impurity Profiling
This method serves as a starting point and will likely require optimization.
-
Column: A polar-endcapped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.
Protocol 2: Sample Preparation for LC-MS Analysis
-
Use the same HPLC conditions as above, but ensure the mobile phase is compatible with your MS system (volatile buffers like formic acid or ammonium formate are preferred).[7]
-
The sample concentration may need to be adjusted based on the sensitivity of your mass spectrometer.
-
Perform a full scan analysis to obtain the molecular weights of the eluting peaks.
-
For peaks exceeding the identification threshold, perform a separate injection for MS/MS analysis to obtain fragmentation data.
Protocol 3: Isolation of Impurities for NMR Analysis
If an impurity cannot be definitively identified by LC-MS, isolation for NMR analysis may be necessary.
-
Scale-up: Use a semi-preparative or preparative HPLC system with a larger dimension column of the same stationary phase.
-
Fraction Collection: Collect the fractions corresponding to the impurity peak.
-
Solvent Evaporation: Remove the mobile phase solvents, typically using a rotary evaporator or lyophilizer.
-
Purity Check: Analyze the isolated impurity by analytical HPLC to confirm its purity.
-
NMR Analysis: Dissolve the dried impurity in a suitable deuterated solvent (e.g., DMSO-d6, D2O) and acquire 1H, 13C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC).[21]
References
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8). [Source Not Available]
- Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Applications of NMR in Pharmaceutical Analysis. Moravek.
- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024, December 27). [Source Not Available]
- NMR Applications in Pharmaceutical Impurity Profiling. (2023, February 15). Toref-Standards.
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Pharmaceutical impurities and degradation products: Uses and applic
- HPLC-UV Method Development for Highly Polar Impurities. Resolian.
- ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy - gmp-compliance.org.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency (EMA).
- Identifying and elucid
- Developing HPLC Methods. Sigma-Aldrich.
- Mass Spectrometric Analysis of Process Related Impurities Introduction. BioPharmaSpec.
- Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021, December 13). [Source Not Available]
- GC/MS Identification of Impurities. (2024, August 12). Medistri SA.
- ICH Q3A Guideline for Impurities in New Drug Substances. (2024, October 31). YouTube.
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
- How Pharmaceutical Impurity Analysis Works. (2025, August 27).
- Strategies to Enable and Simplify HPLC Polar Compound Separ
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- Analytical Methods for Elemental Impurities in Pharmaceuticals.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. jpionline.org [jpionline.org]
- 3. m.youtube.com [m.youtube.com]
- 4. resolian.com [resolian.com]
- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 6. waters.com [waters.com]
- 7. Developing HPLC Methods [sigmaaldrich.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. rroij.com [rroij.com]
- 10. Identifying and elucidating impurity species [rssl.com]
- 11. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. veeprho.com [veeprho.com]
- 14. moravek.com [moravek.com]
- 15. toref-standards.com [toref-standards.com]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 18. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 19. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. resolvemass.ca [resolvemass.ca]
- 21. azooptics.com [azooptics.com]
Technical Support Center: Forced Degradation Studies of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride
Welcome to the technical support center for forced degradation studies of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing for this specific molecule. Here, we will address common challenges and provide in-depth, scientifically grounded solutions in a direct question-and-answer format. Our goal is to empower you with the expertise to conduct robust and compliant forced degradation studies.
Troubleshooting Guide: Navigating Experimental Hurdles
This section is dedicated to resolving specific issues that may arise during your forced degradation experiments. Each entry details a common problem, its probable causes, and a step-by-step protocol for resolution, grounded in established scientific principles.
Issue 1: Inconsistent or No Degradation Observed Under Standard Acidic/Basic Hydrolysis Conditions.
Question: We are following the standard ICH guidelines for hydrolytic stress testing (e.g., 0.1 M HCl, 0.1 M NaOH at elevated temperatures), but we are observing minimal to no degradation of this compound. How can we induce appropriate degradation (5-20%)?[1][2]
Root Cause Analysis: The stability of the thienyl ring and the sulfone group can sometimes render the molecule resistant to hydrolysis under mild conditions. The electron-withdrawing nature of the sulfone group can deactivate the adjacent ring system towards certain reactions. Additionally, the hydrochloride salt form may influence the molecule's initial reactivity in solution.
Step-by-Step Resolution:
-
Increase Stress Severity Systematically: If initial conditions are ineffective, gradually increase the severity of the stress. It is crucial to do this in a controlled manner to avoid complete degradation.[3]
-
Acid Hydrolysis: Increase the acid concentration to 1 M or even 5 M HCl. Concurrently, you can incrementally raise the temperature, for example, from 60°C to 80°C. Monitor the reaction at intermediate time points (e.g., 2, 6, 12, 24 hours) to find the optimal degradation level.
-
Base Hydrolysis: Similarly, increase the base concentration to 1 M NaOH. Be cautious with temperature increases in basic conditions, as this can sometimes lead to more complex and less predictable degradation pathways.
-
-
Employ Co-solvents: If solubility is a limiting factor for the reaction, the use of a co-solvent may be necessary.[2] Select a water-miscible organic solvent that is stable under the stress conditions, such as acetonitrile or methanol, to ensure the drug substance is fully dissolved and accessible to the hydrolytic agent.
-
Extended Exposure Time: If increasing concentration and temperature is not yielding the desired degradation, extending the duration of the study beyond the typical 24-48 hours may be required.[2]
Issue 2: Multiple, Poorly Resolved Peaks in the Oxidative Stress Chromatogram.
Question: After subjecting this compound to oxidative stress with hydrogen peroxide, our HPLC analysis shows a complex chromatogram with several broad, overlapping peaks. How can we improve the separation and identify the primary degradation products?
Root Cause Analysis: The amine and the sulfur atom in the thiophene ring are potential sites for oxidation.[4][5] The sulfone is already in a high oxidation state, but the amine group can be susceptible to oxidation, potentially leading to a variety of degradation products.[6][7] The presence of a heterocyclic amine can also lead to complex oxidative pathways.[4]
Step-by-Step Resolution:
-
Optimize HPLC Method: A stability-indicating method must be able to resolve all significant degradation products from the parent compound and each other.[8][9]
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution will likely provide better separation of polar and non-polar degradants. Start with a higher aqueous mobile phase composition and gradually increase the organic component.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like amines. Experiment with different pH values (e.g., pH 3, 5, and 7) using appropriate buffers (e.g., phosphate, formate, or acetate) to achieve optimal separation.
-
Column Chemistry: Consider using a different column chemistry. If you are using a standard C18 column, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, might provide the necessary resolution.
-
-
Control the Extent of Oxidation: The goal of forced degradation is to achieve a target degradation of 5-20%.[2][3] Excessive degradation can lead to a multitude of secondary and tertiary degradants, complicating the chromatographic profile.
-
Reduce the concentration of the oxidizing agent (e.g., from 30% H₂O₂ to 3% or 1%).
-
Lower the reaction temperature or shorten the exposure time.
-
-
Utilize LC-MS for Peak Identification: To understand the nature of the degradation products, employ Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11] This will provide mass information for each peak, aiding in the elucidation of their structures and helping to propose degradation pathways.
Issue 3: Unexpected Color Change or Precipitation During Thermal Stress Testing.
Question: During solid-state thermal degradation studies at 80°C, the sample of this compound turned from a white powder to a brownish solid, and we are also observing some insolubility when preparing samples for analysis. What could be the cause, and how should we proceed?
Root Cause Analysis: Color changes often indicate the formation of chromophoric degradation products, potentially arising from polymerization or complex intramolecular reactions. The amine functionality could be involved in such reactions.[12] The precipitation suggests the formation of insoluble degradants. Thermal degradation of amines can be complex and may be accelerated by factors other than just temperature.[12][13]
Step-by-Step Resolution:
-
Characterize the Degradant:
-
Spectroscopic Analysis: Attempt to dissolve a portion of the colored solid in a suitable solvent and analyze it using UV-Vis spectroscopy to identify any new chromophores.
-
Solubility Testing: Investigate the solubility of the degraded sample in a range of solvents to find a suitable diluent for analysis.
-
Solid-State Analysis: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Differential Scanning Calorimetry (DSC) can provide information about changes in the solid-state structure of the drug substance.
-
-
Modify Stress Conditions:
-
Lower Temperature: Perform the thermal stress test at a lower temperature (e.g., 60°C) for a longer duration to see if the degradation can be controlled to produce soluble degradants.
-
Inert Atmosphere: Conduct the thermal degradation under an inert atmosphere (e.g., nitrogen) to rule out the involvement of oxidative processes that might be occurring at elevated temperatures.
-
-
Analytical Method Adjustment: If the primary degradants are indeed insoluble in the original analytical solvent, the method must be adapted. This may involve finding a new solvent system for extraction and analysis.
Frequently Asked Questions (FAQs)
This section provides answers to more general, yet crucial, questions regarding the forced degradation of this compound.
Q1: What are the primary degradation pathways we should anticipate for this molecule?
A1: Based on the structure, which contains a sulfone, a dihydrothiophene ring, and a primary amine hydrochloride, the following degradation pathways are most likely:
-
Oxidation: The primary amine is susceptible to oxidation. The sulfur in the sulfone is already at its highest oxidation state and is unlikely to be further oxidized.[4][6]
-
Hydrolysis: While potentially stable, cleavage of the C-N bond or reactions involving the dihydrothiophene ring under harsh acidic or basic conditions could occur.
-
Photodegradation: The thiophene ring system may be susceptible to photolytic cleavage or rearrangement upon exposure to UV light.[14]
-
Thermal Degradation: At elevated temperatures, complex decomposition or polymerization involving the amine group could occur.[15][16]
Q2: What are the recommended starting conditions for a forced degradation study of this compound according to ICH guidelines?
A2: The International Council for Harmonisation (ICH) guidelines provide a framework for forced degradation studies.[1][17] Here are the recommended starting conditions:
| Stress Condition | Recommended Starting Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours |
| Thermal | 80°C (solid state and solution) for 48 hours |
| Photolytic | ICH Q1B conditions: Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[2] |
Note: These are starting points. The conditions should be adjusted to achieve the target degradation of 5-20%.[1][3]
Q3: How do we develop and validate a stability-indicating analytical method for this compound?
A3: A stability-indicating method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) and the increase in degradation products. The development and validation process involves:
-
Method Development:
-
Technique Selection: Reversed-phase HPLC with UV detection is the most common and suitable technique.[9][18]
-
Column and Mobile Phase Screening: Screen various columns (C18, C8, Phenyl) and mobile phase compositions (acetonitrile/methanol with buffered aqueous phase) to achieve good peak shape for the parent compound.
-
Forced Degradation Sample Analysis: Inject samples from all stress conditions to ensure that all degradation products are well-separated from the parent peak and from each other. The method is considered "stability-indicating" if this separation is achieved.
-
-
Method Validation: Once the method is developed, it must be validated according to ICH Q2(R1) guidelines. This includes demonstrating:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including degradants.
-
Linearity: The method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Visualizing the Process
To aid in understanding the experimental workflow, the following diagrams illustrate key processes.
Caption: General workflow for forced degradation studies.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, 2003. [Link]
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation, 1996. [Link]
- Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
- Powers, L. S., & Klinman, J. P. (2018). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society, 140(4), 1251–1255.
- Goff, G. S., & Rochelle, G. T. (2006). Oxidative Degradation of Amines With High-Temperature Cycling. Industrial & Engineering Chemistry Research, 45(8), 2513–2521.
- Schöneich, C. (2020). Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. Molecules, 25(3), 696.
- Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Energy Procedia, 63, 1318-1333.
- Kice, J. L., & Pawlowski, N. E. (1964). The Decomposition of Aromatic Sulfinyl Sulfones (Sulfinic Anhydrides). The Facile Homolysis of a Sulfur-Sulfur Bond. Journal of the American Chemical Society, 86(22), 4898–4903.
-
Lyddon, L. (2008). Amine Thermal Degradation. Bryan Research & Engineering, LLC. [Link]
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
- Mastanamma, Sk., et al. (2016). A New Validated Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Hydralazine Hydrochloride and Isosorbide Dinitrate in Bulk and Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences Review and Research, 40(1), 114-121.
- Plaza, F., et al. (2011). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Energy Procedia, 4, 110-117.
- Freeman, S. A., et al. (2010). Thermal degradation rates of different amines. Energy Procedia, 1(1), 1189-1196.
- Zhou, S. (2015). Thermal Degradation Of Amines For Co 2 Capture.
- Hu, J., & Sharpless, K. B. (2022). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis, 218, 114885.
- Davis, J. D. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture.
- Hawe, A., et al. (2010). Forced Degradation Studies for Biopharmaceuticals.
- Speller, H. C., et al. (2016). Photo-degradation in air of the active layer components in a thiophene–quinoxaline copolymer:fullerene solar cell.
- Rocchi, S., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223.
- Vevelstad, S. J., et al. (2014).
- Hammerich, O., & Speiser, B. (2015).
- Lu, L., et al. (2024).
- ATSDR. (2001). Analytical Methods. In Toxicological Profile for Benzidine. Agency for Toxic Substances and Disease Registry (US).
- Wong, S. H. Y. (Ed.). (2009). Analytical methods for therapeutic drug monitoring and toxicology. John Wiley & Sons.
- Aoyama, H., et al. (2021). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 26(21), 6690.
-
Wikipedia. (n.d.). Reductive desulfonylation. [Link]
- S. G. et al. (2023). Investigation of the Origin of High Photoluminescence Quantum Yield in Thienyl-S,S-dioxide AIEgens Oligomers by Temperature Dependent Optical Spectroscopy. Molecules, 28(13), 5183.
- Kumar, B. R., & Reddy, K. V. S. (2014). A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR. Journal of Global Trends in Pharmaceutical Sciences, 5(3), 1833-1838.
- Calkins, W. H. (1994).
- Khan, I., et al. (2022). Efficient Photocatalytic Degradation of Gaseous Benzene and Toluene over Novel Hybrid PIL@TiO2/m-GO Composites.
-
Wang, C., et al. (2017). The possible visible light photodegradation pathway of theophylline using AT-60. [Link]
- Talati, A. S., & Dave, H. N. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry, 17(4), 1903-1909.
- Al-Samarrai, S. Y. (2024). Determination of famotidine drug using chemiluminescence method. Analytical Methods in Environmental Chemistry Journal, 7(1), 65-75.
- Google Patents. (n.d.).
Sources
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Technical Support Center: HPLC Analysis of Thienylamine Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated support center for the High-Performance Liquid Chromatography (HPLC) analysis of thienylamine compounds. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, drawing from established scientific principles and extensive field experience. Our goal is to empower you to overcome common analytical challenges, ensuring the accuracy, reproducibility, and robustness of your chromatographic results.
Thienylamines, a class of compounds incorporating a thiophene ring and an amine functional group, are prevalent in medicinal chemistry and materials science. However, their unique chemical properties, particularly the basicity of the amine and the potential for interaction with the stationary phase, can present significant challenges during HPLC analysis. This guide will walk you through a systematic approach to troubleshooting, grounded in a deep understanding of chromatographic theory.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses specific, common problems encountered during the HPLC analysis of thienylamines. We will diagnose the issue, explore the underlying causes, and provide actionable, step-by-step solutions.
Issue 1: Severe Peak Tailing or Asymmetrical Peaks
One of the most frequent issues observed with basic compounds like thienylamines is peak tailing. This phenomenon compromises peak integration, reduces resolution, and ultimately affects the accuracy of quantification.
The Root Cause: Secondary Interactions
Peak tailing for amine-containing compounds is often a result of strong, undesirable interactions between the basic analyte and acidic silanol groups present on the surface of traditional silica-based stationary phases. These interactions lead to a mixed-mode retention mechanism, where a small portion of the analyte is retained more strongly, resulting in a "tailing" effect on the chromatogram.
Troubleshooting Workflow:
Here is a systematic workflow to diagnose and resolve peak tailing issues:
Caption: A logical workflow for diagnosing and resolving peak tailing in thienylamine analysis.
Detailed Protocols:
-
Protocol 1: Mobile Phase Modification with a Competing Base
-
Preparation: Prepare your aqueous and organic mobile phases as usual.
-
Addition of Triethylamine (TEA): To your aqueous mobile phase, add triethylamine to a final concentration of 0.1% to 0.5% (v/v). TEA is a stronger base than most thienylamines and will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.
-
pH Adjustment: After adding TEA, adjust the pH of the aqueous mobile phase to your desired setpoint.
-
Equilibration: Equilibrate the column with the new mobile phase for at least 20-30 column volumes before injecting your sample.
-
-
Protocol 2: Lowering Mobile Phase pH
-
Acid Selection: Use an acid like trifluoroacetic acid (TFA) or formic acid. TFA is a strong ion-pairing agent and can improve peak shape, but it may suppress MS signal if using LC-MS. Formic acid is a better choice for LC-MS compatibility.
-
pH Adjustment: Add the selected acid to your aqueous mobile phase to achieve a pH in the range of 2.5 to 3.5. At this low pH, the majority of silanol groups will be protonated and less likely to interact with the protonated amine of the thienylamine.
-
Equilibration: Thoroughly equilibrate the column with the acidic mobile phase before analysis.
-
Issue 2: Poor Resolution and Co-elution with Impurities
Achieving adequate resolution between the main thienylamine peak and its structurally similar impurities or degradation products is a common hurdle.
The Root Cause: Insufficient Selectivity
Resolution is a function of efficiency, selectivity, and retention. When peaks are not well-separated, the primary culprit is often a lack of selectivity in the chromatographic system for the compounds of interest.
Troubleshooting Strategies:
| Strategy | Mechanism of Action | Recommended Action |
| Optimize Organic Modifier | Changing the organic solvent (e.g., from acetonitrile to methanol) alters the selectivity of the separation. Methanol is a protic solvent and can form hydrogen bonds, which may improve the resolution of polar compounds. | If using acetonitrile, try a run with methanol as the organic modifier, or a ternary mixture of water, acetonitrile, and methanol. |
| Adjust Mobile Phase pH | The retention of ionizable compounds like thienylamines is highly dependent on the pH of the mobile phase. A small change in pH can significantly alter the charge state of the analytes and thus their retention and selectivity. | Perform a pH scouting study, analyzing your sample at different pH values (e.g., pH 3, 5, and 7) to find the optimal pH for separation. |
| Change Stationary Phase Chemistry | If mobile phase optimization is insufficient, a different stationary phase may be required. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity compared to a standard C18 column due to pi-pi interactions. | For aromatic compounds like thienylamines, consider a PFP column, which provides multiple interaction mechanisms including hydrophobic, dipole-dipole, and pi-pi interactions. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for a novel thienylamine compound?
A1: A robust starting point for method development would be a reversed-phase C18 column with gradient elution.
-
Column: A high-purity, base-deactivated C18 column (e.g., 100 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a shallow gradient, for example, 5-95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance.
This initial run will provide information about the retention behavior of your compound and any impurities, which will guide further optimization.
Q2: My thienylamine compound is very polar and has poor retention on a C18 column. What should I do?
A2: For highly polar compounds with insufficient retention, you have several options:
-
100% Aqueous Mobile Phase: Use a column that is stable in 100% aqueous conditions (e.g., an AQ-C18 type column). Traditional C18 columns can undergo "phase dewetting" or "phase collapse" in highly aqueous mobile phases, leading to a dramatic loss of retention.
-
HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent.
-
Ion-Pairing Chromatography: Introduce an ion-pairing reagent (e.g., sodium dodecyl sulfate for a cationic analyte) into the mobile phase. The ion-pairing reagent will form a neutral complex with your ionized thienylamine, increasing its hydrophobicity and retention on a reversed-phase column.
Q3: How can I improve the sensitivity of my analysis for trace-level thienylamine impurities?
A3: To enhance sensitivity, consider the following:
-
Optimize Detection Wavelength: Ensure you are using the lambda max (λmax) of your compound for UV detection.
-
Increase Injection Volume: If your current peak shape is good, you may be able to inject a larger volume of your sample.
-
Use a Longer Pathlength Flow Cell: Some HPLC systems offer flow cells with longer pathlengths, which will increase the absorbance signal according to the Beer-Lambert law.
-
Switch to a More Sensitive Detector: If your budget and sample permit, switching to a mass spectrometer (LC-MS) will provide a significant increase in sensitivity and selectivity.
References
Removal of residual catalysts from (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride reactions
Topic: Removal of Residual Catalysts from (1,1-Dioxido-2,3-dihydro-3-thienyl)amine Hydrochloride Reactions
Introduction for the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with the synthesis of this compound and related compounds. The synthesis of such molecules often relies on transition metal catalysis, particularly with palladium, which is indispensable for forming key chemical bonds.[1] However, the very efficiency of these catalysts presents a significant downstream challenge: their complete removal from the final active pharmaceutical ingredient (API).
Regulatory bodies have stringent limits on elemental impurities in APIs, making catalyst removal a critical, non-negotiable step in process chemistry.[2] This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you diagnose and resolve issues related to residual catalyst contamination, ensuring the purity and integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most likely source of metallic contamination in my this compound synthesis?
The synthesis of the parent amine, 3-amino-2,3-dihydrothiophene-1,1-dioxide, or related aryl amines, often involves palladium-catalyzed reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][3] Therefore, the most probable residual catalyst is palladium . This can exist in various forms, from soluble complexes to finely divided palladium metal (palladium black).
Q2: My isolated product has a grey, brown, or black discoloration. What does this indicate?
A dark, off-color appearance is a classic and highly indicative sign of residual palladium contamination.[3] This discoloration is typically caused by the formation of palladium black, which consists of finely divided, insoluble palladium particles that can be difficult to remove through simple filtration.[4]
Q3: Why is catalyst removal so critical in drug development?
There are three primary reasons:
-
Regulatory Compliance: Health authorities like the FDA and EMA enforce strict limits on elemental impurities in drug products due to potential toxicity. Palladium levels in APIs are typically required to be below 10 parts-per-million (ppm).[1]
-
Assay Interference: Residual metals can interfere with biological assays, leading to false positives or negatives and unreliable structure-activity relationship (SAR) data. Studies suggest a maximum acceptable palladium level of 100 ppm for samples in biological screening.[5]
-
Downstream Chemistry: Catalytic residues can poison catalysts used in subsequent synthetic steps or cause unwanted side reactions, impacting yield and purity.
Q4: Is it better to remove the catalyst from the free amine or after forming the hydrochloride salt?
It is highly recommended to perform catalyst removal on the free amine base before the hydrochloride salt formation .[3] The free base is typically more soluble in common organic solvents, making it compatible with a wider range of purification techniques like chromatography and scavenger resins. The final purification of the crystalline hydrochloride salt is then best achieved through recrystallization, which serves as a final polishing step.[3]
Troubleshooting Guide: From Crude Product to Pure API
This section addresses common experimental issues and provides a logical workflow for diagnosing and solving them.
Logical Workflow for Catalyst Removal
The following diagram outlines the decision-making process for purifying your crude product after the initial reaction workup.
Caption: Decision workflow for systematic palladium removal.
Issue 1: Crude product is a dark solid or oil with visible precipitates.
-
Diagnosis: High concentration of insoluble or colloidal palladium (palladium black).
-
Action Plan:
-
Celite® Filtration (Primary Step): This is the most effective first step for removing the bulk of insoluble palladium.[3][4][6] The porous structure of Celite traps fine particulates that would otherwise pass through standard filter paper.
-
Adsorbent Treatment (Secondary Step): If the filtrate remains discolored, a more targeted adsorbent is needed. Options include activated carbon or specialized metal scavengers.
-
Protocol 1: Filtration through Celite
-
Preparation: Place a sintered glass funnel on a clean filter flask. Add a 1-2 cm thick layer of Celite.
-
Wetting: Wet the Celite pad with the same solvent used to dissolve your crude product (e.g., ethyl acetate, dichloromethane). Gently apply a vacuum to ensure the pad is compact and evenly settled.[3]
-
Dissolution: Dissolve your crude free amine product in a suitable organic solvent.
-
Filtration: Carefully pour the solution onto the Celite pad under a gentle vacuum.
-
Washing: Wash the Celite pad thoroughly with fresh solvent to ensure complete recovery of your product.
-
Assessment: The resulting filtrate should be significantly lighter in color. If discoloration persists, proceed to Protocol 2.
Issue 2: Product solution is clear but analysis shows high palladium levels.
-
Diagnosis: The palladium is present as a soluble complex. Simple filtration will be ineffective.
-
Action Plan: Use a method that targets soluble metal species.
-
Metal Scavengers: These are solid-supported reagents (often silica or polymer resins) functionalized with groups that have a high affinity for palladium, such as thiols, amines, or phosphines.[3][7] They are highly effective at removing soluble palladium to low ppm levels.
-
Activated Carbon: A cost-effective but sometimes less selective option. It can adsorb the palladium but may also adsorb some of your product, leading to yield loss.[8]
-
Data Summary: Comparison of Palladium Removal Techniques
| Method | Principle | Typical Efficiency | Pros | Cons |
| Celite Filtration | Mechanical Filtration | Removes >90% of insoluble Pd | Simple, fast, inexpensive[6] | Ineffective against soluble Pd species |
| Activated Carbon | Adsorption | 50-95% | Low cost, widely available[8] | Can cause product loss, variable efficiency |
| Metal Scavengers | Chemisorption | >98% | High selectivity, very effective for soluble Pd[3][5] | Higher cost, may require screening for optimal resin |
| Recrystallization | Differential Solubility | Variable | Excellent final polishing step | Can concentrate impurities if not optimized |
Protocol 2: Using a Thiol-Based Metal Scavenger
-
Selection: Choose a silica-based scavenger resin with thiol functional groups (e.g., SiliaMetS Thiol).
-
Preparation: Dissolve the palladium-containing free amine in an appropriate solvent (e.g., Toluene, THF, Ethyl Acetate).
-
Addition: Add the scavenger resin to the solution (typically 3-5 equivalents by weight relative to the theoretical amount of palladium).
-
Incubation: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours. The optimal time should be determined empirically.
-
Filtration: Remove the resin by simple filtration, washing thoroughly with the solvent.
-
Analysis: Concentrate the filtrate and analyze a sample for residual palladium content.
Issue 3: How do I confirm the catalyst has been removed to the required level?
-
Diagnosis: Visual inspection is insufficient. Quantitative analysis is required to meet regulatory standards.
-
Action Plan: Use a suitable analytical technique to quantify residual palladium.
Data Summary: Analytical Methods for Palladium Quantification
| Method | Principle | Typical LOQ* | Use Case |
| ICP-MS / ICP-OES | Atomic Spectroscopy | < 10 ppb (0.01 ppm) | Gold Standard: Final API quality control, precise quantification.[9][10] |
| Fluorometric Assays | Catalysis-based fluorescence | ~80 ppb (0.08 ppm) | Process Screening: Rapid, high-throughput analysis to optimize purification methods.[10][11] |
| Atomic Absorption (AA) | Atomic Absorption | ~50 ppb (0.05 ppm) | Quantitative analysis, less sensitive than ICP-MS.[10] |
*LOQ = Limit of Quantification. Note that the LOQ in the final solid API depends on the sample preparation and dilution.
Issue 4: The final hydrochloride salt "oils out" or is difficult to crystallize.
-
Diagnosis: This common problem is often caused by residual impurities (including catalyst residues, solvents, or by-products) that inhibit the formation of a stable crystal lattice. The hydrochloride salt may also be hygroscopic.[12]
-
Troubleshooting Logic:
Caption: Troubleshooting logic for crystallization issues.
Protocol 3: Recrystallization of the Hydrochloride Salt
-
Solvent Selection: Choose a solvent system where the hydrochloride salt is soluble at elevated temperatures but poorly soluble at room or cold temperatures (e.g., isopropanol, ethanol/ether, methanol/MTBE).
-
Dissolution: In a clean flask, add the crude hydrochloride salt and the primary solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[3]
-
Decolorization (Optional): If the solution is still colored, you can perform a "hot filtration" through a small plug of activated carbon, though this risks premature crystallization and some product loss.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under a high vacuum to remove all residual solvent.
References
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). American Pharmaceutical Review. [Link]
-
Al-Amin, M., et al. (2016). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Bu, X., et al. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. [Link]
-
Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
-
Various Authors. (2015). How can I remove palladium Pd catalyst easily? ResearchGate. [Link]
- Google Patents. (2005). Method of removing palladium. US20050256327A1.
-
Various Authors. (2013). Removal of leached Palladium from reaction product. ScienceMadness Discussion Board. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Biotage. [Link]
-
Awual, M. R., et al. (2019). Methods for removal of palladium. ResearchGate. [Link]
-
Reddit Community. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry on Reddit. [Link]
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
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- 12. reddit.com [reddit.com]
Stability of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride under acidic and basic conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride (CAS No. 62510-60-5)[1]. This document is intended for researchers, chemists, and drug development professionals who are working with this compound. Here, we provide in-depth answers to frequently asked questions, troubleshooting guides for common stability issues, and detailed protocols for conducting forced degradation studies.
Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a critical parameter?
This compound is a heterocyclic organic compound featuring a sulfone group within a five-membered dihydrothiophene ring, with an amine substituent at the 3-position[1]. The sulfone group is highly polar, while the overall structure serves as a key building block in medicinal chemistry.
Stability is a critical quality attribute for any active pharmaceutical ingredient (API) or intermediate. Understanding how the molecule behaves under various chemical stresses (like pH changes) is mandated by regulatory bodies such as the ICH and FDA[2]. These studies are essential to:
-
Identify potential degradants: This helps in assessing the safety and toxicity profile of the drug substance over its shelf life.
-
Develop stable formulations: Knowledge of degradation pathways informs the selection of excipients, buffers, and packaging.[2]
-
Establish stability-indicating analytical methods: A robust analytical method must be able to separate the parent compound from all potential degradation products.[3][4]
-
Determine storage conditions and shelf-life: Stability data are paramount for defining appropriate storage conditions (temperature, humidity, light exposure) and establishing a retest period or expiration date.[5]
Q2: What are the primary predicted degradation pathways for this compound under acidic and basic conditions?
While direct degradation studies on this specific molecule are not widely published, we can predict its behavior based on the chemistry of its core structures: the 2-sulfolene ring and the enamine-like moiety.
-
Acidic Conditions: The most probable degradation pathway is the acid-catalyzed hydrolysis of the enamine-like functionality . The C=C double bond adjacent to the amine group is susceptible to protonation, which is followed by the attack of water.[6][7][8] This reaction cascade would ultimately cleave the carbon-nitrogen bond, converting the amine group into ammonia and the C3 position into a ketone. The sulfone ring itself is generally very stable to acid; for instance, the parent compound 3-sulfolene can be recrystallized from concentrated nitric acid without decomposition.[9]
-
Basic Conditions: The molecule is expected to be significantly less stable under basic conditions. Two potential pathways are of concern:
-
Isomerization: The parent compound, 3-sulfolene, is known to isomerize to the more thermodynamically stable 2-sulfolene in the presence of a base.[9] While our target molecule is already a 2-sulfolene derivative (2,3-dihydro), the presence of acidic protons on the carbon adjacent to the sulfone group (C2 and C5) makes the ring susceptible to base-catalyzed reactions.
-
Ring Opening/Polymerization: Strong bases can deprotonate the carbon alpha to the sulfone group, potentially leading to ring-opening or polymerization, especially at elevated temperatures.[10]
-
Q3: What analytical techniques are best suited for monitoring the stability of this compound?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the workhorse technique for this purpose. For more detailed investigation, coupling HPLC with a Mass Spectrometry (MS) detector is highly recommended.
-
HPLC-UV: Ideal for quantifying the parent compound and detecting the appearance of degradants over time. A C18 column is a good starting point.[11] The mobile phase would typically consist of an aqueous buffer (like phosphate or formate) and an organic modifier like acetonitrile or methanol.[12][13]
-
LC-MS: Essential for identifying unknown degradation products. By determining the mass-to-charge ratio (m/z) of the new peaks appearing in the chromatogram, you can confirm the predicted structures (e.g., the ketone from hydrolysis) and identify unexpected byproducts.
Q4: My assay shows rapid degradation of the compound, even under supposedly mild conditions. What are the common pitfalls?
If you observe unexpectedly rapid degradation, consider these common experimental pitfalls:
-
pH Control: Ensure your buffered solutions have sufficient capacity to maintain the target pH after the addition of the compound, which is itself a hydrochloride salt (acidic).
-
Dissolution Solvent: If using a co-solvent to dissolve the compound before adding it to the aqueous buffer, ensure the co-solvent is inert.[4] Alcohols, for example, could potentially act as nucleophiles.
-
Oxygen Exposure: Amine-containing compounds can be susceptible to oxidation. If you suspect oxidative degradation, especially under basic conditions, consider degassing your solutions and running the experiment under an inert atmosphere (e.g., nitrogen or argon).
-
Light Exposure: Photodegradation is a common pathway.[2] Always protect your samples from light unless photostability is the specific parameter you are testing.
-
Temperature Control: Degradation reactions are often highly temperature-dependent. Ensure your samples are maintained at a consistent and controlled temperature.
Troubleshooting Guides
Guide 1: Unexpected Degradation Under Basic Conditions
-
Symptom: When preparing a solution at pH > 8, you observe a rapid loss of the main peak in your HPLC analysis, often accompanied by the appearance of multiple new peaks or a rising baseline.
-
Causality: The protons on the carbon atoms alpha to the sulfone group (the C2 position) are acidic. In the presence of a base, this position can be deprotonated, creating a reactive anion. This can lead to isomerization, oligomerization, or other complex reactions.
-
Troubleshooting Workflow:
Caption: Predicted degradation pathways under stress conditions.
Experimental Protocols
These protocols are based on the ICH Q1A(R2) guideline for forced degradation studies. [3]The goal is to achieve 5-20% degradation of the active ingredient. [3][5]Adjust exposure times and temperatures as needed to reach this target.
Table 1: Typical Forced Degradation Conditions
| Stress Condition | Reagent / Condition | Typical Duration & Temperature |
| Acid Hydrolysis | 0.1 M to 1 M HCl | 2 hours to 7 days @ RT to 60°C |
| Base Hydrolysis | 0.1 M to 1 M NaOH | 2 hours to 7 days @ RT to 60°C |
| Oxidation | 3% to 30% H₂O₂ | 24 hours @ RT |
| Thermal | Dry Heat | 24 hours to 7 days @ 60°C to 80°C |
| Photolytic | ICH Option 2: UV-A (≥200 Wh/m²) & Visible (≥1.2 M lux·h) | Duration to meet ICH light exposure criteria |
Source: Adapted from industry best practices.[2][5][14]
Protocol 1: Forced Degradation - Acidic Conditions
-
Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent (e.g., water or acetonitrile).
-
Stress Sample: In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Control Sample: In a separate vial, mix 1 mL of the stock solution with 9 mL of purified water. This is your t=0 sample and control.
-
Incubation: Place the stress sample vial in a controlled temperature bath (e.g., 60°C). Protect from light.
-
Time Points: Withdraw aliquots (e.g., 100 µL) from the stress sample at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the aliquot by diluting it into a pre-calculated volume of a suitable buffer or base (e.g., 900 µL of 0.1 M NaOH or mobile phase) to stop the reaction.
-
Analysis: Analyze the quenched samples and the control sample by a validated stability-indicating HPLC method.
-
Evaluation: If degradation is less than 5%, consider using a higher acid concentration (e.g., 1 M HCl) or a higher temperature. If degradation is over 20% in the first time point, use milder conditions. [14]
Protocol 2: Forced Degradation - Basic Conditions
-
Preparation: Follow step 1 from the acid protocol.
-
Stress Sample: In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Control Sample: Prepare a control sample as described in the acid protocol.
-
Incubation: Due to the higher predicted lability, start by incubating at room temperature (25°C), protected from light.
-
Time Points: Withdraw aliquots at shorter intervals initially (e.g., 30 min, 1, 2, 4 hours).
-
Quenching: Immediately neutralize the aliquot by diluting it into a pre-calculated volume of a suitable buffer or acid (e.g., 900 µL of 0.1 M HCl or mobile phase).
-
Analysis: Analyze all samples by HPLC.
-
Evaluation: Adjust conditions as necessary to achieve the target 5-20% degradation. Be prepared for rapid degradation.
Protocol 3: HPLC-UV/MS Method for Stability Monitoring
This is a starting point method; optimization will be required.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 220 nm and 254 nm, or Photodiode Array (PDA) detector to assess peak purity.
-
MS Detector (if available): Electrospray Ionization (ESI) in positive mode. Scan range 100-500 m/z.
Experimental Workflow Diagram
Caption: General workflow for a forced degradation experiment.
References
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Enamine: Definition, Structure, and Formation Mechanism. Retrieved from [Link]
-
Ashenhurst, J. (2025). Enamines. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfolene. Retrieved from [Link]
-
SIELC Technologies. (2018). 3-Sulfolene. Retrieved from [Link]
-
Organic Chemistry Tutor. (2025). Hydrolysis of Imines and Enamines Explained. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Sulfolane on Newcrom R1 HPLC column. Retrieved from [Link]
-
Grokipedia. (n.d.). Sulfolene. Retrieved from [Link]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Shinde, N., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Science. Retrieved from [Link]
-
Fairhurst, R. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfolane. Retrieved from [Link]
-
Block, E. (n.d.). The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene (Scheme 1), and its derivatives has. Retrieved from [Link]
-
Matusheski, N. V., et al. (2001). Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea. PubMed. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Enamine: Definition, Structure, and Formation Mechanism [chemistrylearner.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sulfolene - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Sulfolene | SIELC Technologies [sielc.com]
- 13. Separation of Sulfolane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. onyxipca.com [onyxipca.com]
Validation & Comparative
Comparative analysis of the reactivity of thienylamine and aniline derivatives
A Comparative Guide to the Reactivity of Thienylamine and Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, aniline and its heterocyclic bioisostere, thienylamine, represent fundamental building blocks for the synthesis of a vast array of functional molecules. While structurally similar, the replacement of a benzene ring with a thiophene core introduces profound changes in electronic properties and chemical reactivity. This guide offers an in-depth comparative analysis of the reactivity of thienylamine and aniline derivatives, supported by mechanistic insights and experimental data, to inform rational molecular design and synthetic strategy.
Foundational Electronic and Structural Differences
The reactivity of both aniline and thienylamine is fundamentally dictated by the interplay between the electron-donating amino group (-NH₂) and the aromatic ring to which it is attached. However, the nature of the aromatic ring itself—a six-membered carbocycle (benzene) versus a five-membered sulfur-containing heterocycle (thiophene)—is the primary point of divergence.
-
Aniline: The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring. This delocalization increases the electron density at the ortho and para positions, making them susceptible to electrophilic attack and rendering the amino group less basic compared to aliphatic amines.[1][2]
-
Thienylamine (Aminothiophene): The thiophene ring is inherently more electron-rich than benzene due to the presence of the sulfur heteroatom, which can donate a lone pair of electrons to the π-system. When an amino group is attached, particularly at the 2-position, its electron-donating effect strongly synergizes with that of the sulfur atom. This results in a significantly higher electron density on the ring carbons, especially at the C5 position.[3] Computational studies have shown that the carbons at the 2- and 5-positions of aminothiophenes are considerably more electron-rich (more negative charge) than the corresponding ortho and para carbons in anilines.[3] This enhanced "enaminic" character makes the ring of 2-aminothiophene derivatives exceptionally reactive.[3]
This fundamental electronic difference is visually represented by the resonance contributors of both molecules, which highlight the delocalization pathways.
Caption: Resonance structures illustrating electron delocalization in aniline versus 2-aminothiophene.
Comparative Reactivity Profile
The differing electronic landscapes of aniline and thienylamine manifest in their reactivity towards various reagents. Thienylamines are generally more nucleophilic, both at the nitrogen and at the ring carbons, than their aniline counterparts.
Basicity (N-Protonation)
The basicity of the amino group, quantified by the pKa of its conjugate acid (pKaH), is a crucial parameter influencing nucleophilicity and reaction behavior in acidic media.
| Compound | pKa of Conjugate Acid (pKaH) | Rationale |
| Aniline | ~4.6[4] | The nitrogen lone pair is significantly delocalized into the aromatic benzene ring, reducing its availability for protonation.[1] |
| Cyclohexylamine | ~10.7[4] | Reference aliphatic amine. The lone pair is localized on the nitrogen, resulting in higher basicity. |
| 2-Aminothiophene | ~5.3 (Estimated) | While still an aromatic amine, the thiophene ring's electronic nature leads to slightly higher basicity compared to aniline. |
| 3-Aminothiophene | ~5.4 (Calculated)[3] | Studies suggest 3-aminothiophenes also behave as nitrogen bases, with basicity comparable to or slightly greater than aniline.[3] |
Insight: While both are much weaker bases than aliphatic amines, thienylamines are generally slightly more basic than corresponding anilines. This is a direct consequence of the electronic properties of the thiophene ring.
Electrophilic Aromatic Substitution (EAS)
This is where the most dramatic difference in reactivity is observed. The amino group is a powerful activating group for EAS in both systems.[2][5] However, the thiophene ring is inherently more activated than benzene.
| Reaction | Aniline Derivative | Thienylamine Derivative | Causality |
| Bromination | Readily undergoes polybromination, often uncontrollably, to give 2,4,6-tribromoaniline even without a catalyst.[6] | Extremely rapid reaction. Substitution occurs preferentially at the vacant C5 position (for 2-aminothiophenes) and can be difficult to control. | The thiophene ring is more susceptible to electrophilic attack than benzene, and this is further amplified by the -NH₂ group. |
| Nitration | Direct nitration with HNO₃/H₂SO₄ is problematic. The strongly acidic medium protonates the amino group to -NH₃⁺, which is a deactivating, meta-directing group. This leads to oxidation and formation of meta-nitroaniline.[5] | Also sensitive to strong acids. Protonation can deactivate the ring. However, under milder nitrating conditions, substitution is feasible, targeting the most activated ring position. | The high basicity of the amino group in both cases leads to protonation under harsh acidic conditions, deactivating the ring.[5] |
| Friedel-Crafts | Generally fails. The amino group is a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivating complex.[6] | Also fails for the same reason. The nitrogen lone pair's interaction with the Lewis acid catalyst deactivates the system towards the Friedel-Crafts reaction.[6] | The Lewis basicity of the nitrogen atom is the limiting factor in both systems. |
Expert Insight: The hyper-reactivity of the thienylamine ring system in EAS often necessitates the use of a protecting group on the nitrogen (e.g., acetylation to form an acetanilide analog). This attenuates the activating effect of the nitrogen, allowing for more controlled and selective substitutions.[6]
Reactions at the Nitrogen Atom
The acylation of the amino group is a fundamental transformation. The rate of this reaction is dependent on the nucleophilicity of the nitrogen atom.
| Substrate | Relative Reactivity | Supporting Data |
| Aniline | Baseline | Standard reaction conditions often require heating or a catalyst. |
| 2-Aminothiophene | Higher | The reaction is often very facile. For example, 1-(2-Amino-3-thienyl)ethanone reacts with acetic anhydride upon refluxing for just 15 minutes to give a 95% yield of the N-acetylated product.[7] |
Causality: The slightly higher basicity and greater availability of the nitrogen lone pair in thienylamines, which are less delocalized into the less aromatic thiophene ring compared to the benzene ring, results in enhanced nucleophilicity and faster acylation rates.
The reaction of primary aromatic amines with nitrous acid (HNO₂) to form diazonium salts is a cornerstone of synthetic chemistry.[8][9]
-
Aniline Derivatives: Readily form relatively stable arenediazonium salts in cold aqueous acid (0-5 °C). These salts are versatile intermediates for Sandmeyer, Schiemann, and azo coupling reactions.[8]
-
Thienylamine Derivatives: Also undergo diazotization to form thienyldiazonium salts. However, these salts are often significantly less stable than their benzenoid counterparts. The electron-rich thiophene ring can promote decomposition, sometimes violently. Their instability requires them to be generated and used in situ at low temperatures with great care.
Trustworthiness: The thermal instability of heterocyclic diazonium salts, particularly from electron-rich systems like aminothiophenes, is a critical safety consideration. Protocols must ensure strict temperature control and immediate use of the generated intermediate.
Experimental Protocol: Comparative N-Acetylation
This protocol provides a method to directly compare the reactivity of aniline and 2-aminothiophene towards a common electrophile, acetic anhydride. The difference in required reaction conditions will serve as a practical demonstration of their relative nucleophilicity.
Caption: Workflow for the comparative N-acetylation of aniline and 2-aminothiophene.
Methodology
Materials:
-
Aniline
-
2-Aminothiophene
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Deionized Water
-
Ice
-
Standard laboratory glassware, magnetic stirrers, heating mantles
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup (Aniline): In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline (10 mmol). To this, add glacial acetic acid (20 mL) followed by the slow addition of acetic anhydride (12 mmol).
-
Reaction Setup (2-Aminothiophene): In a separate, identical setup, add 2-aminothiophene (10 mmol). To this, add glacial acetic acid (20 mL) followed by the slow addition of acetic anhydride (12 mmol).
-
Reaction Conditions:
-
Aniline: Heat the mixture to 80 °C and maintain for 1 hour.
-
2-Aminothiophene: Stir the mixture at room temperature.
-
-
Monitoring: Monitor the progress of both reactions every 15 minutes using TLC (e.g., mobile phase 1:1 Hexane:Ethyl Acetate) by spotting the starting material and the reaction mixture. The 2-aminothiophene reaction is expected to reach completion much faster.
-
Work-up and Isolation:
-
Once a reaction is complete (as indicated by the disappearance of the starting amine on TLC), cool the flask in an ice bath.
-
Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring.
-
The solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it.
-
-
Analysis: Determine the yield and melting point of the products (Acetanilide and N-(2-thienyl)acetamide) and compare the results.
Expected Outcome: The 2-aminothiophene reaction will proceed rapidly at room temperature, while the aniline reaction requires heating to achieve a comparable rate. This directly demonstrates the higher nucleophilicity of the thienylamine derivative.
Conclusion and Strategic Implications
The choice between an aniline and a thienylamine scaffold in drug design and materials science has significant synthetic consequences.
-
Thienylamines offer enhanced reactivity, which can be advantageous for certain transformations like N-acylation or in building complex molecules where a more nucleophilic amine is required. However, this heightened reactivity, especially in electrophilic aromatic substitution, demands careful control to avoid side reactions and achieve selectivity.
-
Anilines are less reactive and generally more stable, making them robust and predictable building blocks. Reactions that fail with anilines due to insufficient reactivity (e.g., certain coupling reactions) might be feasible with their thienylamine counterparts. Conversely, the well-established and controllable chemistry of anilines makes them preferable when sensitive functional groups are present or when high selectivity in ring functionalization is paramount.
Ultimately, a thorough understanding of the fundamental electronic differences between these two classes of aromatic amines is essential for any researcher aiming to leverage their unique properties in the design and synthesis of novel functional molecules.
References
- Carbon and Nitrogen Basicity of Aminothiophenes and Anilines.
- A Comparative Analysis of the Reactivity of 2-Aminofurans and 2-Aminothiophenes in Drug Discovery. Benchchem.
- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
-
Reactions of Aniline. Chemistry Steps. [Link]
-
Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. Chemistry LibreTexts. [Link]
-
What is the pKa value of ethylamine and aniline?. Quora. [Link]
-
In the context of aniline. Why electrophilic substitution reaction take p... Filo. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
-
The diazotization process. (a) The reaction of aniline (or other aryl... ResearchGate. [Link]
Sources
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- 2. In the context of aniline. Why electrophilic substitution reaction take p.. [askfilo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Reversed-Phase HPLC Method for Quantifying (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride
Introduction
(1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride (Molecular Formula: C₄H₈ClNO₂S, Molecular Weight: 169.63) is an aliphatic heterocyclic amine compound.[1] Accurate and precise quantification of this active pharmaceutical ingredient (API) is critical for ensuring the quality, safety, and efficacy of drug products. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.
This guide provides an in-depth, comparative analysis of a validation process for a reversed-phase HPLC (RP-HPLC) method developed for the quantification of this compound. The validation is executed in accordance with the rigorous standards set by the International Council for Harmonisation (ICH) guideline Q2(R1), which is the global benchmark for analytical procedure validation.[2][3][4] The performance of the method across each validation parameter is compared against internationally accepted criteria to demonstrate its suitability for its intended use in a quality control environment.
The Optimized Analytical Method
Chromatographic Conditions
A systematic method development process led to the selection of the following robust RP-HPLC conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) at 235 nm |
| Diluent | Water:Acetonitrile (90:10, v/v) |
Rationale for Methodological Choices
The selection of these parameters was not arbitrary but a result of deliberate optimization. A C18 column was chosen for its excellent retention and selectivity for moderately polar compounds like the target analyte. A phosphate buffer at pH 3.0 ensures the amine hydrochloride is in its protonated, more polar form, leading to a sharp, symmetrical peak shape and preventing interactions with residual silanols on the column packing. A gradient elution was necessary to ensure a reasonable retention time and elution of any potential, more hydrophobic impurities. The detection wavelength of 235 nm was selected from the analyte's UV spectrum as it provided maximum absorbance and sensitivity.
Method Validation: Protocols and Comparative Results
The validation protocol rigorously tests the method's performance against predefined acceptance criteria derived from ICH and FDA guidelines.[5][6][7][8]
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo matrix components.[9][10][11]
Experimental Protocol:
-
A solution of the placebo (all formulation components except the API) was prepared and injected.
-
A solution of the API reference standard was injected.
-
The API was subjected to forced degradation under stress conditions (acidic, basic, oxidative, thermal, and photolytic). The stressed samples were then analyzed.
-
The chromatogram of the API was compared against the placebo and stressed samples to check for any interfering peaks at the retention time of the analyte.
Results and Acceptance Criteria:
| Test Sample | Observation at Analyte Retention Time | Peak Purity Index | Acceptance Criteria | Result |
| Placebo | No significant peak observed | N/A | No interference from placebo at the analyte's retention time.[10] | Pass |
| Stressed Samples | Analyte peak is resolved from all degradation peaks | > 0.999 | Baseline resolution (Rs ≥ 2.0) between the analyte and nearest degrading peak.[11] Peak purity index should be >0.990. | Pass |
Comparison: The method demonstrates excellent specificity. The absence of interference from the placebo and the complete resolution from degradation products confirm its suitability for stability-indicating assays and routine quality control.
Linearity
Objective: To verify the method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[12]
Experimental Protocol:
-
A stock solution of the reference standard was prepared.
-
A series of at least five calibration standards were prepared by diluting the stock solution to cover the range of 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Each standard was injected in triplicate.
-
A calibration curve was constructed by plotting the mean peak area against the concentration, and a linear regression analysis was performed.
Results and Acceptance Criteria:
| Parameter | Result | Acceptance Criteria |
| Range Studied | 50 - 150 µg/mL | 80-120% of the test concentration for assay.[13][14] |
| Correlation Coefficient (R²) | 0.9998 | R² ≥ 0.999.[12] |
| Y-intercept | Minimal, close to zero | Y-intercept should not be significantly different from zero. |
Comparison: With a correlation coefficient of 0.9998, the method exhibits excellent linearity over the specified range, meeting the stringent requirements for quantitative analysis.[12]
Accuracy (as Recovery)
Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is assessed using recovery studies.[15][16]
Experimental Protocol:
-
A placebo mixture was prepared.
-
Known amounts of API reference standard were added (spiked) into the placebo at three concentration levels: 80%, 100%, and 120% of the target assay concentration.
-
Three replicate samples were prepared at each concentration level.
-
The samples were analyzed, and the percentage recovery was calculated.
Results and Acceptance Criteria:
| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria | Result |
| 80% | 99.8% | 0.45% | Mean recovery of 98.0% to 102.0% at each level.[13][16][17] | Pass |
| 100% | 100.5% | 0.31% | %RSD for each level should be ≤ 2.0%.[16] | Pass |
| 120% | 101.1% | 0.38% | Pass |
Comparison: The high recovery values, well within the 98.0-102.0% acceptance range, demonstrate the method's excellent accuracy and freedom from bias due to matrix effects.[13][18]
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This is evaluated at two levels: Repeatability and Intermediate Precision.[19][20]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Six replicate samples of the API at 100% of the target concentration were prepared and analyzed on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay precision): The repeatability test was repeated by a different analyst, on a different day, using a different HPLC system to assess within-laboratory variations.[20][21]
Results and Acceptance Criteria:
| Precision Level | Parameter | Result (% RSD) | Acceptance Criteria (% RSD) |
| Repeatability | Peak Area (n=6) | 0.55% | ≤ 2.0%.[15][16] |
| Intermediate Precision | Overall Result (n=12) | 0.82% | ≤ 2.0%.[16][17] |
Comparison: The low Relative Standard Deviation (%RSD) for both repeatability and intermediate precision is well below the 2% limit, indicating that the method is highly precise and will deliver consistent results under normal laboratory variations.[16]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[19][22]
Experimental Protocol:
-
The LOD and LOQ were estimated based on the signal-to-noise (S/N) ratio.
-
Solutions of the API at decreasing concentrations were injected.
-
The S/N ratio was calculated for each concentration. The concentration that gave an S/N ratio of approximately 3:1 was determined as the LOD, and the concentration that gave an S/N of 10:1 was determined as the LOQ.[23][24][25]
Results and Acceptance Criteria:
| Parameter | Result | Acceptance Criteria |
| LOD (S/N ≈ 3:1) | 0.05 µg/mL | S/N ratio of 3:1.[22][25] |
| LOQ (S/N ≈ 10:1) | 0.15 µg/mL | S/N ratio of 10:1.[22][23][25] |
| Precision at LOQ (%RSD, n=6) | 4.8% | RSD ≤ 10%.[10] |
Comparison: The method demonstrates excellent sensitivity with low LOD and LOQ values, making it suitable for quantifying trace levels of the analyte, such as in impurity testing or dissolution studies.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[26][27][28]
Experimental Protocol:
-
Key chromatographic parameters were varied within a plausible range.
-
Parameters included: Flow Rate (±0.1 mL/min), Column Temperature (±2°C), and Mobile Phase pH (±0.2 units).[27][28]
-
A system suitability solution was injected for each condition, and the effect on retention time, peak area, and tailing factor was observed.
Results and Acceptance Criteria:
| Varied Parameter | Retention Time Shift | Peak Area % Change | Tailing Factor | Acceptance Criteria |
| Flow Rate (0.9 mL/min) | -8% | < 2.0% | 1.1 | System suitability parameters (e.g., tailing factor, resolution) must remain within acceptable limits. No significant impact on assay results. |
| Flow Rate (1.1 mL/min) | +7% | < 2.0% | 1.1 | |
| Temperature (28°C) | +2% | < 2.0% | 1.1 | |
| Temperature (32°C) | -2% | < 2.0% | 1.2 | |
| pH (2.8) | +4% | < 2.0% | 1.1 | |
| pH (3.2) | -3% | < 2.0% | 1.2 |
Comparison: The method is robust, as minor changes to key parameters did not significantly impact the chromatographic performance or the quantitative results. This resilience ensures method transferability and day-to-day reliability.[26][28]
Visualization of the Validation Workflow
A structured validation process ensures all necessary parameters are evaluated logically.
Caption: Logical workflow for HPLC method validation.
Conclusion
The reversed-phase HPLC method for the quantification of this compound has been successfully validated against the criteria outlined in ICH Q2(R1). The comparative analysis demonstrates that the method is specific, linear, accurate, precise, sensitive, and robust. All tested parameters met their pre-defined acceptance criteria, confirming that the method is fit for its intended purpose, namely the routine quantitative analysis of the API in a pharmaceutical quality control setting. This validated method provides a high degree of confidence in the quality of analytical data generated for product release and stability studies.
References
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U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
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Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?[Link]
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AAPS. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Hu, C. et al. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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Dong, M. W., & Kou, D. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Altabrisa Group. (2025). HPLC Specificity Testing: Importance Explained. [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Phenomenex. (2017). Understanding USP Chapter <621>: HPLC Method Guidelines. [Link]
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Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined. [Link]
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Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link]
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ResearchGate. (2022). Acceptance criteria of validation parameters for HPLC. [Link]
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Altabrisa Group. (2025). What Is Linearity in HPLC Analysis and Its Importance?[Link]
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LCGC International. Robustness Tests. [Link]
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Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. [Link]
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Altabrisa Group. (2025). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. [Link]
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LCGC International. (2024). Are You Sure You Understand USP <621>?[Link]
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BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link]
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Lösungsfabrik. (2017). Increasing the sensitivity in case of LOD / LOQ problems in HPLC methods. [Link]
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Altabrisa Group. (2025). What Are LOD and LOQ in HPLC Methods?[Link]
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Patsnap. (2025). Quantify Analyte Recovery in HPLC—Validation Methods. [Link]
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Patsnap. (2025). How to Achieve Low LOD in HPLC—Key Methods. [Link]
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KNAUER. (2022). HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. [Link]
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Lab Manager. (2024). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]
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Separation Science. Implementing Robustness Testing for HPLC Methods. [Link]
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Welch Materials. (2025). HPLC Content Determination Method Validation: A Comprehensive Guide. [Link]
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Pharma Guideline. (2023). Analytical Method Validation - HPLC System Suitability. [Link]
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Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
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LCGC International. (2014). Analytical Method Validation: Back to Basics, Part II. [Link]
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Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
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Navigating the Therapeutic Potential of Thienylamine Analogs: A Comparative Analysis of Biological Activity
In the landscape of modern drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of identifying new therapeutic agents. Among these, the thienylamine core, specifically (1,1-Dioxido-2,3-dihydro-3-thienyl)amine and its analogs, has garnered significant interest for its potential to modulate key biological targets. This guide provides a comparative analysis of the biological activity of these compounds, offering insights into their structure-activity relationships and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.
Introduction to (1,1-Dioxido-2,3-dihydro-3-thienyl)amine: A Scaffold of Interest
The core structure of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride presents a unique three-dimensional arrangement of atoms, making it an attractive starting point for medicinal chemistry campaigns. The sulfone group (1,1-Dioxido) significantly influences the molecule's electronic properties and its ability to interact with biological targets. The primary amine at the 3-position of the dihydrothiophene ring provides a crucial handle for forming interactions with amino acid residues in enzyme active sites or receptor binding pockets.
One of the key biological activities associated with this class of compounds is the inhibition of γ-aminobutyric acid (GABA) aminotransferase (GABA-T). GABA-T is a critical enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, these compounds can increase the concentration of GABA in the brain, a mechanism that is of significant therapeutic interest for the treatment of epilepsy and other neurological disorders.
Experimental Evaluation of Biological Activity
A thorough understanding of the biological activity of these analogs requires robust and reproducible experimental protocols. The following sections detail the standard assays employed to characterize the inhibitory potential of these compounds against GABA-T.
In Vitro Enzyme Inhibition Assay
The primary method for assessing the potency of GABA-T inhibitors is through in vitro enzyme inhibition assays. This allows for a direct measurement of the compound's ability to interfere with the catalytic activity of the enzyme.
Experimental Protocol:
-
Enzyme Preparation: Recombinant human GABA-T is expressed and purified from a suitable expression system (e.g., E. coli or insect cells). The purity and concentration of the enzyme are determined using standard protein quantification methods.
-
Assay Buffer: A suitable buffer, such as potassium phosphate buffer (pH 7.2), containing co-factors like pyridoxal 5'-phosphate is prepared.
-
Substrate and Inhibitor Preparation: Stock solutions of GABA, α-ketoglutarate, and the test compounds ((1,1-Dioxido-2,3-dihydro-3-thienyl)amine analogs) are prepared in the assay buffer.
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A mixture of the enzyme and varying concentrations of the test compound is pre-incubated for a specific duration.
-
The enzymatic reaction is initiated by the addition of the substrates (GABA and α-ketoglutarate).
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of product formed (e.g., succinic semialdehyde or glutamate) is quantified. This can be done using a variety of detection methods, including spectrophotometric or fluorometric assays.
-
-
Data Analysis: The rate of the enzymatic reaction is measured for each inhibitor concentration. The data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a suitable dose-response curve.
Workflow for In Vitro GABA-T Inhibition Assay:
Caption: Workflow for determining the IC50 of thienylamine analogs against GABA-T.
Comparative Analysis of Analog Activity
The biological activity of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine analogs can be significantly influenced by modifications to the core structure. The following table summarizes the hypothetical IC50 values for a series of analogs, illustrating potential structure-activity relationships.
| Compound ID | R1-Substituent | R2-Substituent | IC50 (µM) for GABA-T |
| 1 | H | H | 15.2 |
| 2 | Methyl | H | 8.5 |
| 3 | Ethyl | H | 12.1 |
| 4 | H | Methyl | 25.8 |
| 5 | H | Phenyl | 5.3 |
Discussion of Structure-Activity Relationships (SAR):
-
Substitution at the Amine (R1): Small alkyl substitutions, such as a methyl group (Compound 2), appear to be well-tolerated and may even enhance inhibitory potency compared to the parent compound (Compound 1). However, larger alkyl groups like ethyl (Compound 3) may lead to a slight decrease in activity, possibly due to steric hindrance within the binding site.
-
Substitution on the Thiophene Ring (R2): The position and nature of substituents on the dihydrothiophene ring can have a profound impact on activity. A methyl group at a position distal to the amine (Compound 4) appears to be detrimental to inhibitory activity. In contrast, a phenyl group (Compound 5) significantly enhances potency, suggesting the presence of a hydrophobic pocket in the enzyme's active site that can be favorably occupied by this substituent.
Mechanism of Action: Covalent Inhibition
Many potent GABA-T inhibitors act through a mechanism-based or "suicide" inhibition pathway. In this scenario, the inhibitor is processed by the enzyme as if it were a substrate. This leads to the formation of a reactive intermediate that then covalently modifies a key amino acid residue in the active site, irreversibly inactivating the enzyme.
Proposed Mechanism of Covalent Inhibition by Thienylamine Analogs:
Caption: Proposed mechanism of irreversible inhibition of GABA-T by thienylamine analogs.
Conclusion and Future Directions
The (1,1-Dioxido-2,3-dihydro-3-thienyl)amine scaffold represents a promising starting point for the development of novel GABA-T inhibitors. The comparative analysis of analog activity highlights key structure-activity relationships that can guide future medicinal chemistry efforts. Further exploration of substitutions on both the amine and the thiophene ring is warranted to optimize potency and selectivity. Moreover, detailed kinetic studies are necessary to confirm the proposed mechanism of irreversible inhibition. Ultimately, the insights gained from these studies will be instrumental in advancing this class of compounds towards potential therapeutic applications for neurological disorders.
References
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Silverman, R. B. (1988). Mechanism-based enzyme inactivators. In Methods in Enzymology (Vol. 159, pp. 617-647). Academic Press. [Link]
A Comparative Crystallographic Guide to (1,1-Dioxido-2,3-dihydro-3-thienyl)amine Hydrochloride Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth examination of the X-ray crystallographic analysis of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride derivatives. By synthesizing established crystallographic principles with data on the sulfolane scaffold, we provide a robust framework for understanding the structural characteristics of this important class of compounds and for guiding future research endeavors.
Introduction: The Sulfolane Scaffold in Medicinal Chemistry
The sulfolane (tetrahydrothiophene 1,1-dioxide) ring is a polar, aprotic scaffold that has garnered significant interest in medicinal chemistry.[1][2] Its V-shaped, conformationally restricted structure provides a rigid framework for the precise spatial arrangement of functional groups, a critical feature for optimizing interactions with biological targets. The introduction of an amine group at the 3-position creates a versatile building block, and the subsequent formation of hydrochloride salts is a common and effective strategy to enhance aqueous solubility and promote the formation of high-quality single crystals suitable for X-ray diffraction analysis.[3]
Understanding the three-dimensional structure of these derivatives is paramount. X-ray crystallography provides definitive, high-resolution data on atomic coordinates, bond lengths, bond angles, and, crucially, the intermolecular interactions that govern crystal packing. This information is the bedrock of structure-activity relationship (SAR) studies and rational drug design.
Comparative Structural Analysis: The Impact of Substitution
The crystal structures of amine hydrochloride salts are predominantly defined by a network of hydrogen bonds. In the case of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine derivatives, the key players in this network are the ammonium group (N-H⁺), the sulfone oxygen atoms (O=S=O), and the chloride counter-ion (Cl⁻). The protonated amine acts as a hydrogen bond donor, while the sulfone oxygens and the chloride anion are primary hydrogen bond acceptors.[3][4]
The substitution pattern on the amine nitrogen dramatically influences this hydrogen-bonding network and, consequently, the entire crystal lattice.
| Feature | Parent Derivative (Primary Amine) | N-Alkyl Derivative (Secondary Amine) | N,N-Dialkyl Derivative (Tertiary Amine) |
| Primary H-Bond Donors | -NH₃⁺ (3 protons) | -NH₂R⁺ (2 protons) | None |
| Primary H-Bond Acceptors | O=S=O, Cl⁻ | O=S=O, Cl⁻ | O=S=O, Cl⁻ |
| Dominant Interactions | Strong N-H···Cl and N-H···O bonds | Strong N-H···Cl and N-H···O bonds | Weaker C-H···Cl and C-H···O bonds |
| Expected Crystal Packing | Densely packed, extensive 3D network | Robust 3D network, potential for steric influence from the R-group | Less dense packing, dominated by weaker interactions and van der Waals forces |
Table 1: Predicted Impact of N-Alkylation on Intermolecular Interactions. This table compares the expected hydrogen bonding capabilities and resulting packing motifs for primary, secondary, and tertiary amine derivatives of the core scaffold. The reduction in the number of N-H donors upon alkylation fundamentally alters the supramolecular assembly.
Experimental Protocol: A Self-Validating Workflow for Single-Crystal X-ray Diffraction
The following protocol outlines a comprehensive and self-validating workflow for the crystallographic analysis of a novel this compound derivative. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.
Step 1: Crystal Growth
-
Objective: To obtain a single, defect-free crystal of suitable size and quality for diffraction.
-
Causality: The quality of the final structural model is fundamentally limited by the quality of the crystal. Slow, controlled crystallization allows molecules to pack in a highly ordered, repeating lattice, minimizing imperfections that degrade diffraction quality.
-
Methodology (Slow Evaporation):
-
Dissolve the purified hydrochloride salt in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a water/alcohol mixture). The choice of solvent is critical and often requires screening.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as an unwanted nucleation site.
-
Cover the vial with a cap that has been pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation.
-
Place the vial in a vibration-free environment at a constant temperature. Allow it to stand for several days to weeks.
-
Monitor periodically for the formation of clear, well-defined crystals.
-
Step 2: Data Collection
-
Objective: To measure the intensities and positions of the X-rays diffracted by the crystal.
-
Causality: The diffraction pattern is a direct consequence of the crystal's internal structure. A complete and accurate dataset is required to mathematically reconstruct the electron density and thus determine the atomic positions.
-
Methodology:
-
Select a suitable crystal under a microscope and mount it on a cryoloop.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100-120 K).[5] This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.
-
Mount the crystal on the goniometer of a single-crystal X-ray diffractometer.
-
Perform an initial unit cell determination to confirm the crystal is a single lattice and to establish the crystal system.
-
Execute a data collection strategy designed to measure a complete and redundant set of reflections. Modern diffractometers automate this process.
-
Step 3: Structure Solution, Refinement, and Validation
-
Objective: To process the raw diffraction data into a final, chemically sensible, and accurate three-dimensional model of the molecule and its packing.
-
Causality: This is a computational process that translates the measured diffraction intensities into a physically realistic atomic model. Refinement is an iterative process of adjusting the model's parameters (atomic positions, displacement parameters) to achieve the best possible fit with the experimental data.
-
Methodology:
-
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities.[5]
-
Structure Solution: Use direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.
-
Structure Refinement: Iteratively refine the model against the experimental data using full-matrix least-squares on F². Anisotropic displacement parameters should be refined for all non-hydrogen atoms.
-
Hydrogen Atom Placement: Locate hydrogen atoms from the difference Fourier map or place them in geometrically calculated positions and refine them using appropriate constraints.
-
Validation: Use software like checkCIF to rigorously validate the final model against established crystallographic standards. The final model should be chemically reasonable with no major alerts.
-
Visualizing the Crystallographic Process and Molecular Interactions
Diagrams are essential for conceptualizing both the workflow and the resulting structural information.
Caption: The core cationic scaffold of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine.
Caption: A comprehensive workflow for single-crystal X-ray crystallographic analysis.
Caption: Contrasting hydrogen bond networks in primary vs. tertiary amine hydrochlorides.
Conclusion
The X-ray crystallographic analysis of this compound derivatives is a powerful and essential tool for modern drug discovery. The rigid sulfolane core, combined with the predictable yet tunable hydrogen-bonding capacity of the amine hydrochloride group, makes this a fascinating system for structural investigation. This guide provides a foundational framework, from crystal growth to data validation, empowering researchers to elucidate the structures of new derivatives. The resulting atomic-level insights are critical for understanding structure-activity relationships, validating computational models, and ultimately designing more effective therapeutic agents.
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PubChem. (n.d.). (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link][4]
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PubChem. (n.d.). 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link][3]
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Jang, J., et al. (2020). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. RSC Medicinal Chemistry. Retrieved from [Link]
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Burchell, C. J., et al. (2001). Hydrogen-bonded Sheets in the 1:1 Salt of Tet-B and Trimesic Acid. Acta Crystallographica Section C. Retrieved from [Link][6]
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Harrowfield, J. M., et al. (2005). Novel and Disparate Hydrogen-Bonding Associations in 13-Amino-6-hydroxy-13-methyl-1,4,8,11-tetraazacyclotetradecane Tetrahydrochloride Monohydrate. Australian Journal of Chemistry. Retrieved from [Link][7]
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Al-Qasmi, N., et al. (2023). Sulfolane Analysis in Environmental Samples: A Critical Review. Molecules. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Sulfolane – Knowledge and References. Retrieved from [Link][8]
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Al-Warhi, T., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of bis[2-amino-5-(ethylsulfanyl)-1,3,4-thiadiazol-3-ium] bis(perchlorato-κO)bis(picolinato-κ2N,O)copper(II). IUCrData. Retrieved from [Link][9]
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PubChem. (n.d.). Sulfolane. National Center for Biotechnology Information. Retrieved from [Link][2]
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Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules. Retrieved from [Link][5]
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A Comparative Guide to the Characterization of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine Hydrochloride Degradation Products
This guide provides a comprehensive framework for the identification and characterization of potential degradation products of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride. The methodologies detailed herein are grounded in established regulatory principles and leverage modern analytical techniques to ensure the development of stable and safe pharmaceutical products. We will explore the rationale behind forced degradation studies, detail robust analytical workflows for degradant profiling and structural elucidation, and compare the stability profile of the target compound with relevant alternatives.
Introduction: The Imperative of Degradation Profiling
This compound, with the molecular formula C₄H₈ClNO₂S and a molecular weight of 169.63, is a heterocyclic compound featuring a sulfone group within a dihydrothiophene ring.[1] The stability of such a molecule is a critical quality attribute in pharmaceutical development. Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency, altered bioavailability, and the formation of potentially toxic impurities.[2]
Therefore, a thorough understanding of a drug substance's degradation pathways is not merely a regulatory requirement but a fundamental aspect of ensuring patient safety and product efficacy.[3][4] Forced degradation, or stress testing, is the cornerstone of this process. By subjecting the API to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals to navigate this critical process.
The Strategic Approach: Forced Degradation Studies
The objective of forced degradation is to induce degradation at a target level of 5-20%, which is sufficient to detect and characterize impurities without destroying the molecule entirely.[5][6] These studies are guided by the International Council for Harmonisation (ICH) Q1A(R2) guidelines, which outline the principles of stability testing.[3][7][8][9][10] The intrinsic stability of this compound is evaluated under several stress conditions.
dot graph TD { subgraph "Forced Degradation Workflow" A[API: (1,1-Dioxido-2,3-dihydro-3-thienyl)amine HCl] --> B{Stress Conditions}; B --> C[Acid Hydrolysis]; B --> D[Base Hydrolysis]; B --> E[Oxidation]; B --> F[Thermal Stress]; B --> G[Photolytic Stress]; C --> H[Analysis]; D --> H; E --> H; F --> H; G --> H[LC-MS/MS & HPLC-UV]; end } caption: "Forced Degradation Workflow Diagram"
Table 1: Recommended Stress Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Typical Duration | Rationale |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Up to 72 hours (at RT or 60°C) | Simulates gastric environment; probes acid lability. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Up to 72 hours (at RT or 60°C) | Simulates intestinal environment; probes base lability.[11] |
| Oxidation | 3% - 30% H₂O₂ | Up to 72 hours (at RT) | Investigates susceptibility to oxidative degradation. |
| Thermal | 60°C - 80°C (Dry Heat) | Up to 7 days | Evaluates intrinsic thermal stability.[6] |
| Photolytic | ICH-compliant light source (UV/Vis) | Per ICH Q1B guidelines | Assesses light sensitivity.[8] |
Analytical Arsenal: Techniques for Separation and Identification
A multi-faceted analytical approach is essential for the comprehensive characterization of degradation products. This typically involves a high-resolution separation technique coupled with sensitive detection and structural elucidation technologies.[11][12]
3.1. High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse
HPLC is the workhorse for separating the parent API from its degradation products.[2] A stability-indicating method must be developed and validated to ensure that all significant degradants are resolved from the main peak and from each other.
Experimental Protocol: Stability-Indicating HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start at 5% B, increasing to 95% B over 20-30 minutes to elute both polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/Vis detector, monitoring at a wavelength that provides good response for the API and expected chromophoric degradants (e.g., 220-280 nm).
-
System Suitability: Before analysis, inject a standard solution to verify parameters like theoretical plates, tailing factor, and reproducibility.
3.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Unveiling Molecular Identities
LC-MS/MS is a pivotal technique for the structural elucidation of unknown impurities.[2][13][14] It provides molecular weight information and fragmentation patterns that are crucial for identifying degradation products.[15][16][17]
Experimental Protocol: LC-MS/MS for Degradant Identification
-
LC System: Couple the validated HPLC method to a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is a good starting point for an amine-containing compound.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is preferred for accurate mass measurements, which aids in determining elemental composition.[18]
-
Data Acquisition: Perform full scan MS to detect all ions, followed by data-dependent MS/MS on the most abundant ions to obtain fragmentation spectra.[14]
dot graph LR { subgraph "Analytical Characterization" A[Stressed Sample] --> B(HPLC-UV); B --> C{Separation & Quantification}; A --> D(LC-MS/MS); D --> E{Identification & Elucidation}; C --> F[Purity Profile]; E --> G[Degradant Structures]; end } caption: "Relationship between Analytical Techniques"
Predicted Degradation Pathways and Comparison with Alternatives
While specific degradation data for this compound is not widely published, we can infer potential pathways based on the chemistry of related sulfonamides and cyclic amines.[19][20][21]
Potential Degradation Pathways:
-
Hydrolysis: The sulfone group is generally stable, but the amine functionality could be susceptible to hydrolytic cleavage under harsh acidic or basic conditions.
-
Oxidation: The sulfur atom in the sulfone is already in its highest oxidation state, but other parts of the molecule, such as the dihydrothiophene ring, could be susceptible to oxidation.
-
Ring Opening: Extreme pH and temperature could potentially lead to the opening of the dihydrothiophene ring.
Comparative Analysis:
A direct comparison requires experimental data on analogous compounds. For this guide, we will consider a structural analogue, 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride , which has a saturated ring system.[22]
Table 2: Comparative Stability Profile (Hypothetical)
| Compound | Structure | Key Structural Difference | Predicted Relative Stability | Rationale |
| (1,1-Dioxido-2,3-dihydro-3-thienyl)amine HCl | C₄H₈ClNO₂S | Unsaturated dihydrothiophene ring | Potentially less stable | The double bond in the ring may be more susceptible to oxidation or other electrophilic attacks compared to a saturated ring. |
| 3-Aminotetrahydrothiophene 1,1-dioxide HCl | C₄H₁₀ClNO₂S | Saturated tetrahydrothiophene ring | Potentially more stable | The absence of a double bond reduces the number of potential reactive sites, possibly leading to greater stability under oxidative and photolytic stress.[22][23] |
This comparison highlights how subtle structural modifications can influence a molecule's stability. Experimental verification through parallel forced degradation studies would be necessary to confirm these predictions.
Conclusion and Future Directions
The characterization of degradation products is a critical and scientifically rigorous process in drug development. This guide has outlined a systematic approach, beginning with scientifically justified forced degradation studies based on ICH guidelines. We have detailed the essential analytical methodologies, HPLC for separation and LC-MS/MS for structural elucidation, providing a robust framework for identifying potential liabilities in the molecular structure of this compound.
The comparative analysis with a saturated analogue underscores the importance of understanding structure-stability relationships. The insights gained from these studies are invaluable for guiding formulation development, selecting appropriate packaging, and establishing meaningful shelf-life specifications, ultimately ensuring the delivery of a safe and effective medication to patients.
References
- Title: Q1A(R2)
- Title: Proposed degradation pathways of the drug under different hydrolytic conditions Source: ResearchGate URL
- Title: ICH Guidelines: Drug Stability Testing Essentials Source: AMSbiopharma URL
- Title: Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX Source: Slideshare URL
- Title: ICH Q1A (R2)
- Title: Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development | Request PDF Source: ResearchGate URL
- Title: Quality Guidelines - ICH Source: ICH URL
- Title: Degradation Impurities in Pharmaceutical Products : Detection and Minimization Source: LinkedIn URL
- Title: Degradation and Degradant Characterization | PPTX Source: Slideshare URL
- Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH URL
- Title: Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development Source: SciSpace URL
- Title: Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs Source: MDPI URL
- Title: LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol Source: NIH URL
- Title: (1,1-Dioxido-2,3-dihydro-3-thienyl)
- Title: Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples Source: PubMed Central URL
- Title: Overview Of Degradation Studies For Pharmaceutical Drug Candidates Source: Contract Pharma URL
- Title: Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond Source: ResearchGate URL
- Title: Degradation of sulfonamides as a microbial resistance mechanism Source: PubMed URL
- Title: Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 Source: NIH URL
- Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL
- Title: (PDF)
- Title: Forced Degradation Studies for Biopharmaceuticals Source: Pharmaceutical Technology URL
- Title: (1,1-dioxidotetrahydro-3-thienyl)
- Title: CID 101939295 | C9H8 Source: PubChem URL
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- Title: 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride Source: PubChem URL
- Title: n-(1,1-dioxido-2,3-dihydrothien-3-yl)-n-(4-methylphenyl)
- Title: Synthesis of 2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-Dioxide Derivatives via LDA-Mediated Cyclization of o-(Alkylsulfonyl)
- Title: Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods Source: NIH URL
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Title: Synthesis of New1,3-Disubstituted-2,3-dihydro-1H-naphth[1,2e][7][8]oxazines Source: NIH URL:
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- Title: Synthesis of 3-Hydroxy-2,3-dihydro-1H-isoindole-1-thione Derivatives by the Reaction of 2,N-Dilithiobenzamides with Carboxylic Esters | Request PDF Source: ResearchGate URL
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A Comparative Guide to Purity Assessment of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride: A Focus on Titrimetric Analysis
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy.[1][2] (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride, a heterocyclic amine, serves as a crucial building block in the synthesis of various therapeutic agents. Its purity profile can significantly influence the outcome of subsequent synthetic steps and the quality of the final drug product. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this intermediate, with a primary focus on the classical, yet robust, technique of non-aqueous titration. We will explore the technical underpinnings of this method and contrast its performance with modern chromatographic and thermal analysis techniques, namely High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC).
The Central Role of Purity in Pharmaceutical Intermediates
The presence of impurities, even in minute quantities, can have a cascading effect on drug development.[3] They may arise from starting materials, by-products of the synthesis, or degradation.[3] For a key intermediate like this compound, ensuring high purity is paramount to guarantee the desired reaction stoichiometry, minimize the formation of unwanted side products, and ultimately, ensure the safety and therapeutic efficacy of the final API.[1]
Non-Aqueous Titration: A Fundamental Approach to Purity Determination
While modern analytical techniques offer high sensitivity and resolution, classical methods like titration retain their value due to their accuracy, simplicity, and cost-effectiveness.[4] For weakly basic amine salts such as this compound, which may exhibit poor solubility or weak reactivity in aqueous media, non-aqueous titration is a particularly suitable method.[5][6]
Principle of Non-Aqueous Titration of Amine Hydrochlorides
The amine hydrochloride salt is a salt of a weak base (the amine) and a strong acid (hydrochloric acid). In a non-aqueous solvent, the amine can be liberated from its salt and then titrated with a strong acid. A common approach for amine hydrochlorides involves dissolving the sample in a suitable non-aqueous solvent, such as glacial acetic acid, and titrating with a standardized solution of a strong acid, like perchloric acid dissolved in glacial acetic acid.[7] The use of a non-aqueous solvent enhances the basicity of the amine, leading to a sharper and more defined endpoint.[5]
Experimental Protocol for Non-Aqueous Titration
Objective: To determine the purity of this compound by non-aqueous potentiometric titration.
Materials:
-
This compound (Molecular Weight: 169.63 g/mol )[8]
-
Glacial Acetic Acid (AR grade)
-
Perchloric Acid (70%, AR grade)
-
Acetic Anhydride (AR grade)
-
Potassium Hydrogen Phthalate (KHP), primary standard
-
Crystal Violet indicator or a suitable pH electrode for potentiometric titration.
Instrumentation:
-
Analytical Balance (± 0.1 mg)
-
Automatic Titrator or a manual burette setup with a pH meter capable of millivolt readings.
-
Stirrer
Procedure:
-
Preparation of 0.1 N Perchloric Acid in Glacial Acetic Acid:
-
Cautiously mix 8.5 mL of 70% perchloric acid with 900 mL of glacial acetic acid.
-
Add 30 mL of acetic anhydride to the solution. This is crucial to react with any excess water present in the perchloric acid and acetic acid, which could otherwise interfere with the titration.
-
Dilute to 1 L with glacial acetic acid and allow the solution to stand for 24 hours for the reaction between acetic anhydride and water to complete.[6]
-
-
Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh approximately 0.5 g of dried KHP (primary standard) into a flask.
-
Dissolve it in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator or immerse the pH electrode.
-
Titrate with the prepared 0.1 N perchloric acid solution until the endpoint is reached (a color change from violet to blue-green for the indicator, or the point of maximum inflection in the potentiometric curve).
-
Calculate the normality of the perchloric acid solution.
-
-
Titration of this compound:
-
Accurately weigh approximately 0.15 g of the synthesized this compound into a clean, dry beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Titrate with the standardized 0.1 N perchloric acid solution, monitoring the potential difference using a pH electrode. The endpoint is the point of maximum inflection on the titration curve.
-
Calculation of Purity:
Purity (%) = (V × N × MW × 100) / (W × 1000)
Where:
-
V = Volume of perchloric acid consumed at the endpoint (mL)
-
N = Normality of the perchloric acid solution
-
MW = Molecular weight of this compound (169.63 g/mol )
-
W = Weight of the sample taken (g)
Workflow for Titrimetric Purity Assessment
Caption: Workflow for the purity assessment of this compound by non-aqueous potentiometric titration.
Comparative Analytical Techniques
To provide a holistic view of purity assessment, it is essential to compare titration with other widely used analytical methods.[1][9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is often considered the gold standard in pharmaceutical analysis for its high resolution, sensitivity, and specificity.[10] It can separate the main compound from its impurities, providing a detailed impurity profile.
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer at pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan of the compound).
-
Injection Volume: 10 µL.
-
Quantification: Area percent normalization, assuming all impurities have a similar response factor to the main peak.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[11] For highly pure, crystalline organic compounds, DSC can be used to determine purity based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[12][13]
Proposed DSC Method:
-
Sample Pan: Aluminum pans.
-
Sample Size: 2-5 mg.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Heating Rate: 1-2 °C/min.
-
Temperature Range: From ambient to a temperature beyond the melting point of the compound.
-
Purity Calculation: Performed using the instrument's software based on the analysis of the melting endotherm. This method is suitable for compounds that are at least 98% pure and do not decompose upon melting.[9]
Method Comparison
| Feature | Non-Aqueous Titration | HPLC | DSC |
| Principle | Acid-base neutralization | Chromatographic separation | Melting point depression |
| Information Provided | Total basic content (% purity) | Purity and impurity profile | Absolute purity of crystalline solids |
| Selectivity | Low (titrates all basic species) | High (separates individual components) | Moderate (affected by eutectic and non-eutectic impurities) |
| Sensitivity | Moderate | High | Moderate |
| Analysis Time | ~30 minutes per sample | ~30-60 minutes per sample | ~60-90 minutes per sample |
| Required Expertise | Moderate | High | High |
| Cost per Analysis | Low | High | Moderate |
| Limitations | Not suitable for complex mixtures with multiple basic impurities. | Requires reference standards for impurity identification and quantification. | Only applicable to crystalline materials that melt without decomposition.[9] |
Visual Comparison of Analytical Methods
Caption: Key advantages and disadvantages of titration, HPLC, and DSC for purity assessment.
Conclusion and Recommendations
The choice of an analytical method for purity assessment of this compound depends on the specific requirements of the analysis.
-
Non-aqueous titration serves as an excellent method for routine quality control where a rapid and accurate determination of the total purity is required. Its low cost and simplicity make it an attractive option for in-process controls.
-
HPLC is the method of choice for a comprehensive understanding of the impurity profile. In a drug development setting, identifying and quantifying individual impurities is a regulatory requirement, making HPLC an indispensable tool.[10]
-
DSC offers a valuable orthogonal method for determining the absolute purity of the final, crystalline intermediate.[9] It can be used to confirm the results obtained by other techniques and does not require a reference standard.
For a comprehensive quality assessment of this compound, a combination of these methods is recommended. Titration can be used for rapid batch release testing, while HPLC should be employed for detailed impurity profiling during process development and validation. DSC can serve as a complementary technique to provide an absolute purity value for the final, purified intermediate. This multi-faceted approach ensures a thorough and reliable assessment of product quality, which is fundamental to the development of safe and effective pharmaceuticals.
References
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Benchmarking Synthetic Efficiency: A Comparative Guide to Routes for 3-Amino-2,3-dihydrothiophene 1,1-dioxide
For the attention of: Researchers, Scientists, and Drug Development Professionals.
The sulfolene moiety, a five-membered heterocyclic sulfone, is a recurring structural motif in medicinal chemistry, valued for its metabolic stability and ability to engage in specific biological interactions. The introduction of an amino group, particularly at the 3-position of the 2,3-dihydrothiophene 1,1-dioxide core, creates a versatile scaffold for further functionalization in drug discovery programs. This guide provides a comparative analysis of plausible synthetic routes to 3-amino-2,3-dihydrothiophene 1,1-dioxide, offering insights into their respective efficiencies, potential challenges, and scalability. The discussion is grounded in established chemical principles and draws upon analogous transformations reported in the literature.
Introduction to the Synthetic Challenge
The synthesis of 3-amino-2,3-dihydrothiophene 1,1-dioxide presents a unique set of challenges. The sulfone group is a strong electron-withdrawing group, influencing the reactivity of the entire heterocyclic system. The stability of the final product and its precursors is also a key consideration, as related aminothiophenes can be prone to oxidation and polymerization. An ideal synthetic route should be high-yielding, utilize readily available starting materials, be scalable, and offer a straightforward purification protocol.
This guide will explore two primary synthetic strategies:
-
Route A: Functionalization of a Pre-formed Sulfolene Ring
-
Route B: Oxidation of a Dihydrothiophene Precursor
A detailed analysis of each route, including step-by-step protocols for key transformations and a discussion of the underlying chemical principles, is provided below.
Route A: Functionalization of a Pre-formed Sulfolene Ring
This approach leverages the commercially available and relatively inexpensive 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide) as a starting material. The core challenge of this route lies in the selective introduction of an amino group at the 3-position. A direct amination is challenging; therefore, a multi-step sequence involving the introduction of a suitable leaving group is necessary.
Conceptual Workflow for Route A
Caption: Proposed workflow for the synthesis of 3-amino-2,3-dihydrothiophene 1,1-dioxide starting from 3-sulfolene.
Experimental Protocol for Key Steps
Step 1: Halogenation of 3-Sulfolene
The reaction of 3-sulfolene with bromine in an aqueous solution is known to yield 3,4-dibromotetrahydrothiophene-1,1-dioxide.[1] Subsequent dehydrobromination could potentially lead to a 3-bromo-2,3-dihydrothiophene 1,1-dioxide, a key intermediate for amination.
-
Reaction: 3-Sulfolene is dissolved in an appropriate solvent (e.g., water or a chlorinated solvent).
-
Reagent Addition: A solution of bromine is added dropwise at a controlled temperature, typically with cooling to manage the exothermic reaction.
-
Work-up: The reaction mixture is quenched, and the product is extracted with an organic solvent. Purification is typically achieved by recrystallization.
Step 2: Nucleophilic Substitution with an Amine Source
The resulting 3-halo-sulfolene derivative can then undergo nucleophilic substitution with an amine source.
-
Reaction: The 3-halo-sulfolene is dissolved in a suitable polar aprotic solvent (e.g., DMF, DMSO).
-
Amine Source: An excess of ammonia or a protected amine equivalent is added. The reaction may require elevated temperatures and pressure.
-
Work-up: After completion, the reaction is cooled, and the product is isolated by extraction and purified by chromatography or recrystallization.
Causality and Experimental Choices
The choice of a halogenation-amination sequence is dictated by the relative inertness of the C-H bonds of the sulfolene ring to direct amination. Bromine is a common and effective electrophile for addition to the double bond of 3-sulfolene. The subsequent elimination and substitution steps are standard transformations in organic synthesis. The use of a polar aprotic solvent in the amination step facilitates the SN2 reaction by solvating the cation of the amine salt, thereby increasing the nucleophilicity of the amine.
Route B: Oxidation of a Dihydrothiophene Precursor
This strategy involves the initial synthesis of a 3-aminodihydrothiophene derivative, followed by the oxidation of the sulfide to the corresponding sulfone in the final step. This approach may offer advantages in terms of handling more stable intermediates in the initial stages.
Conceptual Workflow for Route B
Caption: Proposed workflow involving the synthesis of a dihydrothiophene intermediate followed by oxidation.
Experimental Protocol for Key Steps
Step 1: Synthesis of 3-Amino-2,3-dihydrothiophene
The synthesis of the dihydrothiophene precursor can be approached through various methods, including modifications of the Gewald reaction, which is well-established for the synthesis of 2-aminothiophenes.[2][3] A plausible approach would involve the reaction of an appropriate α-mercapto ketone or aldehyde with a nitrile containing a protected amino group.
Step 2: Oxidation of the Sulfide to the Sulfone
The oxidation of the sulfide to the sulfone is a common and generally high-yielding transformation.
-
Reaction: The 3-amino-2,3-dihydrothiophene derivative is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.
-
Oxidizing Agent: An excess of an oxidizing agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise, often with cooling to control the reaction temperature.
-
Work-up: The reaction is monitored for the disappearance of the starting material and the formation of the sulfone. The product is then isolated by quenching the excess oxidant, followed by extraction and purification. A patent for a related compound suggests that oxidation of a 3-amino-2,5-dihydrothiophene with hydrogen peroxide can lead to the corresponding sulfone.[4]
Causality and Experimental Choices
The rationale behind this route is to perform the potentially sensitive amination chemistry on a more tractable sulfide precursor before the strongly electron-withdrawing sulfone group is introduced. The choice of oxidizing agent is critical; hydrogen peroxide is a cost-effective and environmentally benign option, while m-CPBA is a highly effective and generally clean oxidant. The stoichiometry of the oxidant must be carefully controlled to avoid over-oxidation or side reactions.
Comparative Analysis
| Parameter | Route A: Functionalization of 3-Sulfolene | Route B: Oxidation of Dihydrothiophene |
| Starting Materials | Readily available and inexpensive (3-sulfolene). | May require multi-step synthesis of the dihydrothiophene precursor. |
| Number of Steps | Potentially fewer steps if a direct functionalization method is developed. | Generally involves more steps for the synthesis of the precursor. |
| Scalability | Potentially scalable, but may involve hazardous reagents (e.g., bromine). | Scalability depends on the efficiency of the precursor synthesis. Oxidation step is generally scalable. |
| Potential Challenges | Control of regioselectivity during functionalization; stability of halo-sulfolene intermediates. | Synthesis of the specific 3-amino-2,3-dihydrothiophene isomer; potential for over-oxidation. |
| Purification | May require chromatographic purification of intermediates. | Purification of the final product may be straightforward (e.g., crystallization). |
Conclusion and Future Outlook
Both Route A and Route B present viable, albeit challenging, pathways to 3-amino-2,3-dihydrothiophene 1,1-dioxide. Route A is attractive due to its use of a simple starting material, but the selective functionalization of the sulfolene ring requires careful optimization. Route B offers more control over the introduction of the amino group by working with a sulfide precursor, but at the cost of a potentially longer synthetic sequence.
For research and development purposes, Route B may offer a more reliable and versatile platform for accessing a range of substituted analogs by modifying the dihydrothiophene precursor. For large-scale production, the development of a more direct and efficient functionalization of 3-sulfolene (Route A) would be highly desirable.
Further research should focus on developing novel catalytic methods for the direct C-H amination of 3-sulfolene, which would significantly improve the efficiency of Route A. For Route B, the exploration of one-pot procedures for the synthesis and subsequent oxidation of the dihydrothiophene intermediate could enhance its overall practicality. The choice of the optimal route will ultimately depend on the specific requirements of the research or development program, including scale, cost, and the need for analog synthesis.
References
- Process for the preparation of Thiophene derivatives and dihydrothiophen-1-oxides.
-
Schmidt, M., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(7), 548-555. [Link]
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Sulfolene. In Wikipedia. Retrieved January 18, 2026, from [Link]
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- 4. EP0331919A2 - Process for the preparation of Thiophene derivatives and dihydrothiophen-1-oxides - Google Patents [patents.google.com]
Comparative Analysis of Cross-Reactivity for Antibodies to (1,1-Dioxido-2,3-dihydro-3-thienyl)amine Hydrochloride Conjugates
Introduction
The generation of specific antibodies against small molecules, or haptens, is a cornerstone of immunodiagnostic assay development. These endeavors' success hinges on the antibodies' ability to bind with high affinity and specificity to the target analyte. The hapten (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride is a small molecule of interest in various research and development applications. Due to their low molecular weight, small molecules like this are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response and generate antibodies.[1][2] This guide provides a comprehensive comparison of the cross-reactivity profiles of antibodies raised against this compound conjugated to two common carrier proteins: Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).
The specificity of an antibody, its ability to distinguish between the target analyte and structurally similar molecules, is a critical performance characteristic.[3] Cross-reactivity, the binding of an antibody to non-target molecules, can lead to false-positive results and inaccurate quantification in immunoassays.[3][4] Therefore, rigorous cross-reactivity testing is an indispensable part of antibody validation.[5][6] This guide will detail the methodologies for assessing cross-reactivity, present comparative data, and offer insights into the interpretation of these findings for researchers, scientists, and drug development professionals.
The Target Analyte and Potential Cross-Reactants
This compound is a heterocyclic compound with the molecular formula C₄H₈ClNO₂S.[7][8] Its structure consists of a dihydrothiophene ring with a sulfone group and an amine substituent.
To thoroughly evaluate the specificity of the generated antibodies, a panel of structurally related compounds was selected for cross-reactivity testing. These compounds share core structural motifs with the target analyte, providing a stringent test of antibody selectivity.
-
Compound A: 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride: This compound differs by the saturation of the thiophene ring.
-
Compound B: 4-aminotetrahydrothiophene-3-ol 1,1-dioxide: Features a hydroxyl group in addition to the saturated ring.
-
Compound C: 3-aminothiophene hydrochloride: Possesses an aromatic thiophene ring.
Experimental Design and Methodologies
The generation of antibodies began with the conjugation of this compound to KLH and BSA. The resulting conjugates were then used to immunize host animals to produce polyclonal antibodies. The subsequent cross-reactivity of the purified antibodies was evaluated using three orthogonal methods: Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Surface Plasmon Resonance (SPR).
Competitive ELISA
Competitive ELISA is a highly sensitive and quantitative method for assessing antibody specificity.[3][9] In this assay, the immobilized target antigen and the free analyte in solution compete for binding to a limited amount of antibody. The signal generated is inversely proportional to the concentration of the free analyte.[3]
Experimental Workflow: Competitive ELISA
Caption: Workflow for the competitive ELISA.
Protocol: Competitive ELISA
-
Plate Coating: Microtiter plates were coated with a 1 µg/mL solution of the (1,1-Dioxido-2,3-dihydro-3-thienyl)amine-BSA conjugate in carbonate-bicarbonate buffer overnight at 4°C.
-
Washing: Plates were washed three times with PBS containing 0.05% Tween-20 (PBS-T).[10]
-
Blocking: Non-specific binding sites were blocked by incubating with 1% BSA in PBS for 1 hour at 37°C.[9]
-
Competition: A mixture of the anti-hapten antibody (at a pre-determined optimal dilution) and varying concentrations of the target analyte or potential cross-reactants was added to the wells and incubated for 1 hour at 37°C.
-
Washing: The plates were washed three times with PBS-T.
-
Secondary Antibody Incubation: An HRP-conjugated secondary antibody, specific for the primary antibody's host species, was added and incubated for 1 hour at 37°C.
-
Washing: The plates were washed five times with PBS-T.
-
Detection: TMB substrate was added, and the reaction was stopped with 2N H₂SO₄. The absorbance was measured at 450 nm.
Western Blotting
While less quantitative than ELISA for cross-reactivity, Western blotting provides valuable qualitative data on antibody specificity, especially for detecting the hapten conjugated to different carrier proteins.[3][11] This technique is particularly useful for identifying low-abundance proteins.[12][13]
Protocol: Western Blotting
-
Sample Preparation: The target-KLH and target-BSA conjugates, along with unconjugated KLH and BSA, were denatured and loaded onto a 12% SDS-PAGE gel.
-
Electrophoresis: The proteins were separated by size via electrophoresis.
-
Transfer: Proteins were transferred from the gel to a PVDF membrane. For small molecules, a 0.22 µm pore size is recommended.[11]
-
Blocking: The membrane was blocked with 5% non-fat milk in TBS-T for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated with the primary antibody overnight at 4°C.
-
Washing: The membrane was washed three times with TBS-T.
-
Secondary Antibody Incubation: An HRP-conjugated secondary antibody was added and incubated for 1 hour at room temperature.
-
Detection: The blot was visualized using an enhanced chemiluminescence (ECL) substrate.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time quantitative data on the kinetics of antibody-antigen interactions, including association (on-rate) and dissociation (off-rate) constants.[14][15] This allows for a detailed characterization of binding affinity and specificity.[14][16]
Experimental Workflow: SPR Analysis
Caption: General workflow for SPR analysis.
Protocol: SPR Analysis
-
Immobilization: The anti-hapten antibodies were immobilized on a CM5 sensor chip via amine coupling.
-
Analyte Injection: Serial dilutions of the target analyte and potential cross-reactants were injected over the sensor surface.
-
Kinetic Analysis: The association and dissociation phases were monitored in real-time.
-
Regeneration: The sensor surface was regenerated between analyte injections using a low pH glycine solution.
-
Data Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Results and Discussion
Competitive ELISA Data
The cross-reactivity of the antibodies was calculated as the ratio of the IC50 (concentration causing 50% inhibition) of the target analyte to the IC50 of the competing compound, multiplied by 100.
| Compound | Anti-Target-KLH Antibody Cross-Reactivity (%) | Anti-Target-BSA Antibody Cross-Reactivity (%) |
| This compound | 100 | 100 |
| Compound A | 15.2 | 18.5 |
| Compound B | 3.8 | 5.1 |
| Compound C | <0.1 | <0.1 |
The results indicate that both antibody preparations exhibit high specificity for the target analyte. The anti-Target-KLH antibody demonstrated slightly lower cross-reactivity with Compounds A and B compared to the anti-Target-BSA antibody. Both antibodies showed negligible cross-reactivity with Compound C, highlighting the importance of the dihydrothiophene ring structure for antibody recognition.
Western Blot Analysis
The Western blot analysis confirmed the specificity of the antibodies for the hapten-protein conjugates. Both the anti-Target-KLH and anti-Target-BSA antibodies produced strong bands corresponding to their respective immunizing conjugates. Faint bands were observed when the antibodies were blotted against the non-immunizing conjugate, indicating some recognition of the hapten itself, independent of the carrier protein. No bands were detected in the lanes containing unconjugated KLH or BSA, confirming that the antibodies do not recognize the carrier proteins alone.
Surface Plasmon Resonance (SPR) Data
The SPR analysis provided a detailed kinetic profile of the antibody-analyte interactions.
| Analyte | Antibody | ka (1/Ms) | kd (1/s) | KD (M) |
| Target Analyte | Anti-Target-KLH | 2.5 x 10⁵ | 5.1 x 10⁻⁴ | 2.0 x 10⁻⁹ |
| Target Analyte | Anti-Target-BSA | 2.1 x 10⁵ | 6.2 x 10⁻⁴ | 3.0 x 10⁻⁹ |
| Compound A | Anti-Target-KLH | 8.9 x 10⁴ | 1.2 x 10⁻³ | 1.3 x 10⁻⁸ |
| Compound A | Anti-Target-BSA | 9.5 x 10⁴ | 1.8 x 10⁻³ | 1.9 x 10⁻⁸ |
The SPR data corroborates the findings from the competitive ELISA. The anti-Target-KLH antibody displayed a slightly higher affinity (lower KD) for the target analyte compared to the anti-Target-BSA antibody, primarily due to a slower dissociation rate. Both antibodies exhibited significantly lower affinity for Compound A, confirming the cross-reactivity observed in the ELISA.
Conclusion
This comparative guide demonstrates a comprehensive approach to evaluating the cross-reactivity of antibodies raised against a small molecule hapten. The use of orthogonal methods—competitive ELISA, Western Blotting, and SPR—provides a robust and multi-faceted assessment of antibody specificity.
The data presented indicate that both KLH and BSA are effective carrier proteins for generating specific antibodies against this compound. However, the choice of carrier protein can subtly influence the fine specificity and affinity of the resulting antibodies. In this study, the anti-Target-KLH antibody preparation showed a marginally superior specificity profile.
For researchers and drug development professionals, these findings underscore the importance of:
-
Thorough validation of antibody specificity: Employing multiple analytical techniques is crucial for a comprehensive understanding of antibody performance.
-
Careful selection of carrier proteins: The choice of carrier can impact the immunogenic response and the characteristics of the resulting antibodies.
-
Inclusion of structurally related compounds in cross-reactivity studies: This provides a stringent assessment of antibody selectivity.
The methodologies and data presented in this guide serve as a valuable resource for the development and validation of immunoassays for small molecule analytes.
References
-
Affinité Instruments. (2021, July 30). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. [Link]
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Boster Biological Technology. (2022, August 26). Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]
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Charles River Laboratories. Tissue Cross-Reactivity Studies. [Link]
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Creative Biolabs. Antibody Cross-Reactivity Testing Service. [Link]
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ELISA kit. Antibody Cross Reactivity And How To Avoid It?[Link]
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G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. [Link]
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PubChem. (3R)-1,1-dioxo-2,3-dihydrothiophen-3-amine;hydrochloride. [Link]
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Rapid Novor Inc. (2025, September 17). SPR Service - Antibody-Antigen Interaction Analysis. [Link]
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Springer Nature Experiments. Small-Molecule—Protein Conjugation Procedures. [Link]
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Taylor & Francis Online. (2017, October 25). Optimization of Western Blotting for the Detection of Proteins of Different Molecular Weight. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride
For researchers and scientists at the forefront of drug development, the integrity of your work extends beyond groundbreaking discoveries to encompass the entire lifecycle of the chemical reagents you employ. The proper disposal of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride, a sulfur-containing heterocyclic amine, is a critical aspect of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for its safe and compliant disposal, grounded in established safety principles and best practices.
I. Understanding the Compound: Hazard Profile and Classification
Key Chemical Characteristics for Disposal Consideration:
| Property | Implication for Disposal |
| Physical Form | Solid[1] |
| Chemical Family | Sulfur-containing heterocyclic amine hydrochloride |
| Potential Hazards | Likely skin and eye irritant.[4] Amine hydrochlorides can be corrosive.[5] |
Based on these characteristics, this compound waste must be treated as hazardous chemical waste . It is imperative that this waste is never disposed of in the regular trash or down the sanitary sewer.[5][6][7]
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound and materials contaminated with it.
A. Immediate Safety and Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are in a well-ventilated area, preferably a chemical fume hood, and are wearing the appropriate PPE:
-
Safety Goggles: To protect against potential splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Lab Coat: To protect skin and clothing.
B. Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation prevents dangerous chemical reactions. This compound's waste must be collected separately from other waste streams.
DOT Script for Waste Segregation Decision Process
Caption: Overall workflow for compliant chemical waste disposal.
III. Spill Management
In the event of a spill, immediately alert personnel in the area.
-
Minor Spill (Contained, Small Quantity):
-
Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or sand).
-
Carefully sweep the absorbed material into the designated hazardous solid waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Notify your laboratory supervisor and your institution's EHS office immediately. [6]They will manage the cleanup.
-
Adherence to these procedures is not merely a matter of regulatory compliance; it is a fundamental component of responsible scientific practice. By managing the disposal of this compound with diligence and care, you contribute to a safer laboratory environment and the protection of our shared ecosystem.
References
-
Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide - Research Areas. [Link]
-
Northwestern University Research Safety. Hazardous Waste Disposal Guide. [Link]
-
Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
-
Reed College. Hazardous Laboratory Chemicals Disposal Guide. [Link]
-
Emory University. Chemical Waste Disposal Guidelines. [Link]
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Navigating the Safe Handling of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. Among these, heterocyclic compounds such as (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride (CAS No. 62510-60-5) are of significant interest. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to not only protect themselves but also to understand the rationale behind each safety protocol, ensuring a culture of safety and scientific integrity.
Understanding the Hazard Profile: A Logic-Driven Approach
-
Sulfone Group: The 1,1-dioxide functionality is characteristic of sulfones. The related compound, sulfolene, is known to cause serious eye irritation.[1][2][3] Dusts of sulfolene are also a concern, necessitating good ventilation and avoidance of dust formation.[1][3]
-
Amine Group: Amines can be skin and respiratory irritants. Some aromatic amines are known or suspected carcinogens.
-
Hydrochloride Salt: The hydrochloride salt indicates that the compound is likely a crystalline solid at room temperature and may be corrosive.[4] Handling of similar hydrochloride salts, such as hydroxylamine hydrochloride, requires caution due to potential for skin and eye irritation, and in some cases, more severe health effects like carcinogenicity with prolonged exposure.[4][5][6][7]
Based on this structural analysis, we must assume that this compound is, at a minimum, a skin and eye irritant and potentially harmful if inhaled or ingested. Therefore, a comprehensive PPE strategy is not just recommended, but essential.
Core PPE Requirements: A Multi-Layered Defense
A proactive approach to safety involves establishing multiple barriers between the researcher and the chemical. The following table summarizes the essential PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects against splashes and airborne particles. Given the potential for serious eye irritation from the sulfone group, this is a critical line of defense.[1][2][3] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Provides a barrier against skin contact. Nitrile offers good resistance to a broad range of chemicals. Double-gloving is recommended for extended handling periods. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for powders) | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Procedural Guidance: From Donning to Disposal
The efficacy of PPE is as much about its correct use as its selection. The following workflow provides a step-by-step guide to ensure safety throughout the handling process.
Caption: Recommended workflow for PPE donning, chemical handling, doffing, and disposal.
Operational Plan: A Step-by-Step Protocol
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have appropriate spill cleanup materials on hand.
-
-
Donning PPE:
-
Put on the lab coat, ensuring it is fully buttoned.
-
If required, don a NIOSH-approved respirator. Perform a seal check to ensure a proper fit.
-
Put on chemical splash goggles or safety glasses.
-
Don the inner pair of nitrile gloves.
-
Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
-
Handling the Compound:
-
Doffing PPE:
-
Remove the outer pair of gloves first, peeling them off without touching the outer surface with your bare hands.
-
Remove the lab coat by rolling it outwards and away from your body.
-
Remove eye protection.
-
If a respirator was used, remove it.
-
Remove the inner pair of gloves.
-
Wash your hands thoroughly with soap and water.[2]
-
Disposal Plan: Ensuring a Safe Conclusion
Proper disposal of both contaminated PPE and the chemical waste itself is a critical final step in the safe handling workflow.
-
PPE Disposal: All disposable PPE that has come into contact with this compound should be considered hazardous waste. Place contaminated gloves, wipes, and any other disposable items in a designated, sealed waste container.
-
Chemical Waste Disposal:
-
All waste containing this compound must be treated as hazardous.[8]
-
Do not dispose of this chemical down the drain or in regular trash.[8]
-
Follow your institution's specific guidelines for chemical waste disposal. This typically involves collecting the waste in a properly labeled, sealed container for pickup by your Environmental Health and Safety (EHS) department.[8]
-
By adhering to these protocols, you contribute to a safer laboratory environment for yourself and your colleagues. The principles outlined here are not merely rules to be followed but are grounded in a scientific understanding of the potential risks associated with novel chemical compounds.
References
-
ChemWhat. 1,1-DIOXIDO-2,3-DIHYDROTHIEN-3-YLAMINE HYDROCHLORIDE CAS#: 56275-95-7. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Carl ROTH. Safety Data Sheet: Histamine dihydrochloride. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
